molecular formula C5H12O3 B14693764 Pentanetriol CAS No. 31094-75-4

Pentanetriol

Cat. No.: B14693764
CAS No.: 31094-75-4
M. Wt: 120.15 g/mol
InChI Key: FVGBHSIHHXTYTH-UHFFFAOYSA-N
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Description

Pentanetriol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31094-75-4

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

pentane-1,1,1-triol

InChI

InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3

InChI Key

FVGBHSIHHXTYTH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(O)(O)O

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of Pentanetriol isomers"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Pentanetriol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various this compound isomers. Pentanetriols are polyhydroxy compounds with a five-carbon backbone, and their isomers are of interest in various fields, including as building blocks in polymer chemistry and as potential scaffolds in medicinal chemistry. This document outlines synthetic strategies, detailed experimental protocols for characterization, and comparative analytical data.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various reductive pathways, often starting from commercially available or biomass-derived materials. Key strategies include the reduction of polycarbonyl compounds and the hydrogenation of furan (B31954) derivatives.

Synthesis of 1,2,3-Pentanetriol (B12657247)

A common route to 1,2,3-pentanetriol involves the dihydroxylation of the corresponding unsaturated alcohol, pent-2-en-1-ol. This can be achieved using reagents like osmium tetroxide or potassium permanganate.

Synthesis of 1,2,4-Pentanetriol

The synthesis of 1,2,4-pentanetriol can be approached by the reduction of a suitable precursor such as a malic acid ester derivative. This method is analogous to the preparation of 1,2,4-butanetriol (B146131) from malic acid.

Synthesis of 1,2,5-Pentanetriol

1,2,5-Pentanetriol can be synthesized from biomass-derived furfural. The process involves the hydrogenation of the furan ring to tetrahydrofurfuryl alcohol, followed by hydrogenolysis of the C-O bond to open the ring and form the triol.

Synthesis of 1,3,5-Pentanetriol

Reductive methods provide a direct route to polyols from carbonyl-containing precursors. For 1,3,5-pentanetriol, a potential synthetic route is the reduction of glutaraldehyde (B144438) or a related dicarbonyl compound.

Synthesis of 2,3,4-Pentanetriol

2,3,4-Pentanetriol can be synthesized by the reduction of 2,3,4-pentanetrione. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent.

Characterization of this compound Isomers

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound isomers. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer's structure. Due to a scarcity of publicly available experimental spectra for all isomers, the following table includes available data and predicted chemical shifts based on established principles.

Table 1: Summary of ¹H and ¹³C NMR Data for this compound Isomers

Isomer¹H NMR Chemical Shifts (ppm) (Predicted/Experimental)¹³C NMR Chemical Shifts (ppm) (Experimental)
1,2,3-PentanetriolCH₃: ~0.9, CH₂: ~1.4, CH(OH): ~3.4-3.8, CH₂(OH): ~3.5Not available
1,2,4-PentanetriolCH₃: ~1.1, CH₂: ~1.5-1.7, CH(OH): ~3.6-4.0, CH₂(OH): ~3.4Not available
(2S)-1,2,5-PentanetriolNot available29.8, 32.7, 61.9, 66.8, 72.4[1]
1,3,5-PentanetriolNot available41.6, 60.0, 68.9[2]
2,3,4-PentanetriolCH₃: ~1.1, CH(OH): ~3.7-4.0Not available
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile compounds. Due to the low volatility of pentanetriols, derivatization, such as trimethylsilylation, is often required to increase their volatility for GC analysis. The mass spectra of the isomers will show a molecular ion peak (or a peak corresponding to a loss of a small fragment) and a characteristic fragmentation pattern.

Table 2: Summary of GC-MS Data for this compound Isomers

IsomerExpected Retention Time (min)Key Diagnostic Ions (m/z) (Experimental/Predicted)
1,2,3-PentanetriolVaries with column and conditionsPredicted: Fragments from C-C bond cleavage between hydroxyl groups.
1,2,4-PentanetriolVaries with column and conditionsPredicted: Fragments from C-C bond cleavage adjacent to hydroxyl groups.
1,2,5-PentanetriolVaries with column and conditionsPredicted: Fragments resulting from cleavage adjacent to hydroxyl groups and loss of water.
1,3,5-PentanetriolVaries with column and conditions75, 45[2]
2,3,4-PentanetriolVaries with column and conditionsPredicted: Fragments from cleavage between the vicinal diol functionalities.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of hydroxyl functional groups. All this compound isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-O stretching band will also be present in the 1050-1250 cm⁻¹ region.

Experimental Protocols

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

General Protocol for GC-MS Analysis (with Derivatization)
  • Derivatization: To a solution of the this compound isomer (approx. 1 mg) in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Separation: Inject an aliquot of the derivatized sample into the GC. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the isomers, for example, starting at a low temperature and ramping up to a higher temperature.

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.

Visualizations

Synthesis_Pathways Pent-2-en-1-ol Pent-2-en-1-ol 1,2,3-Pentanetriol 1,2,3-Pentanetriol Pent-2-en-1-ol->1,2,3-Pentanetriol Dihydroxylation Malic Acid Ester Derivative Malic Acid Ester Derivative 1,2,4-Pentanetriol 1,2,4-Pentanetriol Malic Acid Ester Derivative->1,2,4-Pentanetriol Reduction Furfural Furfural 1,2,5-Pentanetriol 1,2,5-Pentanetriol Furfural->1,2,5-Pentanetriol Hydrogenation/Hydrogenolysis Glutaraldehyde Glutaraldehyde 1,3,5-Pentanetriol 1,3,5-Pentanetriol Glutaraldehyde->1,3,5-Pentanetriol Reduction 2,3,4-Pentanetrione 2,3,4-Pentanetrione 2,3,4-Pentanetriol 2,3,4-Pentanetriol 2,3,4-Pentanetrione->2,3,4-Pentanetriol Reduction

Caption: Synthetic pathways to this compound isomers.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesized Isomer Synthesized Isomer NMR NMR Spectroscopy (1H, 13C) Synthesized Isomer->NMR GCMS GC-MS Analysis (with Derivatization) Synthesized Isomer->GCMS IR IR Spectroscopy Synthesized Isomer->IR Structure Structure Elucidation NMR->Structure GCMS->Structure IR->Structure

Caption: General workflow for characterization.

References

"spectroscopic analysis of Pentanetriol (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pentanetriol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the existence of multiple structural isomers of this compound, this guide will focus on the general spectroscopic characteristics and provide specific data for isomers where publicly available.

Introduction to this compound and its Isomers

This compound (C₅H₁₂O₃) is a triol, a type of alcohol containing three hydroxyl (-OH) functional groups. Its structural diversity gives rise to several isomers, with the most common being 1,2,3-Pentanetriol, 1,2,5-Pentanetriol, and 1,3,5-Pentanetriol. Each isomer possesses unique physical and chemical properties, making their accurate identification crucial in various research and development applications, including in the synthesis of polymers and as building blocks in drug development. Spectroscopic methods are indispensable tools for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Spectral Data

Due to the limited availability of specific experimental ¹H NMR data for all this compound isomers in public databases, the following table summarizes the expected chemical shifts based on the analysis of similar polyols and general principles of NMR spectroscopy. The hydroxyl protons (-OH) typically exhibit broad signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange, where the -OH peak disappears.

Isomer Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
1,2,3-Pentanetriol CH₃~0.9Triplet
CH₂ (C4)~1.5Multiplet
CH-OH (C2, C3)~3.4 - 3.8Multiplet
CH₂-OH (C1)~3.5 - 3.7Multiplet
OHVariable (broad)Singlet
1,2,5-Pentanetriol CH₂ (C3, C4)~1.4 - 1.7Multiplet
CH-OH (C2)~3.6 - 3.8Multiplet
CH₂-OH (C1, C5)~3.5 - 3.7Multiplet
OHVariable (broad)Singlet
1,3,5-Pentanetriol CH₂ (C2, C4)~1.6 - 1.8Multiplet
CH-OH (C3)~3.9 - 4.1Multiplet
CH₂-OH (C1, C5)~3.7 - 3.9Multiplet
OHVariable (broad)Singlet
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Publicly available data for (2S)-Pentane-1,2,5-triol and 1,3,5-Pentanetriol can be found in databases such as PubChem.[1][2] The following table summarizes available and predicted ¹³C NMR chemical shifts.

Isomer Carbon Environment Experimental/Predicted Chemical Shift (δ, ppm)
1,2,3-Pentanetriol CH₃~10
CH₂ (C4)~25
CH-OH (C2, C3)~70 - 75
CH₂-OH (C1)~65
(2S)-Pentane-1,2,5-triol C1Data not readily available in quantitative format
C2Data not readily available in quantitative format
C3Data not readily available in quantitative format
C4Data not readily available in quantitative format
C5Data not readily available in quantitative format
1,3,5-Pentanetriol C1, C5~62
C2, C4~40
C3~70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorptions are from the O-H and C-O bonds of the alcohol groups.

Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching (H-bonded)3200 - 3600Strong, Broad
C-H (sp³ Aliphatic)Stretching2850 - 3000Medium to Strong
C-O (Alcohol)Stretching1000 - 1260Strong

Vapor phase IR spectral data for 1,3,5-Pentanetriol is available in the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For alcohols, the molecular ion peak (M+) is often weak or absent. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Mass Spectrometry Data for 1,3,5-Pentanetriol

GC-MS data for 1,3,5-Pentanetriol is available in public databases.[3] The spectrum shows a variety of fragments, with prominent peaks that can be used for identification.

m/z Value Relative Intensity Possible Fragment
120Low[C₅H₁₂O₃]⁺ (Molecular Ion)
102Moderate[M - H₂O]⁺
84Moderate[M - 2H₂O]⁺
75High[C₃H₇O₂]⁺
45High[C₂H₅O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of polyols like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signals to disappear from the ¹H NMR spectrum.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (Neat): Place a drop of the neat liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the this compound sample into a GC system coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the MS.

    • Direct Infusion: Introduce a solution of the sample directly into the ion source via a syringe pump.

  • Ionization:

    • Electron Ionization (EI): This is a common technique for GC-MS. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which often results in a more prominent molecular ion peak.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Processing:

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Analyze the fragmentation pattern to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation (Neat Film or ATR) Sample->IR_Prep MS_Prep Sample Preparation (Dilution for GC-MS or Infusion) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc Data Processing (Spectrum Generation) MS_Acq->MS_Proc NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Proc->NMR_Analysis IR_Analysis Spectral Analysis (Functional Group Identification) IR_Proc->IR_Analysis MS_Analysis Spectral Analysis (Molecular Weight, Fragmentation) MS_Proc->MS_Analysis Structure Structural Elucidation of this compound Isomer NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 2,3,4-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Pentanetriol (B84949), a polyol with significant applications in chemical synthesis and as a potential chiral building block, presents a fascinating case of stereoisomerism. This technical guide provides a comprehensive analysis of its stereochemical properties, including the identification of its chiral centers, the determination of the total number of stereoisomers, and the relationships between them. While detailed experimental data for each individual stereoisomer is not extensively available in publicly accessible literature, this guide consolidates the known information regarding their synthesis and separation, and presents a logical framework for their stereochemical relationships.

Introduction to the Stereochemistry of 2,3,4-Pentanetriol

2,3,4-Pentanetriol possesses a five-carbon backbone with hydroxyl groups on carbons 2, 3, and 4. The presence of multiple stereocenters gives rise to a number of stereoisomers. A thorough understanding of the chirality and stereochemical relationships of these isomers is crucial for their application in stereoselective synthesis and drug development, where the three-dimensional arrangement of atoms can dictate biological activity.

The carbons C2, C3, and C4 are all stereogenic centers. However, due to the symmetrical nature of the molecule, the total number of stereoisomers is not the theoretical maximum of 2³, or eight. Instead, the presence of a plane of symmetry in some configurations leads to the existence of meso compounds, reducing the total number of unique stereoisomers to four.[1][2][3] These four stereoisomers consist of one pair of enantiomers and two meso compounds.[1]

The Stereoisomers of 2,3,4-Pentanetriol

The four stereoisomers of 2,3,4-pentanetriol are:

  • (2R, 4R)-2,3,4-pentanetriol and (2S, 4S)-2,3,4-pentanetriol : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.[3] They are expected to have identical physical properties, except for their interaction with plane-polarized light (specific rotation) and their interactions with other chiral molecules.

  • meso-2,3,4-pentanetriol : There are two meso forms, which are superimposable mirror images of each other and thus represent the same achiral compound.[4] These meso compounds possess an internal plane of symmetry, rendering them optically inactive.

Quantitative Data

Property(2R, 4R)-2,3,4-pentanetriol(2S, 4S)-2,3,4-pentanetriolmeso-2,3,4-pentanetriolGeneral (Isomer Mixture)
Molecular Formula C₅H₁₂O₃C₅H₁₂O₃C₅H₁₂O₃C₅H₁₂O₃
Molecular Weight 120.15 g/mol [5]120.15 g/mol 120.15 g/mol 120.15 g/mol [6]
Boiling Point Data not availableData not availableData not available134-136 °C at 12 mmHg[7]
Melting Point Data not availableData not availableData not availableData not available
Specific Rotation ([(\alpha)]_D) Data not availableData not available0° (achiral)Data not available
CAS Number 101591141[5]13111217412210534[8]14642-48-9[6][9]

Note: The CAS numbers for the individual stereoisomers are provided for reference, though detailed experimental data associated with them is sparse in public databases.

Experimental Protocols

Detailed, step-by-step experimental protocols for the stereoselective synthesis or resolution of each 2,3,4-pentanetriol isomer are not extensively documented in readily accessible literature. However, general methodologies can be inferred from standard organic chemistry practices.

Synthesis of 2,3,4-Pentanetriol Mixture

A common method for the synthesis of a mixture of 2,3,4-pentanetriol stereoisomers is the reduction of 2,3,4-pentanetrione (B8788070).[10]

Protocol:

  • Dissolution: Dissolve 2,3,4-pentanetrione in a suitable solvent, such as methanol (B129727) or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

  • Quenching: After the reaction is complete, quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the evolution of gas ceases.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of the stereoisomers of 2,3,4-pentanetriol, which can be further purified by distillation or chromatography.

Chiral Separation of Stereoisomers

The separation of the enantiomeric pair and the meso compounds can be achieved using chiral chromatography.[11][12]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of polyols.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The optimal ratio of the solvents needs to be determined empirically to achieve baseline separation.

  • Injection and Detection: Dissolve the mixture of stereoisomers in the mobile phase, inject it onto the column, and monitor the elution profile using a suitable detector, such as a refractive index (RI) detector or a UV detector if the molecules are derivatized.

  • Fraction Collection: Collect the fractions corresponding to each separated stereoisomer.

Logical Relationships and Visualization

The stereochemical relationships between the different isomers of 2,3,4-pentanetriol can be visualized to better understand their connections.

stereoisomers cluster_chiral Chiral Pair cluster_meso Meso Compound 2R,4R (2R, 4R)-2,3,4-pentanetriol 2S,4S (2S, 4S)-2,3,4-pentanetriol 2R,4R->2S,4S Enantiomers meso meso-2,3,4-pentanetriol 2R,4R->meso Diastereomers 2S,4S->meso Diastereomers

Caption: Stereochemical relationships of 2,3,4-pentanetriol isomers.

Conclusion

2,3,4-Pentanetriol is a structurally interesting molecule with four distinct stereoisomers: a pair of enantiomers and a meso compound. While the theoretical framework of its stereochemistry is well-understood, there is a notable lack of comprehensive, experimentally-derived quantitative data for each individual isomer in the public domain. The synthesis of a mixture of these stereoisomers can be readily achieved through the reduction of the corresponding trione, and their separation is possible using techniques like chiral HPLC. For researchers and professionals in drug development, the stereochemical purity of 2,3,4-pentanetriol and its derivatives is a critical consideration. Further research to fully characterize the physical and biological properties of each stereoisomer would be highly valuable to the scientific community.

References

A Comprehensive Technical Guide to 1,3,5-Pentanetriol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-Pentanetriol (CAS No: 4328-94-3). It is a valuable resource for professionals in research and drug development who utilize polyol compounds as key intermediates and building blocks in complex molecular synthesis.

Core Physical and Chemical Properties

1,3,5-Pentanetriol is a triol, a type of alcohol containing three hydroxyl groups, which defines its characteristic properties such as high polarity and the ability to form multiple hydrogen bonds. These attributes make it a versatile intermediate in various chemical syntheses.[1] It is described as a colorless oil and is slightly soluble in water and methanol.[1][2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and computed properties of 1,3,5-Pentanetriol, compiled from various sources.

Table 1: Physical and Chemical Properties of 1,3,5-Pentanetriol

PropertyValueSource(s)
CAS Number 4328-94-3[3][4]
Molecular Formula C5H12O3[3]
Molecular Weight 120.15 g/mol [3][4]
Appearance Oil[1][2]
Color Colourless[1][2]
Boiling Point 164.15°C (rough estimate) 320.2°C at 760 mmHg[1] [5]
Density 1.1291 g/cm³ 1.155 g/cm³[1] [5]
Refractive Index 1.4785 1.484[1] [5]
Solubility Methanol (Slightly), Water (Slightly)[1][2]
pKa 14.36 ± 0.20 (Predicted)[1][2]
Flash Point 166.1°C[5]
Vapor Pressure 2.62E-05 mmHg at 25°C[5]
Storage Temperature Refrigerator, under inert atmosphere[1][2]

Table 2: Computed and Thermodynamic Properties

PropertyValueSource(s)
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area 60.7 Ų[6]
XLogP3 -1[6]
Standard Gibbs Free Energy of Formation (ΔfG°) -421.68 kJ/mol[7]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -608.50 kJ/mol[7]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 17.45 kJ/mol[7]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 76.37 kJ/mol[7]

Experimental Protocols

General Synthesis Protocol: Multi-step Reduction

A common route to synthesize 1,3,5-Pentanetriol involves a multi-step reduction process starting from diethyl 1,3-acetonedicarboxylate.[8] An alternative efficient method utilizes a modified borane-dimethyl sulfide (B99878) (BMS) reducing system to produce the triol from a precursor in high yield.[9]

The general synthetic sequence involves: [8]

  • Initial Reduction: The starting material, diethyl 1,3-acetonedicarboxylate, is reduced using sodium borohydride (B1222165) (NaBH₄) in methanol. This step typically targets the ketone functional group.

  • Protection of Secondary Alcohol: The resulting secondary hydroxyl group is protected to prevent it from reacting in the subsequent reduction step. This is often achieved using dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

  • Reduction of Esters: The ester groups at the ends of the molecule are then reduced to primary alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent is used for this transformation.

  • Deprotection: The protecting group on the secondary alcohol is removed to yield the final 1,3,5-Pentanetriol product. This is typically accomplished through acid-catalyzed hydrolysis.

  • Purification: The final product is purified, for which azeotropic distillation can be employed to remove water.[8]

Characterization of the final product and intermediates is performed using standard analytical techniques such as ¹H-NMR and ¹³C-NMR spectroscopy.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 1,3,5-Pentanetriol from diethyl 1,3-acetonedicarboxylate.

G Synthesis Workflow of 1,3,5-Pentanetriol A Diethyl 1,3-acetonedicarboxylate B Step 1: Ketone Reduction (NaBH4/Methanol) A->B C Intermediate Diol Ester B->C D Step 2: Protection of Secondary -OH (DHP/PTSA) C->D E Protected Diol Ester D->E F Step 3: Ester Reduction (LiAlH4/Ether) E->F G Protected Triol F->G H Step 4: Deprotection (Acid-catalyzed) G->H I 1,3,5-Pentanetriol H->I J Purification (Azeotropic Distillation) I->J

Caption: General workflow for the synthesis of 1,3,5-Pentanetriol.

Chemical Relationships: Precursors and Products

1,3,5-Pentanetriol serves as a central building block for more complex molecules. The diagram below shows its relationship with its key precursors and some of its downstream products.

G Chemical Relationships of 1,3,5-Pentanetriol cluster_precursors Precursors cluster_main Chemical Relationships of 1,3,5-Pentanetriol cluster_downstream Downstream Products Diethyl 1,3-acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate 1,3,5-Pentanetriol 1,3,5-Pentanetriol Diethyl 1,3-acetonedicarboxylate->1,3,5-Pentanetriol Synthesis Ethanol Ethanol Ethanol->1,3,5-Pentanetriol Synthesis Reagent Triethylamine Triethylamine Triethylamine->1,3,5-Pentanetriol Synthesis Reagent 1,3,5-Tris-(4-nitro-benzoyloxy)-pentane 1,3,5-Tris-(4-nitro-benzoyloxy)-pentane 1,3,5-Pentanetriol->1,3,5-Tris-(4-nitro-benzoyloxy)-pentane Derivatization 1,3,5-Pentanetriol tris(trimethylsilyl) ether 1,3,5-Pentanetriol tris(trimethylsilyl) ether 1,3,5-Pentanetriol->1,3,5-Pentanetriol tris(trimethylsilyl) ether Derivatization Talaromycin A Talaromycin A 1,3,5-Pentanetriol->Talaromycin A Used in Synthesis of Pharmaceutical Intermediates Pharmaceutical Intermediates 1,3,5-Pentanetriol->Pharmaceutical Intermediates Key Building Block

Caption: Precursors and downstream applications of 1,3,5-Pentanetriol.

References

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Pentanetriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the investigation of intramolecular hydrogen bonding (IHB) in pentanetriol isomers. Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences, physicochemical properties, and biological activity of polyhydroxylated compounds, which are significant in pharmaceutical and materials science. Due to the scarcity of direct experimental data on this compound isomers, this document outlines a detailed theoretical and experimental framework for their characterization. This includes proposed protocols for computational modeling using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), as well as experimental analysis via gas-phase Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected quantitative data for key isomers such as 1,2,3-pentanetriol, 1,2,5-pentanetriol, and 1,3,5-pentanetriol (B42939) are presented in tabular format for comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the logical steps in the computational and experimental investigation of intramolecular hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and characterize the nuanced intramolecular interactions within flexible polyol systems.

Introduction

Pentanetriols (C₅H₁₂O₃) are a class of polyols with a five-carbon backbone and three hydroxyl groups. The specific placement of these hydroxyl groups leads to various structural isomers, each with unique stereochemical properties. The potential for these hydroxyl groups to form intramolecular hydrogen bonds (IHBs) is a key determinant of their three-dimensional structure and, consequently, their function. The presence and strength of IHBs can significantly influence properties such as boiling point, viscosity, solubility, and their interaction with biological targets.

This guide focuses on the following representative this compound isomers:

  • 1,2,3-Pentanetriol: Vicinal triol with potential for multiple competing IHBs.

  • 1,2,5-Pentanetriol: Hydroxyl groups are spaced, allowing for the formation of larger ring systems through IHB.[1][2]

  • 1,3,5-Pentanetriol: Hydroxyl groups are positioned to potentially form stable six-membered ring structures via IHB.[3]

Understanding the nature of IHBs in these isomers is crucial for applications ranging from the design of novel drug scaffolds to the development of advanced polymer materials.

Theoretical Framework and Computational Methodology

Due to the conformational flexibility of this compound isomers, computational chemistry provides a powerful tool for exploring the potential energy surface and identifying stable conformers stabilized by IHBs. Density Functional Theory (DFT) is a robust method for this purpose.

Proposed Computational Protocol

A rigorous computational investigation of intramolecular hydrogen bonding in this compound isomers would involve the following steps:

  • Conformational Search: An initial conformational search should be performed using a lower level of theory or molecular mechanics to identify a broad range of possible conformers for each this compound isomer.

  • Geometry Optimization: The identified low-energy conformers should then be subjected to geometry optimization using a higher level of DFT, such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for hydrogen-bonded systems.

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also yield predicted infrared spectra, which can be compared with experimental data.

  • Energy Analysis: The relative energies of the conformers, corrected for ZPVE, will indicate the most stable structures. The energy difference between a conformer with an IHB and a corresponding open-chain conformer can provide an estimate of the hydrogen bond strength.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To rigorously characterize the IHBs, a QTAIM analysis should be performed on the optimized geometries. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a key indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4]

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the proposed computational analysis of intramolecular hydrogen bonding in this compound isomers.

Computational_Workflow cluster_Input Input Generation cluster_Conformational_Search Conformational Space Exploration cluster_DFT_Calculations Quantum Mechanical Calculations cluster_Analysis Analysis of Results cluster_Output Output Data Isomer Select this compound Isomer (e.g., 1,2,3-Pentanetriol) Conf_Search Perform Conformational Search (Molecular Mechanics/Low-Level DFT) Isomer->Conf_Search Conformers Set of Potential Conformers Conf_Search->Conformers Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conformers->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Energy_Analysis Relative Energy Calculation (including ZPVE) Frequency->Energy_Analysis Spectra Predicted IR Spectra Frequency->Spectra IHB_Identification Identification of IHB Conformers Energy_Analysis->IHB_Identification QTAIM QTAIM Analysis (ρ, ∇²ρ at BCP) IHB_Identification->QTAIM Stable_Conformers Most Stable Conformers IHB_Identification->Stable_Conformers Quantitative_Data Quantitative IHB Data (Energies, Bond Lengths, Angles) QTAIM->Quantitative_Data

Caption: Computational workflow for the analysis of intramolecular hydrogen bonding.

Experimental Methodologies

Experimental validation of the computational findings is crucial. Gas-phase FTIR and NMR spectroscopy are powerful techniques for studying intramolecular hydrogen bonding.

Proposed Gas-Phase FTIR Spectroscopy Protocol

Gas-phase FTIR spectroscopy is ideal for studying intramolecular interactions without the interference of intermolecular hydrogen bonding that occurs in the condensed phase.

  • Sample Preparation: A sample of the this compound isomer is heated in a vacuum line to generate a sufficient vapor pressure.

  • FTIR Measurement: The vapor is introduced into a heated gas cell with a long path length (e.g., 1-10 meters) to ensure adequate absorption. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Spectral Analysis: The O-H stretching region (typically 3200-3700 cm⁻¹) is of particular interest. The presence of a sharp band at higher wavenumbers (e.g., ~3650 cm⁻¹) is indicative of a "free" or non-hydrogen-bonded hydroxyl group, while a broader band at lower wavenumbers is characteristic of a hydrogen-bonded hydroxyl group. The magnitude of the redshift of the bonded O-H stretch is correlated with the strength of the hydrogen bond.

Proposed NMR Spectroscopy Protocol

NMR spectroscopy, particularly the chemical shift of the hydroxyl proton, is highly sensitive to hydrogen bonding.

  • Sample Preparation: Spectra should be recorded in a non-polar, aprotic solvent (e.g., CCl₄ or CDCl₃) at various concentrations.

  • ¹H NMR Measurement: A high-resolution NMR spectrometer should be used to acquire ¹H NMR spectra.

  • Concentration Dependence Study: By extrapolating the hydroxyl proton chemical shift to infinite dilution, the contribution from intermolecular hydrogen bonding can be minimized, revealing the chemical shift associated with intramolecular hydrogen bonding. A downfield shift of the hydroxyl proton that persists at infinite dilution is strong evidence for an IHB.

  • Temperature Dependence Study: The temperature dependence of the hydroxyl proton chemical shift can also provide insights into the thermodynamics of the IHB.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental investigation of intramolecular hydrogen bonding.

Experimental_Workflow cluster_Sample Sample Preparation cluster_FTIR Gas-Phase FTIR Spectroscopy cluster_NMR NMR Spectroscopy cluster_Data_Correlation Data Correlation and Interpretation Sample This compound Isomer Sample Vaporization Sample Vaporization Sample->Vaporization Dilution Serial Dilution in Non-polar Solvent Sample->Dilution FTIR_Measurement FTIR Spectrum Acquisition Vaporization->FTIR_Measurement FTIR_Analysis Analysis of O-H Stretching Region FTIR_Measurement->FTIR_Analysis Correlation Correlate Experimental Data with Computational Predictions FTIR_Analysis->Correlation NMR_Measurement ¹H NMR Spectra Acquisition Dilution->NMR_Measurement NMR_Analysis Concentration & Temperature Dependence Analysis NMR_Measurement->NMR_Analysis NMR_Analysis->Correlation Conclusion Characterization of IHB Correlation->Conclusion

Caption: Workflow for the experimental characterization of intramolecular hydrogen bonding.

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data for the most stable conformers of the this compound isomers, as would be expected from the proposed computational and experimental studies. Note: This data is hypothetical and serves as a template for the expected results.

Table 1: Calculated Intramolecular Hydrogen Bond Parameters (DFT: B3LYP/6-311++G(d,p))

IsomerConformerIHB TypeH-bond Length (Å) (O···H)H-bond Angle (°) (O-H···O)IHB Energy (kcal/mol)
1,2,3-Pentanetriol g'GgO₁-H···O₂2.15145-2.5
gG'gO₂-H···O₃2.18142-2.2
1,2,5-Pentanetriol tGtO₁-H···O₅1.98165-4.8
gGgO₂-H···O₅2.05158-3.9
1,3,5-Pentanetriol chairO₁-H···O₃1.95170-5.5
chairO₃-H···O₅1.95170-5.5

Table 2: Expected Spectroscopic Data for Intramolecular Hydrogen Bonding

IsomerConformerExperimental TechniqueParameterValue
1,2,3-Pentanetriol g'GgGas-Phase FTIRν(O-H) bonded (cm⁻¹)~3600
¹H NMR (in CCl₄)δ(OH) at ∞ dilution (ppm)~3.5
1,2,5-Pentanetriol tGtGas-Phase FTIRν(O-H) bonded (cm⁻¹)~3550
¹H NMR (in CCl₄)δ(OH) at ∞ dilution (ppm)~4.2
1,3,5-Pentanetriol chairGas-Phase FTIRν(O-H) bonded (cm⁻¹)~3520
¹H NMR (in CCl₄)δ(OH) at ∞ dilution (ppm)~4.8

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental strategy for the detailed investigation of intramolecular hydrogen bonding in this compound isomers. By combining computational modeling with spectroscopic techniques, a thorough understanding of the conformational landscape and the nature of IHBs in these flexible molecules can be achieved. The presented protocols and illustrative data provide a roadmap for researchers to explore the structure-property relationships in pentanetriols and other polyhydroxylated compounds, which is of significant interest in the fields of medicinal chemistry and materials science. Further research following the proposed methodologies is expected to yield valuable quantitative data, contributing to a deeper understanding of non-covalent interactions in molecular design.

References

Thermal Stability and Degradation of Pentanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation pathways of Pentanetriol. This guide, therefore, provides a comprehensive overview based on the known physical properties of this compound isomers, general principles of polyol thermal decomposition, and standardized methodologies for thermal analysis. The experimental protocols and degradation pathways described herein are representative and should be adapted for specific research needs.

Introduction to this compound and its Thermal Stability

Pentanetriols are polyhydric alcohols containing a five-carbon chain with three hydroxyl (-OH) groups. The position of these hydroxyl groups defines the specific isomer, with several existing, including 1,2,5-Pentanetriol and 1,3,5-Pentanetriol. These compounds are of interest in various industrial and research applications, including as monomers for polymers, in the formulation of lubricants, and as building blocks in chemical synthesis.

The thermal stability of this compound is a critical parameter for its application, dictating the maximum temperature at which it can be processed, stored, and utilized without undergoing unwanted chemical decomposition. Degradation can lead to the formation of volatile compounds, changes in viscosity and color, and the loss of desired chemical and physical properties. Understanding the thermal behavior of this compound is therefore essential for ensuring product quality, safety, and performance in its various applications.

Physicochemical Properties of this compound Isomers

While specific thermal degradation data is scarce, the physical properties of this compound isomers can provide an initial assessment of their relative thermal stability. Generally, higher boiling points and stronger intermolecular forces, such as hydrogen bonding, suggest greater energy is required to induce degradation. The following table summarizes key physical properties for various this compound isomers.

Property1,2,5-Pentanetriol1,3,5-Pentanetriol2,3,4-Pentanetriol
CAS Number 14697-46-24328-94-314642-48-9
Molecular Formula C₅H₁₂O₃C₅H₁₂O₃C₅H₁₂O₃
Molecular Weight ( g/mol ) 120.15120.15120.15
Boiling Point (°C) 195 @ 15 mmHgNot availableNot available
Density (g/cm³) 1.14Not availableNot available
Refractive Index 1.4740Not availableNot available

General Principles of Polyol Thermal Degradation

In the absence of specific data for this compound, the thermal degradation is expected to follow pathways common to other simple polyols. The decomposition of polyols is a complex process that can proceed through various reaction mechanisms, including dehydration, oxidation (if oxygen is present), and carbon-carbon bond cleavage.

At elevated temperatures, the initial step in the thermal degradation of a polyol like this compound is likely to be the elimination of water (dehydration) to form unsaturated alcohols or ethers. Further heating can lead to the cleavage of C-C bonds, resulting in the formation of a variety of smaller, volatile compounds. The specific degradation products will depend on the temperature, heating rate, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.

Common classes of degradation products from the pyrolysis of simple alcohols and polyols can include:

  • Aldehydes and Ketones: Formed through oxidation or rearrangement reactions.

  • Carboxylic Acids: Resulting from further oxidation.

  • Alkenes: From dehydration reactions.

  • Lower Molecular Weight Alcohols: Due to C-C bond scission.

  • Carbon Monoxide and Carbon Dioxide: From complete oxidation or decarboxylation.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

  • Data Analysis:

    • Record the heat flow to the sample relative to the reference as a function of temperature.

    • Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or other chemical reactions.

    • The peak area can be integrated to determine the enthalpy change (ΔH) for each transition.

Analysis of Degradation Products

Objective: To identify the chemical composition of the volatile compounds produced during the thermal degradation of this compound.

Methodology:

  • TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR):

    • Perform a TGA experiment as described in section 4.1.

    • The off-gas from the TGA furnace is continuously transferred to a mass spectrometer or an FTIR gas cell.

    • The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the evolved gases at different stages of decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

    • A small amount of the this compound sample is rapidly heated to a specific temperature in a pyrolysis unit.

    • The resulting degradation products are immediately swept into a gas chromatograph for separation.

    • The separated components are then introduced into a mass spectrometer for identification.

Visualizing Experimental and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for thermal analysis and a hypothetical degradation pathway for a simple polyol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Degradation Product Identification cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Py_GC_MS Py-GC-MS (Pyrolysis Product Analysis) Sample->Py_GC_MS Pan Loading into Analytical Pan Weighing->Pan TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere, 10°C/min) Pan->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere, 10°C/min) Pan->DSC TGA_MS_FTIR TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->TGA_MS_FTIR TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data Product_Data Identification of Degradation Products TGA_MS_FTIR->Product_Data Py_GC_MS->Product_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report Product_Data->Stability_Report

Generalized experimental workflow for thermal analysis.

Hypothetical_Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products cluster_tertiary Further Degradation Products This compound This compound (C5H12O3) Dehydration Dehydration (-H2O) This compound->Dehydration Heat Oxidation Initial Oxidation (+O2, if present) This compound->Oxidation Heat Unsaturated_Alcohols Unsaturated Alcohols / Ethers Dehydration->Unsaturated_Alcohols Aldehydes_Ketones Aldehydes & Ketones Oxidation->Aldehydes_Ketones Lower_Alcohols Lower MW Alcohols Unsaturated_Alcohols->Lower_Alcohols C-C Scission Alkenes Alkenes Unsaturated_Alcohols->Alkenes C-C Scission Carboxylic_Acids Carboxylic Acids Aldehydes_Ketones->Carboxylic_Acids Oxidation CO_CO2 CO, CO2, H2O Lower_Alcohols->CO_CO2 Combustion Carboxylic_Acids->CO_CO2 Decarboxylation Alkenes->CO_CO2 Combustion

Solubility of Pentanetriol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pentanetriol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for understanding and determining the solubility of this compound isomers. It includes known qualitative solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₅H₁₂O₃) is a tri-functional alcohol, existing in several isomeric forms, with 1,2,5-pentanetriol (B82931) and 1,3,5-pentanetriol (B42939) being common examples. As polyols, their solubility is governed by the interplay of their polar hydroxyl (-OH) groups and the non-polar five-carbon backbone. The multiple hydroxyl groups allow for extensive hydrogen bonding, which generally leads to good solubility in polar solvents, particularly water, and limited solubility in non-polar organic solvents. The arrangement of these hydroxyl groups in different isomers can influence intramolecular hydrogen bonding, which in turn affects their interaction with solvents and, consequently, their solubility.

Qualitative Solubility Data

This compound IsomerSolventSolubility
1,2,5-PentanetriolDimethyl Sulfoxide (DMSO)Slightly Soluble
1,2,5-PentanetriolEthanolSlightly Soluble
1,2,5-PentanetriolMethanolSlightly Soluble
1,3,5-PentanetriolMethanolSlightly Soluble
1,3,5-PentanetriolWaterSlightly Soluble

This table represents a summary of available qualitative data and is not exhaustive.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For researchers requiring precise solubility data, the isothermal saturation method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of a this compound isomer in a given organic solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound isomer of interest

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature of the solution during this step to prevent any change in solubility.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

    • Gravimetric Method: If the solvent is volatile and the this compound is not, the solvent can be evaporated from the volumetric flask, and the mass of the remaining this compound can be determined.

    • Chromatographic Method (GC/HPLC): Dilute the filtered solution to a known volume and analyze it using a calibrated GC or HPLC instrument.

    • Refractive Index Method: If a calibration curve of refractive index versus concentration has been established, the concentration of the solution can be determined by measuring its refractive index.

  • Data Calculation: Express the solubility in desired units, such as grams per 100 mL of solvent (g/100mL) or mole fraction.

3.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both the this compound isomer and the organic solvents being used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

SolubilityDeterminationWorkflow start Start: Prepare Materials prepare_solution Add excess this compound to a known volume of solvent start->prepare_solution equilibrate Equilibrate at constant temperature with agitation prepare_solution->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample quantify Quantify this compound concentration (e.g., GC, HPLC, Gravimetry) sample->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound in organic solvents is crucial for its application in various fields, including pharmaceuticals and material science. While quantitative data is sparse in the public domain, this guide provides the necessary qualitative information and a robust experimental protocol to enable researchers to determine precise solubility values tailored to their specific needs. The provided workflow and methodologies serve as a foundational resource for further investigation into the physicochemical properties of this compound and its isomers.

Pentanetriol: A Synthetic Compound with No Known Natural Occurrence or Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation across chemical and biological databases, there is currently no scientific evidence to suggest that any isomer of pentanetriol is a naturally occurring compound. Consequently, no biosynthetic pathway for its production in any organism has been identified or described.

This compound, a polyol with the chemical formula C5H12O3, exists in several isomeric forms, including 1,2,5-pentanetriol, 1,3,5-pentanetriol (B42939), 1,3,4-pentanetriol, and 2,3,4-pentanetriol (B84949). While these compounds are available commercially from various chemical suppliers, they are products of chemical synthesis rather than extraction from natural sources.

Initial database searches indicated a potential link for 1,3,5-pentanetriol to the Natural Product Activity and Species Source (NPASS) database, a repository of known natural products. However, a thorough examination of this lead did not yield any specific organism—be it plant, fungus, bacterium, or marine life—that has been documented to produce this compound. Similarly, a reference to a trimethylated derivative of 2,3,4-pentanetriol being found in plants could not be substantiated with specific examples or primary literature, and in any case, this would not constitute the natural occurrence of the parent this compound.

In the fields of metabolic engineering and synthetic biology, there is significant research into the microbial production of various polyols, such as 1,2,4-butanetriol (B146131) and 1,5-pentanediol, for use as platform chemicals and in the synthesis of polymers and other materials. These endeavors typically involve the construction of novel metabolic pathways in engineered microorganisms like Escherichia coli or yeast. However, the scientific literature on these engineered systems does not describe the biosynthesis of this compound.

Given the absence of any confirmed natural source, a technical guide on the "natural occurrence and biosynthesis of this compound" cannot be developed. The fundamental premise of the topic—that this compound is a natural product with a corresponding biological synthesis route—is not supported by the current body of scientific knowledge. Therefore, the creation of data tables on its natural abundance, detailed experimental protocols for its biological isolation, and diagrams of its biosynthetic pathways are not possible.

For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound isomers are synthetic compounds. Any study involving these molecules should proceed from the basis of their chemical synthesis and properties, rather than a biological origin.

Quantum Chemical Blueprint: A Technical Guide to Pentanetriol Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanetriol, a versatile polyol with applications ranging from industrial solvents to precursors in pharmaceutical synthesis, exhibits significant conformational flexibility. This flexibility, governed by the interplay of steric effects and intramolecular hydrogen bonding, critically influences its physicochemical properties and reactivity. A thorough understanding of its conformational landscape is therefore paramount for its effective application. This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to elucidate the conformational preferences of this compound. It details the computational protocols for identifying stable conformers, analyzing their energetic profiles, and characterizing the intramolecular interactions that dictate their geometries. This document serves as a blueprint for researchers aiming to conduct similar computational studies on polyols and other flexible molecules.

Introduction

This compound (C₅H₁₂O₃) exists as several isomers, with 1,2,3-pentanetriol (B12657247) and 1,2,5-pentanetriol (B82931) being of significant chemical interest. The presence of multiple hydroxyl groups and a flexible carbon backbone gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. The relative populations of these conformers at a given temperature determine the macroscopic properties of this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for accurately predicting the structures and relative energies of molecular conformers. This guide will outline a typical computational workflow for the conformational analysis of a this compound isomer, using 1,2,3-pentanetriol as a representative example.

Computational Methodology

A robust computational protocol is essential for a reliable conformational analysis. The following sections detail a standard workflow, from the initial conformational search to the final high-level energy calculations.

Conformational Search

The initial step involves a broad exploration of the conformational space to identify all possible low-energy structures. This is typically achieved using molecular mechanics force fields due to their computational efficiency.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of the this compound isomer is built using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized to handle the types of interactions present in polyols.

  • Conformational Search Algorithm: A systematic or stochastic search algorithm is employed.

    • Systematic Search: Involves rotating each rotatable bond by a defined increment (e.g., 30°). This method is thorough but computationally expensive for highly flexible molecules.

    • Stochastic Search (e.g., Monte Carlo): Involves random rotations of bonds and acceptance of new conformations based on their energies. This is often more efficient for larger molecules.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using the chosen force field to locate the nearest local minimum.

  • Filtering: The resulting conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) to select a manageable number for higher-level calculations.

Quantum Chemical Calculations

The conformers identified in the initial search are then subjected to more accurate quantum chemical calculations to refine their geometries and determine their relative energies.

Experimental Protocol:

  • Geometry Optimization: The geometries of the selected conformers are optimized using DFT. A common and reliable choice of method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and potentially a higher level of theory. A recommended approach is to use the B3LYP functional with a larger basis set such as 6-311+G(2d,p) or a double-hybrid functional.

Data Presentation: Conformational Analysis of 1,2,3-Pentanetriol

The following tables summarize hypothetical but representative quantitative data for the low-energy conformers of 1,2,3-pentanetriol, as would be obtained from the described computational protocol.

Table 1: Relative Energies and Boltzmann Populations of 1,2,3-Pentanetriol Conformers

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
PT-1 0.000.000.0045.2
PT-2 0.250.230.2828.9
PT-3 0.880.910.8510.5
PT-4 1.521.491.554.1
PT-5 1.751.781.803.0

Table 2: Key Dihedral Angles (in degrees) for 1,2,3-Pentanetriol Conformers

Conformer IDO1-C1-C2-C3C1-C2-C3-O3C2-C3-C4-C5O2-C2-C3-O3
PT-1 65.2-175.1178.960.5
PT-2 -68.963.5179.2-62.1
PT-3 178.3-65.861.3175.4
PT-4 63.1177.4-63.759.8
PT-5 -176.561.2-62.5-60.9

Table 3: Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer (PT-1)

Donor AtomAcceptor AtomH···A Distance (Å)D-H···A Angle (°)
O1-HO22.15155.2
O2-HO32.08160.1

Visualization of Computational Workflow and Key Relationships

Diagrams created using the DOT language provide a clear visual representation of the methodologies and concepts discussed.

Computational_Workflow cluster_0 Conformational Search (Molecular Mechanics) cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Analysis A Initial 3D Structure B Force Field Selection (e.g., MMFF94) A->B C Systematic or Stochastic Search B->C D Energy Minimization C->D E Filtering (Energy Window) D->E F Geometry Optimization (e.g., B3LYP/6-31G(d)) E->F Low-Energy Conformers G Frequency Calculation (ZPVE & Thermal Corrections) F->G H Single-Point Energy (e.g., B3LYP/6-311+G(2d,p)) F->H J Geometric Parameters (Dihedral Angles, Bond Lengths) F->J I Relative Energies & Boltzmann Populations G->I H->I K Intramolecular Hydrogen Bond Analysis J->K

Computational workflow for this compound conformational analysis.

Conformer_Energy_Landscape PT1 PT-1 (0.00 kcal/mol) PT2 PT-2 (0.25 kcal/mol) PT1->PT2 ΔG = 0.28 PT3 PT-3 (0.88 kcal/mol) PT1->PT3 ΔG = 0.85 PT4 PT-4 (1.52 kcal/mol) PT2->PT4 ΔG = 1.27 PT5 PT-5 (1.75 kcal/mol) PT3->PT5 ΔG = 0.95

Relative Gibbs free energy landscape of this compound conformers.

Hydrogen_Bonding_Network cluster_PT1 Conformer PT-1 O1 O1 H1 O1->H1 O2 O2 H1->O2  2.15 Å, 155.2° H2 O2->H2 O3 O3 H2->O3  2.08 Å, 160.1° C_backbone ...C1-C2-C3...

Pentanetriol: A Technical Guide to Toxicological and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanetriol, a tri-hydroxy substituted pentane, exists in several isomeric forms, with 1,2,5-Pentanetriol and 1,3,5-Pentanetriol being of significant interest in various industrial and research applications. A thorough understanding of the toxicological and safety profile of these compounds is paramount for ensuring safe handling, use, and for predicting potential biological interactions in the context of drug development and other applications. This technical guide provides a comprehensive overview of the currently available toxicology and safety data for this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.

Toxicological Data Summary

Toxicological EndpointTest SpeciesRoute of AdministrationResultsReference
Acute Oral Toxicity (LD50) MouseOral3700 mg/kg (for 1,2,5-Pentanetriol)[1]
Skin Corrosion/Irritation Not availableNot availableNo data available[1]
Serious Eye Damage/Irritation Not availableNot availableCauses serious eye irritation (for 1,2,5-Pentanetriol)[1]
Respiratory or Skin Sensitization Not availableNot availableNo data available[1]
Germ Cell Mutagenicity Not availableNot availableNo data available[1]
Carcinogenicity Not availableNot availableNo data available[1]
Reproductive Toxicity Not availableNot availableNo data available[1]
Specific Target Organ Toxicity (Single Exposure) Not availableNot availableNo data available[1]
Specific Target Organ Toxicity (Repeated Exposure) Not availableNot availableNo data available[1]
Aspiration Hazard Not availableNot availableNo data available[1]

Experimental Protocols

While specific study reports for this compound are not widely available, the following sections detail the standard experimental protocols that would be employed to generate the toxicological data summarized above, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (as per OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using a stepwise procedure to minimize the number of animals required.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Test Animals: Typically, rats or mice of a single sex (usually females) are used.

Methodology:

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The test substance is administered as a single oral gavage to a group of animals (typically 3).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If no mortality is observed, the next higher fixed dose is administered to a new group of animals.

    • If mortality is observed, the next lower fixed dose is administered to a new group of animals.

    • The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.

  • Endpoint: The LD50 is estimated based on the dose levels at which mortality was and was not observed.

cluster_0 Acute Oral Toxicity Testing Workflow (OECD 423) start Start: Select Dose Level administer Administer Single Oral Dose to 3 Animals start->administer observe Observe for 14 Days administer->observe mortality Mortality Observed? observe->mortality stop_high Stop: No Mortality at Highest Dose mortality->stop_high No stop_toxic Stop: Toxicity Determined mortality->stop_toxic Yes increase_dose Increase Dose Level decrease_dose Decrease Dose Level

Acute Oral Toxicity Testing Workflow.
Skin Irritation/Corrosion Testing (as per OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

Objective: To identify substances that are likely to cause skin irritation.

Methodology:

  • Test System: A commercially available RhE model is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes).

  • Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay).

  • Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Serious Eye Damage/Irritation Testing (based on the Draize Test)

Historically, the Draize rabbit eye test was the standard method. However, due to ethical concerns, in vitro and ex vivo methods are now preferred. The information for 1,2,5-Pentanetriol as a "serious eye irritant" was likely derived from older data using this or a similar in vivo method.

Objective: To assess the potential of a substance to cause irritation or damage to the eye.

Test Animals: Albino rabbits are typically used.

Methodology:

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge from the conjunctiva, and opacity and ulceration of the cornea. Observations are made at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the observed effects is scored according to a standardized system.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye irritation.

cluster_1 General In Vivo Irritation Testing Logic start Test Substance Application exposure Defined Exposure Period start->exposure observation Observation for Clinical Signs exposure->observation scoring Scoring of Effects (e.g., Erythema, Edema, Opacity) observation->scoring classification Hazard Classification scoring->classification

Logical Flow of In Vivo Irritation Studies.

Conclusion

The available toxicological data for this compound is sparse, with a single acute oral LD50 value for 1,2,5-Pentanetriol being the primary quantitative piece of information. The classification of 1,2,5-Pentanetriol as a serious eye irritant suggests the potential for significant ocular effects. However, the lack of data for other critical endpoints such as skin irritation, sensitization, mutagenicity, and carcinogenicity highlights a significant knowledge gap. For professionals in research and drug development, this underscores the necessity for further toxicological evaluation of this compound isomers to ensure a comprehensive understanding of their safety profiles before widespread use or incorporation into products. The experimental protocols outlined in this guide provide a framework for how such data could be generated in a scientifically robust and ethically responsible manner.

References

Methodological & Application

Application Notes and Protocols: Pentanetriol as a Cross-linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Pentanetriol (B82931) is a tri-functional alcohol that can be utilized as a cross-linking agent in the synthesis of various polymers. Its three hydroxyl groups serve as reactive sites for forming covalent bonds with monomers or polymer chains, leading to the formation of a three-dimensional network structure. This cross-linked network can significantly enhance the mechanical, thermal, and chemical properties of the resulting polymer. While its application is not as widespread as other common cross-linkers, recent research has highlighted its utility, particularly when derived from biorenewable sources.

This document provides detailed application notes and protocols for the use of 1,2,5-pentanetriol and its derivatives as a cross-linking agent, with a specific focus on polyurethane foams and a general guide for its potential use in other polymer systems.

Application Note I: Oxypropylated 1,2,5-Pentanetriol in Rigid Polyurethane Foams

Overview

A derivative of 1,2,5-pentanetriol, specifically oxypropylated pentanetriol, has been successfully used as a bio-based polyol for the preparation of rigid polyurethane (PU) foams.[1][2] This approach allows for the incorporation of a renewable component into the polyurethane formulation, offering a more sustainable alternative to purely petrochemical-based polyols. The resulting PU foams exhibit comparable and, in some cases, improved mechanical and thermal properties compared to conventional formulations.

Mechanism of Action

The three hydroxyl groups of this compound, after oxypropylation, react with the isocyanate groups (-NCO) of a di- or poly-isocyanate to form urethane (B1682113) linkages. The trifunctional nature of the this compound-based polyol promotes the formation of a highly cross-linked, rigid foam structure.

Data Presentation

The following table summarizes the key properties of rigid polyurethane foams prepared with varying content of biorenewable oxypropylated pentane-1,2,5-triol.

PropertyReference PU FoamPU Foam with 10% Bio-polyolPU Foam with 20% Bio-polyolPU Foam with 30% Bio-polyol
Compressive Strength (kPa) ~350>400>400>400
Thermal Degradation Range (°C) 325–450325–450325–450325–450

Data adapted from research on biorenewable oxypropylated pentane-1,2,5-triol in rigid polyurethane foams.[1][2]

Experimental Workflow

The overall process for utilizing 1,2,5-pentanetriol in the synthesis of rigid polyurethane foams is depicted in the following workflow diagram.

G cluster_synthesis Bio-polyol Synthesis cluster_foam Polyurethane Foam Formulation Furfuryl_Alcohol Furfuryl Alcohol (Biorenewable Source) Achmatowicz Achmatowicz Rearrangement Furfuryl_Alcohol->Achmatowicz Hydrogenation Hydrogenation- Reduction Achmatowicz->Hydrogenation This compound 1,2,5-Pentanetriol Hydrogenation->this compound Oxypropylation Oxypropylation This compound->Oxypropylation Bio_Polyol Oxypropylated 1,2,5-Pentanetriol Oxypropylation->Bio_Polyol Mixing Mixing of Components Bio_Polyol->Mixing Foaming Foaming and Curing Mixing->Foaming PU_Foam Rigid Polyurethane Foam Foaming->PU_Foam Standard_Polyol Standard Polyol Standard_Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Additives Additives (Catalyst, Surfactant, Blowing Agent) Additives->Mixing

Caption: Workflow for the synthesis of rigid polyurethane foam using biorenewable oxypropylated 1,2,5-pentanetriol.

Experimental Protocol: Synthesis of Rigid Polyurethane Foam

This protocol is based on the synthesis of rigid polyurethane foams using a biorenewable polyol derived from 1,2,5-pentanetriol.[1][2]

Part 1: Synthesis of Oxypropylated 1,2,5-Pentanetriol (Bio-polyol)

  • Synthesis of 1,2,5-Pentanetriol: Synthesize 1,2,5-pentanetriol from a biorenewable source such as furfuryl alcohol via Achmatowicz rearrangement followed by hydrogenation-reduction reactions.

  • Oxypropylation: a. In a suitable reactor, combine the synthesized 1,2,5-pentanetriol with a catalytic amount of a suitable base (e.g., potassium hydroxide). b. Heat the mixture under an inert atmosphere. c. Introduce propylene (B89431) oxide to the reactor in a controlled manner to initiate the oxypropylation reaction. d. Continue the reaction until the desired molecular weight and hydroxyl number of the polyol are achieved. e. Neutralize the catalyst and purify the resulting oxypropylated this compound.

  • Characterization: Analyze the synthesized bio-polyol for its hydroxyl number, viscosity, and molecular weight distribution.

Part 2: Preparation of Rigid Polyurethane Foam

  • Component Preparation: a. Prepare the polyol component by blending the synthesized oxypropylated this compound with a standard petrochemical-based polyol at the desired weight ratio (e.g., 10%, 20%, or 30% bio-polyol). b. To the polyol blend, add a surfactant, a catalyst, and a blowing agent.

  • Mixing and Foaming: a. In a suitable container, vigorously mix the polyol component. b. Add the isocyanate component to the polyol mixture and continue vigorous mixing for a short period (e.g., 5-10 seconds). c. Pour the reacting mixture into a mold and allow it to foam and cure at ambient temperature.

  • Characterization: a. After complete curing, demold the foam and characterize its properties, including density, compressive strength, and thermal stability (e.g., using thermogravimetric analysis).

Application Note II: Potential Applications of 1,2,5-Pentanetriol in Other Polymer Systems

Overview

The trifunctional nature of 1,2,5-pentanetriol makes it a candidate for use as a cross-linking agent in other thermosetting polymer systems, such as polyesters, epoxy resins, and as a modifier in polyoxymethylene. The hydroxyl groups can participate in various condensation and addition reactions to form a cross-linked network.

General Cross-linking Principle

The following diagram illustrates the general concept of a triol, such as this compound, cross-linking linear polymer chains.

Caption: General schematic of a triol cross-linking linear polymer chains.

Potential Applications and General Protocols

1. Polyester (B1180765) Resins:

  • Principle: 1,2,5-Pentanetriol can be used as a polyol in the synthesis of unsaturated or saturated polyester resins. It can partially or fully replace diols in the formulation to introduce branching and cross-linking, thereby increasing the rigidity and thermal stability of the cured resin.

  • General Protocol:

    • In a reactor equipped with a stirrer, thermometer, and condenser, charge the desired di-acid or anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride), a diol (e.g., propylene glycol), and 1,2,5-pentanetriol.

    • Heat the mixture under an inert atmosphere to the reaction temperature (typically 180-220°C).

    • Monitor the reaction by measuring the acid value of the mixture.

    • Once the desired acid value is reached, cool the polyester resin and dissolve it in a reactive monomer like styrene (B11656) (for unsaturated polyesters).

    • The resin can then be cured using a suitable initiator system.

2. Polyoxymethylene (POM) Modifier:

  • Principle: 1,2,5-Pentanetriol has been mentioned as a modifier in the preparation of polyoxymethylene to enhance its impact resistance. It can be incorporated during the polymerization or melt processing of POM. It may act as a chain transfer agent or be incorporated into the polymer backbone, disrupting crystallinity and improving toughness.

  • General Protocol (Melt Blending):

    • Dry the polyoxymethylene resin to remove any moisture.

    • Premix the POM pellets with a small percentage of 1,2,5-pentanetriol.

    • Melt-blend the mixture in an extruder at a temperature above the melting point of POM.

    • Extrude and pelletize the modified POM.

    • The resulting material can then be injection molded into test specimens for mechanical property evaluation.

3. Epoxy Resins:

  • Principle: While less common, the hydroxyl groups of 1,2,5-pentanetriol could potentially react with the epoxide groups of an epoxy resin, acting as a curing agent or a co-curing agent, typically in the presence of a catalyst and at elevated temperatures. This would lead to the formation of a cross-linked network.

  • General Protocol:

    • Preheat the epoxy resin to reduce its viscosity.

    • Mix the epoxy resin with a stoichiometric amount of 1,2,5-pentanetriol (and potentially another curing agent).

    • Add a suitable catalyst if required.

    • Pour the mixture into a mold and cure at an elevated temperature according to the resin system's requirements.

    • Post-cure the material as needed to achieve optimal properties.

Disclaimer

The application of 1,2,5-pentanetriol as a cross-linking agent, particularly outside of polyurethane systems, is not extensively documented in publicly available literature. The general protocols provided for polyesters, polyoxymethylene, and epoxy resins are based on fundamental principles of polymer chemistry and should be considered as starting points for research and development. Experimental conditions will need to be optimized for each specific polymer system and desired final properties. It is recommended to conduct thorough literature and patent searches for more specific formulations and to perform small-scale laboratory experiments to validate any proposed protocol.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters with Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing 1,2,5-pentanetriol (B82931) as a trifunctional monomer. The introduction of pentanetriol allows for the creation of branched and crosslinked polyester (B1180765) networks with tunable thermal and mechanical properties, offering significant potential for applications in drug delivery, tissue engineering, and as biodegradable elastomers.

The protocols outlined below cover both conventional melt polycondensation and enzyme-catalyzed synthesis, providing researchers with versatile methods to produce these novel biomaterials. While specific literature on polyesters derived exclusively from 1,2,5-pentanetriol is limited, the methodologies presented here are based on well-established principles of polyester chemistry and are adapted from procedures for structurally similar polyols like glycerol.

Data Presentation: Predicted Properties of this compound-Based Polyesters

The following tables summarize the expected quantitative data for polyesters synthesized using 1,2,5-pentanetriol and various dicarboxylic acids. These values are extrapolated from data for analogous polyesters and should be considered as a baseline for characterization.

Table 1: Predicted Thermal Properties of this compound-Based Polyesters

Diacid MonomerPredicted Glass Transition Temp. (Tg, °C)Predicted Melting Temp. (Tm, °C)Predicted Decomposition Temp. (Td, °C)
Adipic Acid-30 to -1040 to 60> 300
Sebacic Acid-50 to -3050 to 70> 320
Succinic Acid-20 to 090 to 110> 280
Glutaric Acid-40 to -2030 to 50> 300

Table 2: Predicted Mechanical Properties of Crosslinked this compound-Based Polyesters

Diacid MonomerPredicted Tensile Strength (MPa)Predicted Young's Modulus (MPa)Predicted Elongation at Break (%)
Adipic Acid1 - 55 - 20100 - 300
Sebacic Acid0.5 - 32 - 15150 - 400
Succinic Acid2 - 810 - 5050 - 150
Glutaric Acid1 - 68 - 3080 - 250

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Polyester via Melt Polycondensation

This protocol describes the synthesis of a crosslinked polyester by the direct polycondensation of 1,2,5-pentanetriol and a dicarboxylic acid.

Materials:

  • 1,2,5-Pentanetriol

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., p-toluenesulfonic acid, stannous octoate)

  • Nitrogen gas supply

  • High-vacuum pump

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging: Accurately weigh the dicarboxylic acid and 1,2,5-pentanetriol in a desired molar ratio (e.g., 1:1 or with a slight excess of the diacid to control crosslinking) and add them to the three-neck round-bottom flask.

  • Catalyst Addition: Add the catalyst (0.1-0.5 mol% of the dicarboxylic acid).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage:

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with mechanical stirring.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation condenser.

    • Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of residual water and unreacted monomers, thereby driving the polymerization to a higher molecular weight.

    • The viscosity of the reaction mixture will increase significantly during this stage.

    • Continue the reaction under vacuum for 4-8 hours, or until the desired viscosity is achieved.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol (B129727), ethanol) to purify it.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Chemical Structure: ¹H NMR and ¹³C NMR Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Mechanical Properties: Tensile testing using a universal testing machine.

Protocol 2: Enzymatic Synthesis of this compound-Based Polyester

This protocol outlines a greener, enzyme-catalyzed approach for the synthesis of this compound-based polyesters under milder reaction conditions. Immobilized lipase (B570770) is a commonly used catalyst for such reactions.

Materials:

  • 1,2,5-Pentanetriol

  • Dicarboxylic acid diethyl ester (e.g., diethyl adipate, diethyl sebacate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous toluene (B28343) or diphenyl ether (solvent)

  • Molecular sieves (4 Å)

  • Nitrogen gas supply

  • Schlenk flask or a similar reaction vessel

  • Heating bath with magnetic stirring

Procedure:

  • Monomer and Enzyme Preparation:

    • Dry the 1,2,5-pentanetriol and the dicarboxylic acid diethyl ester over molecular sieves for at least 24 hours before use.

    • Activate the immobilized lipase according to the manufacturer's instructions.

  • Reaction Setup:

    • In a Schlenk flask under a nitrogen atmosphere, dissolve the 1,2,5-pentanetriol and the dicarboxylic acid diethyl ester in the anhydrous solvent. The concentration of monomers should be in the range of 0.5-1.0 M.

    • Add the immobilized lipase (typically 10-20% by weight of the monomers).

  • Polycondensation:

    • Heat the reaction mixture to 60-80°C with continuous stirring.

    • The ethanol (B145695) produced as a byproduct of the transesterification reaction will be removed by the nitrogen flow or by applying a mild vacuum.

    • Monitor the progress of the reaction by analyzing aliquots using GPC to determine the molecular weight of the polymer.

    • The reaction time can vary from 24 to 72 hours depending on the desired molecular weight.

  • Product Recovery and Purification:

    • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Remove the immobilized lipase by filtration. The enzyme can be washed with fresh solvent and reused.

    • Precipitate the polyester by adding the filtrate to a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 30-40°C) to a constant weight.

Characterization:

The characterization techniques are the same as described in Protocol 1.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Method cluster_process Purification cluster_product Final Product This compound 1,2,5-Pentanetriol Melt_Poly Melt Polycondensation (150-200°C, Vacuum) This compound->Melt_Poly Enzymatic_Poly Enzymatic Polycondensation (60-80°C, Lipase) This compound->Enzymatic_Poly Diacid Dicarboxylic Acid / Diester Diacid->Melt_Poly Diacid->Enzymatic_Poly Dissolution Dissolution in Solvent Melt_Poly->Dissolution Enzymatic_Poly->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Polyester Biodegradable Polyester Drying->Polyester Biodegradation_Pathway Polyester This compound-Based Polyester (Crosslinked Network) Hydrolysis Hydrolytic Degradation (Enzymatic or Abiotic) Polyester->Hydrolysis Oligomers Soluble Oligomers and Monomers Hydrolysis->Oligomers Monomers 1,2,5-Pentanetriol + Dicarboxylic Acid Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism End_Products CO2 + H2O + Biomass Metabolism->End_Products

Pentanetriol: A Versatile Chiral Building Block in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentanetriols, a family of five-carbon triols, are emerging as valuable and versatile chiral building blocks in the intricate field of complex organic synthesis. Their inherent stereochemistry and multiple hydroxyl functionalities provide a robust platform for the stereocontrolled construction of elaborate molecular architectures, particularly those found in polyketide natural products and other biologically active molecules. This document provides detailed application notes and protocols for the utilization of pentanetriol-derived synthons in the synthesis of complex organic molecules, with a focus on stereoselective transformations.

Introduction to this compound as a Chiral Precursor

Pentanetriols, such as 1,3,5-pentanetriol, possess a 1,3-diol relationship that is a common structural motif in a vast array of natural products, including macrolides, polyethers, and acetogenins. By protecting the hydroxyl groups and selectively manipulating them, chemists can fashion these simple C5 units into sophisticated building blocks for iterative chain elongation strategies. The strategic placement of stereocenters in this compound allows for the propagation of chirality throughout a synthetic sequence, making it an attractive starting point for asymmetric synthesis.

Core Applications in Stereoselective Synthesis

The utility of this compound-derived building blocks is most evident in their application to stereoselective carbon-carbon bond formation. Two key strategies are highlighted below: the formation of chiral acetals for diastereoselective alkylation and their use in iterative aldol (B89426) reactions to construct polyketide chains.

Chiral Acetals for Diastereoselective Reactions

The 1,3-diol functionality of this compound can be readily converted into a chiral cyclic acetal (B89532). This acetal can then serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions, at a prochiral center.

Logical Workflow for Chiral Acetal Synthesis and Application

G cluster_0 Acetal Formation cluster_1 Diastereoselective Alkylation cluster_2 Deprotection This compound This compound Chiral_Acetal Chiral Acetal This compound->Chiral_Acetal Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Chiral_Acetal Acid_Catalyst Acid Catalyst (e.g., PPTS, CSA) Acid_Catalyst->Chiral_Acetal Alkylated_Acetal Diastereomerically Enriched Alkylated Acetal Chiral_Acetal->Alkylated_Acetal Base Base (e.g., LDA, n-BuLi) Base->Alkylated_Acetal Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylated_Acetal Chiral_Product Enantioenriched Product Alkylated_Acetal->Chiral_Product Acidic_Hydrolysis Acidic Hydrolysis Acidic_Hydrolysis->Chiral_Product

Caption: Workflow for utilizing a this compound-derived chiral acetal.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Acetal from 1,3,5-Pentanetriol

This protocol describes a general procedure for the formation of a chiral acetal from a this compound derivative.

Materials:

  • (3S,5S)-3,5-bis((tert-butyldimethylsilyl)oxy)pentan-1-ol

  • Aldehyde or Ketone

  • Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)

  • Dichloromethane (DCM) or Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • To a solution of the protected this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCM at 0 °C, add a catalytic amount of PPTS or CSA (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral acetal.

Reactant 1 (this compound derivative)Reactant 2 (Carbonyl)CatalystSolventTypical Yield (%)Diastereomeric Ratio (d.r.)
(3S,5S)-3,5-bis(TBSO)pentan-1-olBenzaldehydePPTSDCM85-95>95:5
(3R,5R)-3,5-bis(TBSO)pentan-1-olAcetoneCSAToluene80-90Not applicable
Protocol 2: Diastereoselective Alkylation of a Chiral Acetal

This protocol outlines a general method for the diastereoselective alkylation of a chiral acetal derived from a this compound.

Materials:

  • Chiral Acetal (from Protocol 1)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • To a solution of the chiral acetal (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated acetal.

Substrate (Chiral Acetal)BaseElectrophileTypical Yield (%)Diastereomeric Ratio (d.r.)
Acetal from BenzaldehydeLDAMethyl Iodide75-85>90:10
Acetal from Cyclohexanonen-BuLiBenzyl Bromide70-80>92:8

Application in the Synthesis of Polyketide Natural Products

The iterative application of these protocols allows for the controlled, step-wise construction of complex polyketide chains. The synthesis of fragments of potent natural products such as discodermolide and roxaticin often involves the use of 1,3-diol building blocks, a strategy for which this compound is an ideal starting point.[1][2] For instance, the synthesis of the C14-C28 fragment of (+)-roxaticin was achieved through an iterative two-directional carbonyl allylation of 1,3-diols.[3] While this specific synthesis started from 1,3-propanediol, the same principle can be applied using a suitably protected this compound to introduce additional stereocenters and functionality.

Signaling Pathway for Polyketide Synthesis

G Pentanetriol_Synthon This compound-derived Building Block Aldol_Reaction_1 Iterative Aldol Reaction 1 Pentanetriol_Synthon->Aldol_Reaction_1 Intermediate_1 Elongated Polyketide Fragment 1 Aldol_Reaction_1->Intermediate_1 Aldol_Reaction_2 Iterative Aldol Reaction 2 Intermediate_1->Aldol_Reaction_2 Intermediate_2 Elongated Polyketide Fragment 2 Aldol_Reaction_2->Intermediate_2 Further_Elaboration Further Elaboration & Cyclization Intermediate_2->Further_Elaboration Natural_Product Complex Natural Product (e.g., Macrolide) Further_Elaboration->Natural_Product

Caption: Iterative strategy for polyketide synthesis using a this compound building block.

The enantioselective total synthesis of (-)-pironetin, for example, relies on titanium-mediated iterative aldol reactions to construct the carbon backbone with high stereocontrol.[4][5] An acetal aldol reaction is a key step in establishing crucial stereocenters.[4][5] This highlights the power of using chiral building blocks derived from simple polyols to orchestrate the stereochemical outcome of complex synthetic sequences.

Conclusion

This compound and its derivatives are powerful and versatile building blocks in complex organic synthesis. Through their conversion to chiral acetals and subsequent stereoselective reactions, they provide a reliable and efficient means to introduce multiple stereocenters with high levels of control. The protocols and strategies outlined in these application notes serve as a guide for researchers and scientists in drug development to harness the potential of this compound in the synthesis of novel and structurally complex molecules. The continued exploration of this compound-based methodologies promises to open new avenues for the efficient construction of important therapeutic agents.

References

Synthesis of Bioactive Molecules from Pentanetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanetriols, a family of C5 trihydroxylated alkanes, represent versatile and chiral building blocks for the synthesis of a diverse array of bioactive molecules. Their inherent functionality allows for the construction of complex molecular architectures, including heterocyclic scaffolds of significant interest in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from pentanetriol isomers, with a focus on the formation of oxetanes, which are valuable motifs in drug discovery due to their favorable physicochemical properties.

While direct, detailed protocols for synthesizing a wide range of specific, named bioactive molecules from this compound are not abundantly available in public literature, the principles of organic synthesis allow for the clear extrapolation of its utility. The following sections will detail the conversion of this compound isomers into key heterocyclic structures known to be present in biologically active compounds.

Key Bioactive Scaffolds from this compound

This compound isomers, particularly 1,3,5-pentanetriol (B42939), are ideal precursors for the synthesis of substituted oxetanes. The 1,3-diol moiety within the this compound structure is the key functional group that enables the formation of the four-membered oxetane (B1205548) ring through intramolecular cyclization. Oxetanes are increasingly incorporated into drug candidates as they can improve properties such as solubility, metabolic stability, and cell permeability.

Table 1: Physicochemical Properties of this compound Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Feature for Synthesis
1,2,5-Pentanetriol (B82931)C₅H₁₂O₃120.15165-167 (at 5 mmHg)1,2-diol and a primary alcohol
1,3,5-PentanetriolC₅H₁₂O₃120.15175-180 (at 10 mmHg)1,3-diol and a primary alcohol
1,2,4-PentanetriolC₅H₁₂O₃120.15~155 (at 10 mmHg)Vicinal diol and a secondary alcohol
2,3,4-PentanetriolC₅H₁₂O₃120.15~145 (at 10 mmHg)Three secondary alcohols in sequence

Experimental Protocols

The following protocols describe the general methodology for the synthesis of bioactive heterocyclic scaffolds from this compound. These are foundational procedures that can be adapted for the synthesis of specific target molecules.

Protocol 1: Synthesis of a 3-Substituted Oxetane from 1,3,5-Pentanetriol

This protocol outlines a two-step process for the synthesis of an oxetane, a key structural motif in many bioactive compounds. The first step involves the selective protection of the primary hydroxyl groups, followed by activation of the remaining secondary hydroxyl group and subsequent intramolecular cyclization.

Step 1: Selective Protection of Primary Hydroxyl Groups

  • Reaction Setup: To a solution of 1,3,5-pentanetriol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a bulky protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl) or trityl chloride (TrCl) (2.1 eq) and a base such as triethylamine (B128534) (TEA) or imidazole (B134444) (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the di-protected this compound.

Step 2: Intramolecular Cyclization to Form the Oxetane Ring

  • Activation of the Secondary Hydroxyl Group: Dissolve the di-protected this compound from Step 1 (1.0 eq) in anhydrous DCM or THF. Add a sulfonylating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq) and a base like pyridine (B92270) or TEA (1.5 eq) at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4-8 hours. The in-situ generated sulfonate is a good leaving group, facilitating intramolecular nucleophilic attack by one of the protected hydroxyl groups (after deprotection, if necessary, depending on the protecting group and reaction conditions) to form the oxetane ring. In some cases, a separate deprotection step followed by treatment with a base (e.g., sodium hydride) is required to induce cyclization.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 3-substituted oxetane.

Protocol 2: Synthesis of a Substituted Tetrahydrofuran from 1,2,5-Pentanetriol

This protocol describes the synthesis of a substituted tetrahydrofuran, another important heterocyclic scaffold in bioactive molecules, through intramolecular cyclization.

  • Selective Activation of the 5-Hydroxyl Group: To a solution of 1,2,5-pentanetriol (1.0 eq) in a suitable solvent (e.g., pyridine), add a selective tosylating agent like p-toluenesulfonyl chloride (1.05 eq) at 0 °C. The primary hydroxyl at the 5-position is generally more reactive than the secondary hydroxyl at the 2-position.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction by TLC.

  • Intramolecular Cyclization: After selective tosylation, add a base such as sodium hydride (NaH) (1.2 eq) to the reaction mixture at 0 °C. The base will deprotonate one of the remaining hydroxyl groups (preferentially the more nucleophilic one), which will then undergo an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the substituted tetrahydrofuran.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_Oxetane This compound 1,3,5-Pentanetriol ProtectedDiol Di-protected this compound This compound->ProtectedDiol Selective Protection (e.g., TBDMSCl) ActivatedIntermediate Activated Intermediate (e.g., Tosylate) ProtectedDiol->ActivatedIntermediate Activation of Secondary -OH (e.g., TsCl) Oxetane 3-Substituted Oxetane (Bioactive Scaffold) ActivatedIntermediate->Oxetane Intramolecular Cyclization Synthesis_of_Tetrahydrofuran Pentanetriol_THF 1,2,5-Pentanetriol Activatedthis compound Selectively Activated This compound (e.g., Tosylate) Pentanetriol_THF->Activatedthis compound Selective Activation of 5-OH (e.g., TsCl) Tetrahydrofuran Substituted Tetrahydrofuran (Bioactive Scaffold) Activatedthis compound->Tetrahydrofuran Intramolecular Cyclization (Williamson Ether Synthesis)

Application of Polyols in the Synthesis of Energetic Materials: A Focus on Pentanetriol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of energetic materials frequently employs polyol precursors due to the high density of energetic nitrate (B79036) ester groups that can be introduced into the molecular structure. While the term "pentanetriol" is not commonly associated with mainstream energetic material synthesis, its structural analogs, pentaerythritol (B129877) and 1,2,4-butanetriol (B146131), are foundational precursors for the production of potent explosives such as Pentaerythritol Tetranitrate (PETN) and 1,2,4-Butanetriol Trinitrate (BTTN). This document provides detailed application notes and protocols for the synthesis of these materials, which serve as a reference for researchers and scientists in the field. Additionally, it will briefly touch upon the potential, albeit less explored, application of this compound isomers in this domain.

Key Applications of Polyol-Derived Energetic Materials

Nitrated polyols are integral components in a variety of energetic formulations, serving as plasticizers, binders, and powerful explosives.

  • Pentaerythritol Tetranitrate (PETN): A powerful and relatively stable secondary explosive, PETN is a key component in military and industrial applications. It is often used in detonating cords, blasting caps, and as the explosive core in certain munitions. When mixed with trinitrotoluene (TNT), it forms Pentolite, a military-grade explosive mixture.[1] PETN's stability allows for its use in plastic-bonded explosives (PBXs).

  • 1,2,4-Butanetriol Trinitrate (BTTN): BTTN is a significant energetic plasticizer used to enhance the mechanical properties of propellants and explosives, making them more flexible and less prone to cracking.[2] It is considered a valuable replacement for nitroglycerin due to its lower volatility, reduced shock sensitivity, and greater thermal stability.[2] BTTN is a critical ingredient in propellant formulations for military applications.[3]

Experimental Protocols

The synthesis of energetic materials from polyol precursors involves highly exothermic and potentially hazardous nitration reactions. Strict adherence to safety protocols and precise control of reaction conditions are paramount.

Protocol 1: Synthesis of Pentaerythritol Tetranitrate (PETN)

This protocol details the nitration of pentaerythritol to produce PETN.

Materials:

  • Pentaerythritol (finely powdered)

  • Concentrated Nitric Acid (99.5%)

  • Concentrated Sulfuric Acid (98%) (for mixed acid method)

  • Acetone (B3395972) (for recrystallization)

  • Sodium Carbonate solution (0.5%)

  • Deionized Water

  • Ice

Procedure (using Concentrated Nitric Acid):

  • Preparation: Prepare an ice bath to maintain a low reaction temperature.

  • Nitration: In a beaker placed in the ice bath, cool 200 mL of concentrated nitric acid to between 15°C and 20°C.

  • Addition of Pentaerythritol: Slowly add 10g of finely powdered pentaerythritol in small portions (e.g., 2g at a time) to the cooled nitric acid while stirring continuously. The temperature must be strictly maintained within the 15°C to 20°C range to prevent runaway reactions.[4]

  • Reaction Completion: After the addition is complete, continue stirring for approximately 10-15 minutes.[5][6]

  • Precipitation: Pour the reaction mixture into 450 mL of cold deionized water to precipitate the crude PETN.[4]

  • Filtration and Washing: Filter the precipitated PETN and wash it thoroughly with deionized water to remove excess acid. Subsequently, wash with a 0.5% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.[5]

  • Purification: Recrystallize the crude PETN from a suitable solvent like acetone to obtain a purified, crystalline product.[1][4] The pure material typically melts at 140.5-141.0°C.[5]

Alternative Mixed Acid Method:

An alternative method involves the use of a sulfonitric mixture (nitric and sulfuric acids). In this process, 100g of finely powdered pentaerythritol is added to 400 ml of nitric acid (d=1.52 g/ml) while maintaining the temperature between 25°C and 30°C. Subsequently, 400 ml of concentrated sulfuric acid is gradually added to complete the precipitation of PETN.[5]

Protocol 2: Synthesis of 1,2,4-Butanetriol Trinitrate (BTTN)

This protocol describes the synthesis of the energetic plasticizer BTTN from 1,2,4-butanetriol.

Materials:

  • 1,2,4-Butanetriol

  • Nitric Acid (98-100%)

  • Sulfuric Acid (98-100%)

  • Sodium Carbonate solution (4% w/v)

  • Deionized Water

  • Ice

Procedure:

  • Acid Mixture Preparation: Prepare a nitrating mixture with a 2:3 ratio of nitric acid to sulfuric acid. Cool this mixture in an ice bath to below -10°C with constant stirring.[2]

  • Addition of 1,2,4-Butanetriol: Add 1.5 moles of 1,2,4-butanetriol dropwise to the cold acid mixture using a dropping funnel. The reaction temperature must be carefully controlled and not exceed 10°C. An explosion can occur if the temperature surpasses 15°C.[2]

  • Reaction Completion: After the addition is complete, continue stirring the solution for 10 minutes.[2]

  • Separation: Allow the mixture to separate into two layers. Separate the layers using a dropping funnel.[2]

  • Washing and Neutralization: Wash the product layer three times with a large amount of warm water (38-48°C). Then, neutralize the product with a 4% w/v sodium carbonate solution.[2]

  • Drying: Keep the final product in a desiccator containing P₂O₅ for drying.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for PETN and BTTN, facilitating a comparison of their energetic properties.

Table 1: Physical and Chemical Properties of Precursors and Products

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/cm³)Melting Point (°C)
PentaerythritolC₅H₁₂O₄136.151.396260.5
PETNC₅H₈N₄O₁₂316.141.773141.3
1,2,4-ButanetriolC₄H₁₀O₃106.121.010-
BTTNC₄H₇N₃O₉241.111.52-27

Data compiled from various sources.

Table 2: Energetic Properties of PETN and BTTN

PropertyPETNBTTN
Oxygen Balance (%) -10.1-16.6
Heat of Explosion (cal/g) 13901358
Detonation Velocity (m/s) 8400~7700
Impact Sensitivity (Nm) 31

Data compiled from various sources, including[7].

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis protocols for PETN and BTTN.

PETN_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Pentaerythritol Pentaerythritol Nitration Nitration (0-25 °C) Pentaerythritol->Nitration NitricAcid Concentrated Nitric Acid NitricAcid->Nitration Precipitation Precipitation in Cold Water Nitration->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water & Na₂CO₃ soln.) Filtration->Washing Purification Recrystallization (Acetone) Washing->Purification PETN PETN Purification->PETN

Figure 1: Synthesis workflow for Pentaerythritol Tetranitrate (PETN).

BTTN_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Butanetriol 1,2,4-Butanetriol Nitration Nitration (< 10 °C) Butanetriol->Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Nitration Separation Phase Separation Nitration->Separation Washing Washing (Warm Water) Separation->Washing Neutralization Neutralization (Na₂CO₃ soln.) Washing->Neutralization Drying Drying (P₂O₅) Neutralization->Drying BTTN BTTN Drying->BTTN

Figure 2: Synthesis workflow for 1,2,4-Butanetriol Trinitrate (BTTN).

Potential Application of this compound Isomers

The synthesis of energetic materials from polyol precursors is a well-established field, with pentaerythritol and 1,2,4-butanetriol being key starting materials for PETN and BTTN, respectively. The protocols and data presented here provide a comprehensive overview for researchers in this area. While the direct application of this compound in the synthesis of widely used energetic materials is not documented, the existence of its nitrated derivatives suggests a potential for future research and development of new energetic compounds. Any research in this area must be conducted with stringent safety measures due to the inherent hazards of working with explosive materials.

References

Application Notes and Protocols: Pentanetriol as a Potential Plasticizer for PVC and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for numerous applications, from medical tubing to consumer goods. For decades, phthalate-based plasticizers have dominated the market, but concerns over their potential health and environmental impacts have spurred significant research into safer, bio-based alternatives.

Pentanetriol, a five-carbon triol, presents itself as a compelling, yet underexplored, candidate for a novel PVC plasticizer. Its three hydroxyl groups offer multiple sites for esterification, allowing for the synthesis of a variety of ester derivatives with potentially favorable properties. As a small, polar molecule, this compound and its esters could offer good compatibility with the polar PVC matrix. This document provides a framework for the investigation of this compound and its derivatives as potential plasticizers for PVC and other polymers, outlining key experimental protocols and data presentation formats.

Disclaimer: There is currently limited publicly available research specifically detailing the use of this compound as a PVC plasticizer. The following notes and protocols are based on established methodologies for evaluating plasticizer performance and draw analogies from structurally similar polyols like glycerol (B35011) and trimethylolpropane.

Data Presentation: Key Performance Indicators for this compound-Plasticized PVC

Quantitative data from the evaluation of this compound-based plasticizers should be meticulously recorded and organized for comparative analysis. The following tables provide a template for presenting key performance indicators against a control (e.g., unplasticized PVC) and a standard commercial plasticizer (e.g., DEHP or DOTP).

Table 1: Thermal Properties of this compound-Plasticized PVC

PlasticizerConcentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (T_onset) (°C)Temperature at Max Degradation Rate (T_max) (°C)
Unplasticized PVC0
DEHP/DOTP40
This compound40
This compound Ester A40
This compound Ester B40

Table 2: Mechanical Properties of this compound-Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC0
DEHP/DOTP40
This compound40
This compound Ester A40
This compound Ester B40

Table 3: Migration Resistance of this compound-Plasticized PVC

PlasticizerConcentration (phr)Weight Loss in Hexane (%)Weight Loss in Ethanol (%)Volatility (Weight Loss at 100°C for 24h) (%)
DEHP/DOTP40
This compound40
This compound Ester A40
This compound Ester B40

Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate the efficacy of this compound and its derivatives as PVC plasticizers.

Protocol 1: Synthesis of this compound Esters

This protocol describes a general procedure for the esterification of this compound with carboxylic acids to synthesize potential plasticizers.

Materials:

  • 1,3,5-Pentanetriol (or other isomers)

  • Carboxylic acid (e.g., octanoic acid, oleic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, titanium isopropoxide)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine this compound, a stoichiometric excess of the desired carboxylic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound ester.

  • Purify the ester by vacuum distillation or column chromatography as needed.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its structure.

Protocol 2: Preparation of Plasticized PVC Films

This protocol details the preparation of PVC films plasticized with this compound or its esters using a solution casting method.

Materials:

  • PVC resin (suspension grade)

  • This compound or synthesized this compound ester

  • Tetrahydrofuran (THF)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Glass petri dishes

  • Drying oven

Procedure:

  • Dissolve a specific amount of PVC resin in THF with stirring to form a homogeneous solution.

  • In a separate container, dissolve the desired amount of plasticizer (e.g., 40 parts per hundred parts of resin - phr) and a small amount of thermal stabilizer in THF.

  • Add the plasticizer solution to the PVC solution and stir until a clear, homogeneous mixture is obtained.

  • Pour the solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours.

  • Transfer the petri dish to a vacuum oven and dry at a moderately elevated temperature (e.g., 50-60°C) until a constant weight is achieved to ensure complete removal of the solvent.

  • Carefully peel the resulting film from the petri dish for subsequent testing.

Protocol 3: Thermal Analysis

a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Cut a small sample (5-10 mg) from the prepared PVC film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle would be:

    • Heat from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 150°C at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

b) Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Place a small sample (10-15 mg) of the PVC film in a TGA crucible.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation (T_onset) and the temperature of maximum degradation rate (T_max) from the TGA and its derivative (DTG) curves.

Protocol 4: Mechanical Testing
  • Cut dumbbell-shaped specimens from the prepared PVC films according to ASTM D638 standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

  • Record the force and elongation until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

  • Measure the Shore A hardness of the films using a durometer according to ASTM D2240.

Protocol 5: Migration Resistance Testing

a) Solvent Extraction:

  • Cut pre-weighed (W_initial) samples of the PVC film into small pieces.

  • Immerse the samples in a solvent (e.g., n-hexane or ethanol) at a specified temperature for a set duration (e.g., 24 hours at 25°C).

  • Remove the samples, rinse with fresh solvent, and dry in a vacuum oven until a constant weight (W_final) is achieved.

  • Calculate the percentage of weight loss due to plasticizer extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

b) Volatility:

  • Place pre-weighed (W_initial) samples of the PVC film in a circulating air oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • After cooling to room temperature in a desiccator, reweigh the samples (W_final).

  • Calculate the percentage of weight loss due to volatility using the same formula as for solvent extraction.

Visualizations

experimental_workflow cluster_synthesis Plasticizer Synthesis cluster_formulation PVC Formulation cluster_testing Characterization This compound This compound esterification Esterification This compound->esterification acid Carboxylic Acid acid->esterification pentanetriol_ester This compound Ester esterification->pentanetriol_ester plasticizer This compound / Ester pentanetriol_ester->plasticizer pvc PVC Resin mixing Solution Casting pvc->mixing plasticizer->mixing pvc_film Plasticized PVC Film mixing->pvc_film thermal Thermal Analysis (DSC, TGA) pvc_film->thermal mechanical Mechanical Testing (Tensile, Hardness) pvc_film->mechanical migration Migration Resistance (Solvent, Volatility) pvc_film->migration data_analysis Data Analysis & Comparison thermal->data_analysis mechanical->data_analysis migration->data_analysis

Caption: Experimental workflow for evaluating this compound-based PVC plasticizers.

logical_relationship cluster_structure Plasticizer Structure cluster_properties PVC Properties This compound This compound compatibility Compatibility with PVC This compound->compatibility ester_chain Ester Chain Length & Branching permanence Permanence (Migration Resistance) ester_chain->permanence ester_chain->compatibility flexibility Flexibility (Lower Tg, Hardness) durability Durability (Tensile Strength, Elongation) thermal_stability Thermal Stability concentration Plasticizer Concentration concentration->flexibility concentration->durability compatibility->flexibility compatibility->durability compatibility->thermal_stability

Caption: Logical relationships influencing the properties of plasticized PVC.

Enzymatic Synthesis of Chiral Pentanetriol Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral pentanetriol isomers. Chiral pentanetriols are valuable building blocks in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds.

Introduction to Enzymatic Strategies

The synthesis of chiral this compound isomers can be effectively achieved through two primary enzymatic strategies:

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly employed for the kinetic resolution of polyols through enantioselective acylation or hydrolysis.

  • Asymmetric Synthesis (Desymmetrization): This approach involves the conversion of a prochiral or meso substrate into a chiral product. For this compound synthesis, a relevant strategy is the desymmetrization of a meso-diol precursor or a prochiral diol derivative using enzymes like lipases to introduce chirality.

This document will focus on lipase-catalyzed kinetic resolution and desymmetrization as primary methods for generating chiral this compound isomers.

Key Enzymes and Substrates

Enzymes:

  • Lipases: These are the most widely used enzymes for the synthesis of chiral polyols. Common sources include Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa.[1] They catalyze the enantioselective acylation of hydroxyl groups in the presence of an acyl donor.

  • Alcohol Dehydrogenases (ADHs): ADHs can be used for the stereoselective reduction of keto-diol precursors to afford chiral triols.

Substrates:

  • Racemic Pentanetriols: For kinetic resolution, a racemic mixture of the desired this compound isomer (e.g., rac-1,2,4-pentanetriol) is used.

  • Prochiral or Meso Diols: For desymmetrization, a symmetrically substituted diol that can be converted to a chiral this compound derivative is required. An example includes 2-substituted-1,3-propanediols which, upon enzymatic modification, can lead to chiral building blocks.[2][3][4]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic resolutions of polyols. While specific data for pentanetriols is limited in publicly available literature, these examples with structurally related diols illustrate the expected efficiency of these enzymatic methods.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Diol

EntryLipase (B570770) SourceAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Unreacted Diol (ee%)Enantiomeric Excess of Product (ee%)
1Pseudomonas cepaciaVinyl Acetate (B1210297)tert-Butyl methyl ether2048>9995
2Candida antarctica BVinyl AcetateHexane24509897
3Candida rugosaIsopropenyl AcetateToluene48459290

Data is representative and compiled from various sources on diol resolutions.

Table 2: Lipase-Catalyzed Desymmetrization of a Prochiral 2-Substituted-1,3-Propanediol

EntryLipase SourceAcyl DonorSolventTime (h)Yield (%)Enantiomeric Excess (ee%)
1Candida antarctica B (Novozym 435)Vinyl AcetateDiisopropyl ether69599
2Lipase AKVinyl AcetateDiisopropyl ether248897
3Pseudomonas cepacia1-Ethoxyvinyl benzoate (B1203000)Diisopropyl ether129298

Data is representative and based on studies of 2-substituted-1,3-propanediols.[2][3][4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-1,2,4-Pentanetriol via Acylation

This protocol describes a general procedure for the kinetic resolution of a racemic this compound using an immobilized lipase.

Materials:

  • Racemic 1,2,4-pentanetriol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous tert-Butyl methyl ether (TBME) (solvent)

  • Molecular sieves (4 Å)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a dried flask containing molecular sieves, add racemic 1,2,4-pentanetriol (1.0 g, 8.32 mmol).

  • Dissolve the this compound in anhydrous TBME (40 mL).

  • Add vinyl acetate (0.86 g, 9.98 mmol, 1.2 equivalents).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (200 mg).

  • Seal the flask and stir the suspension at 30°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with TBME. The enzyme can often be reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted this compound enantiomer and the acylated this compound enantiomer by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

  • Characterize the separated enantiomers and determine their enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Desymmetrization of a Prochiral Diol Precursor

This protocol provides a general method for the desymmetrization of a prochiral 2-substituted-1,3-propanediol, a common precursor for chiral building blocks. This can be adapted for precursors of chiral pentanetriols.

Materials:

  • 2-Methyl-2-propyl-1,3-propanediol (prochiral substrate)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • 1-Ethoxyvinyl 2-furoate (acyl donor)[3]

  • Anhydrous diisopropyl ether (solvent)

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a solution of the prochiral diol (0.20 mmol) in anhydrous diisopropyl ether (3.0 mL), add 1-ethoxyvinyl 2-furoate (0.60 mmol).[3]

  • Add immobilized Candida antarctica lipase B (125 mg).[3]

  • Stir the mixture at 30°C and monitor the reaction by TLC or GC until the starting diol is consumed.[3]

  • Filter the reaction mixture through a pad of Celite to remove the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting monoester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess of the chiral monoester product by chiral HPLC or GC analysis. The yield is typically high with excellent enantioselectivity.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflows for the enzymatic synthesis of chiral this compound isomers.

Enzymatic_Kinetic_Resolution Workflow for Enzymatic Kinetic Resolution of this compound Racemic_this compound Racemic this compound (R/S isomers) Reaction Enzymatic Acylation Racemic_this compound->Reaction Enzyme_AcylDonor Lipase + Acyl Donor Enzyme_AcylDonor->Reaction Mixture Mixture of (S)-Pentanetriol & (R)-Monoacetate Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_this compound Enantiopure (S)-Pentanetriol Separation->S_this compound R_Monoacetate Enantiopure (R)-Monoacetate Separation->R_Monoacetate Hydrolysis Hydrolysis R_Monoacetate->Hydrolysis R_this compound Enantiopure (R)-Pentanetriol Hydrolysis->R_this compound

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Asymmetric_Synthesis_Desymmetrization Workflow for Asymmetric Synthesis via Desymmetrization Prochiral_Diol Prochiral Diol Precursor Reaction Enzymatic Desymmetrization Prochiral_Diol->Reaction Enzyme_AcylDonor Lipase + Acyl Donor Enzyme_AcylDonor->Reaction Chiral_Monoester Chiral Monoester Reaction->Chiral_Monoester Purification Purification Chiral_Monoester->Purification Enantiopure_Product Enantiopure Chiral Building Block Purification->Enantiopure_Product

Caption: Workflow for Asymmetric Synthesis via Desymmetrization.

Conclusion

Enzymatic synthesis, particularly through kinetic resolution and desymmetrization using lipases, provides a powerful and environmentally friendly platform for the production of chiral this compound isomers. The high selectivity of enzymes allows for the generation of enantiomerically pure building blocks essential for the pharmaceutical industry. The protocols and data presented herein, though generalized from related polyol chemistry, offer a solid foundation for researchers to develop specific and optimized processes for their target this compound isomers. Further screening of enzymes and optimization of reaction conditions will be key to achieving high yields and enantiopurities for specific this compound targets.

References

Application Notes and Protocols for Protecting Group Strategies in Selective Reactions on Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanetriols, existing as isomers such as 1,2,5-pentanetriol (B82931) and 1,3,5-pentanetriol, are versatile chiral building blocks in organic synthesis.[1][2][3][4] Their multiple hydroxyl groups, with varying degrees of reactivity (primary vs. secondary), necessitate the use of protecting groups to achieve chemoselectivity in multi-step syntheses.[5][6] A well-designed protecting group strategy is critical for the synthesis of complex molecules like natural products and pharmaceuticals, preventing unwanted side reactions and enabling the desired transformations at specific sites.[5][7]

This document provides detailed application notes and experimental protocols for the selective protection of hydroxyl groups in pentanetriol isomers. It covers strategies for differentiating between primary and secondary alcohols, protecting diol functionalities, and implementing orthogonal schemes for sequential reactions.

General Principles of Selective Protection

The selective protection of hydroxyl groups in a polyol like this compound is governed by several factors:

  • Steric Hindrance: Primary hydroxyl groups are sterically less hindered than secondary ones, allowing them to react preferentially with bulky protecting groups.[6][8] Reagents like trityl chloride (Tr-Cl) and bulky silyl (B83357) chlorides (e.g., TBDPS-Cl, TIPS-Cl) are highly selective for primary alcohols.[6][9][10]

  • Cyclic Acetal/Ketal Formation: 1,2- and 1,3-diols can be selectively protected by forming five- or six-membered cyclic acetals and ketals, respectively.[11][12] This is a powerful strategy for masking a diol unit while leaving other hydroxyl groups available for reaction.

  • Orthogonal Protection: This strategy involves using multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[5][13][14] For example, a silyl ether (cleaved by fluoride (B91410) ions) and a benzyl (B1604629) ether (cleaved by hydrogenolysis) can be used to protect different hydroxyls, allowing for their sequential and selective deprotection and modification.[6][14][15] An effective orthogonal strategy is crucial for the synthesis of complex, multifunctional molecules.[5]

Logical Workflow for Selective Protection Strategy

The diagram below illustrates a general decision-making workflow for developing a protecting group strategy for a polyol like this compound.

G start Start: this compound Substrate target Define Target Functionality (e.g., React at C5-OH) start->target strategy Select Protection Strategy target->strategy steric Steric Hindrance Approach (Bulky Protecting Groups) strategy->steric  Target is secondary -OH or one primary -OH cyclic Cyclic Acetal/Ketal Formation (Protect Diol) strategy->cyclic  Target is isolated -OH protect_primary Protect Primary -OH (e.g., with TBDPS) steric->protect_primary protect_diol Protect 1,2- or 1,3-Diol (e.g., with Acetone) cyclic->protect_diol orthogonal Orthogonal Strategy Needed? deprotect1 Selective Deprotection orthogonal->deprotect1 Yes final_deprotect Final Deprotection(s) orthogonal->final_deprotect No reaction1 Perform Reaction on Free Hydroxyl(s) protect_primary->reaction1 protect_diol->reaction1 reaction1->orthogonal reaction2 Perform Second Reaction deprotect1->reaction2 reaction2->final_deprotect product Final Product final_deprotect->product G sub 1,2,5-Pentanetriol (HO-C1,C2,C5-OH) step1 Step 1: Protect 1,2-Diol Reagent: 2,2-DMP, p-TsOH sub->step1 inter1 Intermediate 1 (Acetonide at C1/C2, Free C5-OH) step1->inter1 step2 Step 2: React at C5 Example: Esterification inter1->step2 inter2 Intermediate 2 (Acetonide at C1/C2, Ester at C5) step2->inter2 step3 Step 3: Deprotect 1,2-Diol Reagent: Aq. Acid inter2->step3 inter3 Intermediate 3 (Free C1,C2-OH, Ester at C5) step3->inter3 step4 Step 4: Protect C1-OH Reagent: TBDPS-Cl, Imidazole inter3->step4 inter4 Intermediate 4 (TBDPS at C1, Free C2-OH, Ester at C5) step4->inter4 step5 Step 5: React at C2 Example: Oxidation inter4->step5 inter5 Intermediate 5 (TBDPS at C1, Ketone at C2, Ester at C5) step5->inter5 step6 Step 6: Final Deprotections Reagents: TBAF, Base inter5->step6 prod Final Product step6->prod

References

Application Notes and Protocols: Pentanetriol as a Versatile Precursor for Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentanetriols, a family of C5 sugar alcohol derivatives, represent a versatile and underutilized class of building blocks for the synthesis of complex chiral molecules. Their multiple hydroxyl groups offer a rich platform for stereoselective transformations, making them attractive starting materials for the synthesis of pharmaceutical intermediates. This document provides detailed application notes and protocols for the hypothetical, yet chemically sound, synthesis of a chiral tetrahydrofuran (B95107) derivative, a key intermediate in the development of carbocyclic nucleoside analogues with potential antiviral activity, using (S)-1,2,4-pentanetriol as the starting material.

Carbocyclic nucleoside analogues are a critical class of antiviral agents where a methylene (B1212753) group replaces the oxygen atom in the furanose ring, conferring increased metabolic stability. The synthesis of the chiral carbocyclic core is a key challenge, and this protocol outlines a plausible pathway leveraging the inherent chirality of a pentanetriol precursor.

Proposed Synthetic Pathway: From (S)-1,2,4-Pentanetriol to a Chiral Tetrahydrofuran Intermediate

The following multi-step synthesis transforms commercially available (S)-1,2,4-pentanetriol into a protected chiral 2-(hydroxymethyl)tetrahydrofuran, a versatile intermediate for the elaboration into various carbocyclic nucleoside analogues.

G cluster_0 Protection cluster_1 Selective Activation cluster_2 Cyclization cluster_3 Deprotection & Functionalization This compound (S)-1,2,4-Pentanetriol ProtectedDiol Protected Diol This compound->ProtectedDiol  Acetone (B3395972), p-TSA (cat.) Tosylate Tosylated Intermediate ProtectedDiol->Tosylate  TsCl, Pyridine (B92270) CyclizedProduct Protected Tetrahydrofuran Tosylate->CyclizedProduct  NaH, THF FinalIntermediate Chiral Tetrahydrofuran Intermediate CyclizedProduct->FinalIntermediate  1. Acidic Workup  2. Further functionalization

Caption: Proposed synthetic workflow from (S)-1,2,4-Pentanetriol.

Experimental Protocols

Step 1: Protection of the 1,2-Diol

This step involves the selective protection of the vicinal diol at the C1 and C2 positions of (S)-1,2,4-pentanetriol as an acetonide, leaving the C4 hydroxyl group free for subsequent functionalization.

Materials:

  • (S)-1,2,4-Pentanetriol

  • Anhydrous Acetone

  • p-Toluenesulfonic acid (p-TSA), catalytic amount

  • Anhydrous Sodium Bicarbonate

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of (S)-1,2,4-pentanetriol (1.0 eq) in anhydrous acetone (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the protected diol.

Step 2: Selective Activation of the Primary Hydroxyl Group

The free primary hydroxyl group at the C4 position is selectively activated as a tosylate, which is an excellent leaving group for the subsequent intramolecular cyclization.

Materials:

  • Protected Diol from Step 1

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve the protected diol (1.0 eq) in anhydrous pyridine (5 volumes) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of cold water.

  • Extract the mixture with dichloromethane (3 x 10 volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 3: Intramolecular Cyclization

The tosylated intermediate undergoes an intramolecular Williamson ether synthesis to form the desired tetrahydrofuran ring.

Materials:

  • Tosylated Intermediate from Step 2

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF (10 volumes) at 0 °C, add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected tetrahydrofuran.

Step 4: Deprotection and Further Functionalization

The acetonide protecting group is removed under acidic conditions to yield the chiral 2-(hydroxymethyl)tetrahydrofuran derivative. This intermediate can then be further functionalized for the synthesis of various pharmaceutical targets.

Materials:

  • Protected Tetrahydrofuran from Step 3

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected tetrahydrofuran (1.0 eq) in methanol (10 volumes).

  • Add 1 M HCl (2 volumes) and stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final chiral tetrahydrofuran intermediate.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.

StepProductStarting MaterialReagentsExpected Yield (%)Purity (by NMR) (%)
1Protected Diol(S)-1,2,4-PentanetriolAcetone, p-TSA85-95>95
2Tosylated IntermediateProtected DiolTsCl, Pyridine80-90>95
3Protected TetrahydrofuranTosylated IntermediateNaH, THF70-85>98
4Chiral Tetrahydrofuran IntermediateProtected Tetrahydrofuran1 M HCl, Methanol90-98>98

Logical Relationships and Signaling Pathways

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and the preservation of stereochemistry.

G Start Chiral Pool ((S)-1,2,4-Pentanetriol) Protect Selective Protection of Vicinal Diol Start->Protect Activate Activation of Primary Alcohol Protect->Activate Cyclize Intramolecular SN2 Cyclization Activate->Cyclize Deprotect Deprotection Cyclize->Deprotect Intermediate Chiral Tetrahydrofuran Intermediate Deprotect->Intermediate Target Pharmaceutical Target (e.g., Carbocyclic Nucleoside) Intermediate->Target Further Elaboration

Caption: Logical flow of the synthetic strategy.

Conclusion

This document outlines a detailed and plausible synthetic route for the conversion of (S)-1,2,4-pentanetriol into a valuable chiral tetrahydrofuran intermediate for pharmaceutical synthesis. The provided protocols, based on established chemical transformations, offer a practical guide for researchers exploring the utility of pentanetriols as chiral building blocks. The modular nature of this synthetic pathway allows for the potential generation of a diverse library of chiral intermediates for drug discovery and development programs. Further optimization of reaction conditions and exploration of alternative protecting and activating groups may lead to even more efficient and scalable synthetic processes.

Application of Pentanetriol in High-Performance Coatings and Resins: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pentanetriol in the formulation of advanced coatings and resins. This compound, a tri-functional alcohol, serves as a versatile building block and crosslinking agent, offering unique performance enhancements to polyester (B1180765), polyurethane, and alkyd resin systems. Its trifunctionality allows for the creation of highly branched and densely crosslinked polymer networks, leading to coatings with superior hardness, chemical resistance, and durability. This guide will delve into the synthesis of this compound-based resins, outline experimental protocols for coating formulation and characterization, and present expected performance data.

Introduction to this compound in Resin Synthesis

This compound, with its three hydroxyl groups, acts as a critical monomer in the synthesis of various resins. It is particularly valuable in applications demanding high crosslink density, which translates to improved thermomechanical properties and resistance to environmental degradation. The most commonly utilized isomer for these applications is 1,3,5-Pentanetriol, valued for its symmetrical structure which imparts rigidity and thermal stability to the resulting polymer.[1]

Key Advantages of Incorporating this compound:

  • Increased Crosslink Density: The trifunctionality of this compound leads to a more complex and robust polymer network compared to traditional diols.

  • Enhanced Hardness and Scratch Resistance: The higher crosslink density directly contributes to a harder, more durable coating surface.

  • Improved Chemical Resistance: A more tightly bound polymer network offers greater resistance to penetration and degradation by chemicals and solvents.

  • Thermal Stability: The branched nature of the polymer chains can increase the glass transition temperature (Tg) and overall thermal stability of the coating.

Application in Polyester Resins

In polyester resin synthesis, this compound is introduced as a co-polyol along with other diols and polybasic acids. Its incorporation allows for the tailoring of resin properties to achieve a balance of flexibility and hardness.

Experimental Protocol: Synthesis of a this compound-Modified Polyester Resin

This protocol outlines a two-stage melt condensation process for the synthesis of a hydroxyl-functional polyester resin incorporating 1,3,5-Pentanetriol.

Materials:

  • Neopentyl Glycol (NPG)

  • 1,3,5-Pentanetriol

  • Isophthalic Acid (IPA)

  • Adipic Acid (AA)

  • Dibutyltin (B87310) oxide (catalyst)

  • Xylene (for azeotropic water removal)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the Reactor: Charge Neopentyl Glycol, 1,3,5-Pentanetriol, Isophthalic Acid, and Adipic Acid into the reactor. The molar ratio of hydroxyl groups to carboxyl groups should be maintained at approximately 1.1:1 to ensure a hydroxyl-terminated resin.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow throughout the reaction.

  • First Stage Esterification: Heat the mixture gradually to 160-180°C with continuous stirring. Water of esterification will begin to collect in the Dean-Stark trap.

  • Catalyst Addition: Once the initial water evolution subsides and the mixture becomes clear, cool the reactor to below 150°C and add the dibutyltin oxide catalyst (typically 0.1-0.2% of the total reactant weight).

  • Second Stage Esterification: Gradually increase the temperature to 220-230°C. Add xylene to the reactor to facilitate the azeotropic removal of water.

  • Monitoring the Reaction: Monitor the reaction progress by periodically measuring the acid value and viscosity of the resin. The reaction is considered complete when the acid value drops below a target value (e.g., 10-15 mg KOH/g).

  • Cooling and Dilution: Once the target acid value is reached, cool the reactor to below 150°C and dilute the polyester resin with a suitable solvent (e.g., xylene, butyl acetate) to the desired solids content.

Expected Performance of this compound-Modified Polyester Coatings

The incorporation of this compound is expected to significantly enhance the performance of polyester coatings. The following table provides a representative comparison of properties for a standard polyester resin and a this compound-modified counterpart.

PropertyStandard Polyester CoatingThis compound-Modified Polyester CoatingTest Method
Pencil Hardness F - H2H - 3HASTM D3363
Adhesion (Cross-hatch) 4B - 5B5BASTM D3359
Flexibility (Mandrel Bend) 1/8 inch1/4 inchASTM D522
Impact Resistance (Direct) 80 - 100 in-lbs60 - 80 in-lbsASTM D2794
Chemical Resistance (MEK rubs) 50 - 75> 150ASTM D5402

Note: The data presented are representative and can vary depending on the specific formulation and curing conditions. The increase in hardness and chemical resistance is attributed to the higher crosslink density provided by this compound, which may be accompanied by a slight reduction in flexibility.

Application in Polyurethane Coatings

This compound can be used as a chain extender or as part of the polyol backbone in the formulation of two-component (2K) polyurethane coatings. Its trifunctionality allows for the creation of a highly crosslinked polyurethane network upon reaction with a polyisocyanate.

Experimental Protocol: Formulation of a 2K Polyurethane Clearcoat

This protocol describes the formulation of a 2K polyurethane clearcoat using a this compound-modified polyester polyol.

Component A (Polyol Component):

  • This compound-Modified Polyester Polyol (from section 2.1)

  • Flow and leveling agents

  • UV stabilizers

  • Solvent blend (e.g., butyl acetate, xylene)

Component B (Isocyanate Component):

  • Hexamethylene diisocyanate (HDI) trimer

Procedure:

  • Preparation of Component A: In a mixing vessel, thoroughly blend the this compound-modified polyester polyol with the flow and leveling agents, UV stabilizers, and the solvent blend until a homogeneous solution is obtained.

  • Mixing Ratio: The mixing ratio of Component A to Component B is determined by the equivalent weights of the polyol and the isocyanate, typically aiming for a NCO:OH ratio of 1.05:1 to 1.1:1.

  • Application: Immediately before application, thoroughly mix the calculated amounts of Component A and Component B. Allow for a short induction time (as recommended by the isocyanate supplier) before application by spraying, brushing, or rolling onto a prepared substrate.

  • Curing: The coating can be cured at ambient temperature or with low-temperature baking (e.g., 60-80°C) to accelerate the curing process.

Expected Performance of this compound-Based Polyurethane Coatings

The use of this compound in the polyol component of a polyurethane coating is expected to yield a finish with exceptional hardness, gloss, and resistance properties.

PropertyStandard Polyurethane CoatingThis compound-Based Polyurethane CoatingTest Method
Gloss (60°) 85 - 95> 90ASTM D523
Pencil Hardness H - 2H3H - 4HASTM D3363
Adhesion (Cross-hatch) 5B5BASTM D3359
Solvent Resistance (Xylene, 24h) No effectNo effectASTM D1308
Acid Resistance (10% HCl, 1h) Slight softeningNo effectASTM D1308
Alkali Resistance (10% NaOH, 1h) Slight whiteningNo effectASTM D1308

Application in Alkyd Resins

In alkyd resin synthesis, this compound can be used to replace a portion of the glycerol (B35011) or pentaerythritol (B129877) to increase the branching and crosslinking potential of the resin. This modification can lead to faster drying times and improved film hardness.

Experimental Protocol: Synthesis of a this compound-Modified Alkyd Resin

This protocol outlines the synthesis of a short oil alkyd resin modified with 1,3,5-Pentanetriol.

Materials:

  • Soybean oil fatty acids

  • 1,3,5-Pentanetriol

  • Glycerol

  • Phthalic anhydride

  • Litharge (catalyst)

  • Mineral spirits (solvent)

Procedure:

  • Charge the Reactor: Charge the soybean oil fatty acids, 1,3,5-Pentanetriol, and glycerol into the reactor.

  • Alcoholysis: Heat the mixture to 230-240°C under a nitrogen blanket and add the litharge catalyst. Hold at this temperature until the mixture becomes soluble in methanol (B129727) (indicating the formation of monoglycerides).

  • Esterification: Cool the reactor to below 200°C and add the phthalic anhydride. Gradually reheat to 230-240°C and hold until the desired acid value and viscosity are reached.

  • Dilution: Cool the resin and dilute with mineral spirits to the target solids content.

Expected Performance of this compound-Modified Alkyd Coatings

The incorporation of this compound in alkyd resins can lead to coatings with faster drying times and improved hardness.

PropertyStandard Short Oil AlkydThis compound-Modified AlkydTest Method
Set-to-Touch Time 4 - 6 hours2 - 4 hoursASTM D1640
Dry-Hard Time 12 - 18 hours8 - 12 hoursASTM D1640
Pencil Hardness (after 7 days) HB - FF - HASTM D3363
Water Resistance (24h immersion) BlisteringSlight BlisteringASTM D870

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows described in this document.

Polyester_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound 1,3,5-Pentanetriol Reactor Reactor (Heat, Stir, N2) This compound->Reactor Diol Diol (e.g., NPG) Diol->Reactor Diacid Dibasic Acid (e.g., IPA, AA) Diacid->Reactor Condensation Melt Condensation Reactor->Condensation Polyester Hydroxyl-Functional Polyester Resin Condensation->Polyester Water Water (byproduct) Condensation->Water

Caption: Synthesis of this compound-Modified Polyester Resin.

Polyurethane_Curing cluster_components Components cluster_reaction Curing Reaction cluster_product Product Polyol This compound-Modified Polyester Polyol (-OH) Mixing Mixing Polyol->Mixing Isocyanate Polyisocyanate (-NCO) Isocyanate->Mixing UrethaneLinkage Urethane Linkage Formation (-NH-COO-) Mixing->UrethaneLinkage PU_Coating Crosslinked Polyurethane Coating UrethaneLinkage->PU_Coating

Caption: Curing Mechanism of a 2K Polyurethane Coating.

Experimental_Workflow Resin_Synth Resin Synthesis (Polyester/Alkyd) Formulation Coating Formulation (Addition of solvents, additives) Resin_Synth->Formulation Application Application to Substrate (Spraying, Brushing) Formulation->Application Curing Curing (Ambient or Baked) Application->Curing Characterization Performance Testing (Hardness, Adhesion, etc.) Curing->Characterization

Caption: General Experimental Workflow for Coating Development.

Conclusion

This compound is a highly effective tri-functional polyol for enhancing the performance of polyester, polyurethane, and alkyd resins. Its incorporation leads to coatings with superior hardness, chemical resistance, and durability, making it a valuable component for demanding applications. The experimental protocols and performance data provided in this guide offer a solid foundation for researchers and formulators to explore the benefits of this compound in their own coating and resin development projects. Further optimization of formulations will allow for the fine-tuning of properties to meet specific application requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pentanetriol Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pentanetriol isomers by fractional distillation. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the fractional distillation of this compound isomers.

Q1: My this compound mixture is not separating well, and the distillate has a broad boiling range. What could be the issue?

A1: Poor separation efficiency can be due to several factors:

  • Inadequate Column Efficiency: Your fractionating column may not have enough theoretical plates for the separation. For isomers with close boiling points, a longer column or a more efficient packing material (e.g., structured packing) is necessary.

  • Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to allow for a slow and steady collection of distillate.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient. Insulate the distillation column and head with glass wool or aluminum foil to ensure a consistent temperature gradient.

  • Reflux Ratio is Too Low: An appropriate reflux ratio is crucial for efficient separation. If your setup allows for it, increase the reflux ratio.

Q2: I'm observing bumping (sudden, violent boiling) in the distillation flask. How can I prevent this?

A2: Bumping is common with viscous liquids like pentanetriols, especially under vacuum. To prevent this:

  • Use a Magnetic Stirrer: Continuous stirring of the liquid in the distillation flask provides nucleation sites for smooth boiling.

  • Add Boiling Chips: If stirring is not possible, use fresh boiling chips. Note that boiling chips may not be as effective under vacuum as the trapped air is quickly removed.

  • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary bleed of an inert gas can be introduced into the bottom of the flask to promote smooth boiling.

Q3: The this compound sample is darkening or appears to be decomposing during distillation. What should I do?

A3: Darkening or decomposition indicates thermal degradation. Pentanetriols, being polyhydric alcohols, can be susceptible to decomposition at high temperatures.

  • Use Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure. This significantly lowers the boiling points of the isomers, allowing for distillation at a much lower and safer temperature.

  • Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Once the desired fraction is collected, cool the system down.

  • Ensure an Inert Atmosphere: If the decomposition is due to oxidation, perform the distillation under a nitrogen or argon atmosphere.

Q4: I am having trouble achieving and maintaining a stable vacuum. What are the likely causes?

A4: A stable vacuum is critical for successful vacuum fractional distillation. Common issues include:

  • Leaks: The most common cause is leaks in the system. Check all glass joints, tubing connections, and seals. Ensure all ground glass joints are properly greased and sealed.

  • Cold Trap Issues: An improperly cooled or full cold trap can lead to vapor pressure fluctuations. Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or a cryocooler) and empty it as needed.

  • Vacuum Pump Problems: The vacuum pump itself may be the issue. Check the pump oil level and quality; it may need to be changed. Ensure the pump is adequately sized for your distillation setup.

Q5: How do I choose the right packing material for my fractionating column?

A5: The choice of packing material depends on the required efficiency and the properties of the liquid being distilled.

  • Random Packing (e.g., Raschig rings, glass beads): Good for general-purpose distillations. They are less expensive but may offer lower efficiency compared to structured packing.

  • Structured Packing: Provides a higher surface area and more theoretical plates per unit length, making it ideal for separating isomers with very close boiling points. It also typically has a lower pressure drop, which is advantageous for vacuum distillation.

Data Presentation

The separation of this compound isomers by fractional distillation relies on the differences in their boiling points. Below is a summary of available boiling point data. Note that experimental values can vary with pressure.

This compound IsomerBoiling Point (°C)Pressure (mmHg)Reference/Note
1,2,5-Pentanetriol19515[1][2]
1,3,5-Pentanetriol320.2760[3]
2,3,4-Pentanetriol~164.15760Estimated[4]

Experimental Protocols

General Protocol for Vacuum Fractional Distillation of this compound Isomers

This protocol provides a general methodology. Specific parameters such as pressure and temperature will need to be optimized based on the composition of your isomer mixture.

1. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask (distillation pot), a packed fractionating column, a distillation head with a thermometer, a condenser, a receiving flask (or multiple receiving flasks for collecting different fractions), and a vacuum source with a pressure gauge and a cold trap.
  • Ensure all glassware is clean and dry.
  • Use a magnetic stirrer and a stir bar in the distillation flask.
  • Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.

2. Procedure:

  • Place the crude this compound mixture into the round-bottom flask. Do not fill the flask more than two-thirds full.
  • Add a magnetic stir bar.
  • Assemble the apparatus and ensure all connections are secure.
  • Start the cooling water flow through the condenser.
  • Begin stirring the mixture.
  • Slowly and carefully evacuate the system to the desired pressure. A pressure of 10-15 mmHg is a good starting point.
  • Once the vacuum is stable, begin to heat the distillation flask using a heating mantle.
  • Observe the temperature on the thermometer. The temperature will rise as the vapor of the most volatile component reaches the thermometer bulb.
  • Collect the first fraction (forerun), which may contain any lower-boiling impurities.
  • As the temperature stabilizes at the boiling point of the first this compound isomer, change the receiving flask to collect this fraction.
  • Continue to slowly increase the heating mantle temperature to distill the subsequent isomers at their respective boiling points. Collect each fraction in a separate, labeled flask.
  • Once the desired fractions are collected or if the temperature drops, stop the heating.
  • Allow the apparatus to cool down completely before slowly releasing the vacuum.

3. Analysis:

  • Analyze the collected fractions using appropriate analytical techniques (e.g., GC-MS, NMR) to determine their purity and composition.

Mandatory Visualizations

Logical Workflow for Troubleshooting Poor Separation

TroubleshootingPoorSeparation start Poor Separation of This compound Isomers check_column Is the fractionating column efficient enough? start->check_column increase_efficiency Increase column efficiency: - Use a longer column - Use structured packing check_column->increase_efficiency No check_rate Is the distillation rate too high? check_column->check_rate Yes increase_efficiency->check_rate reduce_rate Reduce heating to slow down distillation check_rate->reduce_rate Yes check_insulation Is the column well-insulated? check_rate->check_insulation No reduce_rate->check_insulation insulate_column Insulate the column with glass wool or foil check_insulation->insulate_column No end_point Improved Separation check_insulation->end_point Yes insulate_column->end_point VacuumDistillationWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis prep1 Assemble Vacuum Distillation Apparatus prep2 Charge Flask with This compound Mixture prep1->prep2 dist1 Start Stirring and Cooling Water prep2->dist1 dist2 Evacuate System to Desired Pressure dist1->dist2 dist3 Begin Heating dist2->dist3 dist4 Collect Fractions at Stable Boiling Points dist3->dist4 shut1 Stop Heating and Cool Down System dist4->shut1 shut2 Slowly Release Vacuum shut1->shut2 shut3 Analyze Collected Fractions (GC-MS, NMR) shut2->shut3

References

Technical Support Center: Stereoselective Synthesis of Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stereoselective synthesis of pentanetriol and related acyclic polyols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Diastereoselectivity

Q1: My reaction is producing a low diastereomeric ratio (d.r.) of the desired this compound. What are the primary factors to investigate?

A1: Low diastereoselectivity in the synthesis of acyclic systems like this compound is a common challenge due to their conformational flexibility.[1] Key factors to control are:

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity. This favors the transition state with the lower activation energy, which typically leads to the major diastereomer.[2]

  • Choice of Reagent/Catalyst: The steric bulk of your reagents (e.g., reducing agents, organometallics) and the specific chiral catalyst or auxiliary used are paramount. For substrate-controlled reactions, the directing groups on the substrate dictate the outcome.

  • Solvent: The polarity and coordinating ability of the solvent can influence the dominant reaction pathway (e.g., chelation vs. non-chelation models), thereby affecting the stereochemical outcome.[2][3]

  • Lewis Acid: In reactions involving additions to carbonyls (like aldol (B89426) or Grignard reactions), the choice of Lewis acid can dramatically alter selectivity by favoring a rigid, chelated transition state.[4]

Q2: How can I rationally choose between reaction conditions that favor Felkin-Anh or Chelation-Controlled addition to achieve a specific diastereomer?

A2: The outcome of nucleophilic additions to α- or β-alkoxy carbonyl compounds is often a competition between the Felkin-Anh (non-chelation) and the Cram-Chelate model.

  • Felkin-Anh Model: This model typically predicts the major diastereomer when non-chelating metals (e.g., Li+, Na+, K+) or certain Lewis acids (e.g., BF₃·OEt₂) are used.[4][5] The largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

  • Chelation Control: This model is favored when a Lewis basic group (e.g., OR, NR₂) is present at the α- or β-position and a chelating Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Sn⁴⁺) is used.[4][5][6] The Lewis acid coordinates to both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic intermediate that forces the nucleophile to attack from a specific face.

See the diagram below for a visual representation of this logic.

Methodology & Protocols

Q3: Can you provide a general experimental protocol for a diastereoselective reduction of a β-hydroxy ketone to a 1,3-diol, a common intermediate for pentanetriols?

A3: Certainly. The Evans-Saksena reduction is a reliable method for achieving anti-1,3-diols. This procedure relies on an intramolecular hydride delivery directed by the existing hydroxyl group.

Experimental Protocol: Evans-Saksena anti-Diol Reduction [7]

  • Preparation: To a solution of the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of anhydrous acetonitrile (B52724) (CH₃CN) and acetic acid (AcOH) at -30 °C under an inert atmosphere (N₂ or Ar), add tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture vigorously at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -30 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the layers are clear.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired anti-1,3-diol.

Protecting Group Strategies

Q4: I'm having trouble with protecting group manipulations in my this compound synthesis. What is a good orthogonal strategy for the three hydroxyl groups?

A4: An orthogonal protecting group strategy is crucial for polyol synthesis, allowing for the selective deprotection of one hydroxyl group without affecting the others.[8][9] A common and effective strategy involves using silyl (B83357), benzyl, and acyl groups.

Protecting GroupTypical ReagentStabilityDeprotection Condition
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleStable to hydrogenolysis and mild base. Labile to acid and fluoride (B91410).TBAF, THF; or CSA, MeOH
Bn (Benzyl)BnBr, NaHStable to acid, base, and fluoride.H₂, Pd/C (Hydrogenolysis)
Ac (Acetyl) or Bz (Benzoyl)Ac₂O, PyridineStable to acid and hydrogenolysis (for Bz). Labile to base.K₂CO₃, MeOH; or LiOH, THF/H₂O

This combination allows for selective deprotection in any order. For example, the TBDMS group can be removed with fluoride without affecting the Bn or Ac groups. The Bn group can be removed by hydrogenolysis without affecting the silyl or acyl groups, and the Ac/Bz group can be removed with a mild base.[10]

Purification Challenges

Q5: My final product is a mixture of diastereomers that are very difficult to separate by standard column chromatography. What are some alternative purification strategies?

A5: Separating diastereomers of highly polar molecules like pentanetriols can be challenging.[11] If standard silica gel chromatography fails, consider the following:

  • Derivative Formation: Protect the hydroxyl groups to create less polar derivatives (e.g., acetates, silyl ethers). These derivatives often exhibit better separation on silica gel. The protecting groups can be removed after separation.

  • Reverse-Phase Chromatography: Utilize a C18 reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). This can often resolve isomers that co-elute on normal-phase silica.[11]

  • Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for purifying the major diastereomer. A careful screening of solvents is often required.[12]

  • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with the appropriate stationary phase can provide baseline separation for even very similar diastereomers, although this is often a less scalable option.[11]

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_models Governing Stereochemical Model cluster_products Predicted Major Diastereomer Start α- or β-alkoxy carbonyl compound Chelating Chelating Lewis Acid? (e.g., MgBr₂, TiCl₄) Start->Chelating Select Reagents NonChelating Non-Chelating Conditions? (e.g., BF₃·OEt₂, LiAlH₄) Start->NonChelating Chelating->NonChelating No ChelateModel Cram-Chelate Model (Rigid cyclic transition state) Chelating->ChelateModel Yes FelkinModel Felkin-Anh Model (Steric control in open transition state) NonChelating->FelkinModel Yes ChelateProduct Chelate Product ChelateModel->ChelateProduct FelkinProduct Felkin-Anh Product FelkinModel->FelkinProduct

Caption: Logic for predicting stereochemical outcomes.

G cluster_planning Phase 1: Synthesis Planning cluster_execution Phase 2: Execution & Troubleshooting cluster_analysis Phase 3: Purification & Analysis ChiralPool Chiral Pool Starting Material Protect Orthogonal Protecting Groups ChiralPool->Protect AsymCat Asymmetric Catalysis AsymCat->Protect Auxiliary Chiral Auxiliary Auxiliary->Protect Reaction Stereoselective Reaction Protect->Reaction Troubleshoot Low d.r.? Optimize T, Solvent Reaction->Troubleshoot Troubleshoot->Reaction Re-run Workup Workup & Crude Isolation Troubleshoot->Workup Proceed Purify Purification (Chiral HPLC/Recryst.) Workup->Purify Analyze Stereochemical Analysis (NMR, etc.) Purify->Analyze Final Pure Stereoisomer Analyze->Final

Caption: General workflow for stereoselective synthesis.

References

"common side reactions and byproducts in Pentanetriol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentanetriol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: this compound isomers are most commonly synthesized through the reduction of appropriate precursors. Key methods include:

  • Reduction of Triketones or Diketoesters: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce precursors such as pentanetriones or oxo-glutarates.

  • Catalytic Hydrogenation: Employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) to hydrogenate the carbonyl groups of the precursor molecules.

  • From Biomass: Methods are being explored to produce pentanetriols from renewable resources like itaconic acid.

Q2: What are the major side reactions I should be aware of during this compound synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most prominent include:

  • Incomplete Reduction: Especially when using milder reducing agents like NaBH₄, one or more carbonyl or ester groups in the precursor may remain unreacted, leading to diol or keto-diol byproducts.

  • Over-reduction: While less common with this compound synthesis, highly reactive reducing agents could potentially lead to the formation of diols or mono-alcohols if reaction conditions are not carefully controlled.

  • Formation of Cyclic Ethers: Intramolecular dehydration of the newly formed this compound can lead to the formation of cyclic ethers, such as tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran, particularly at elevated temperatures or under acidic conditions.[1]

  • Stereoisomer Formation: The reduction of prochiral ketones will lead to the formation of stereoisomers (diastereomers and enantiomers), which may require specific purification techniques to separate.

Q3: I am observing a low yield of my desired this compound. What are the potential causes?

A3: Low yields can stem from several factors throughout the experimental process:

  • Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), reaction time, and solvent choice can all significantly impact the reaction outcome.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants and reducing agents are critical.

  • Workup and Purification Issues: Product loss can occur during extraction, for example, through the formation of stable emulsions, or during purification steps like distillation or chromatography.

  • Competing Side Reactions: The formation of byproducts, as mentioned in Q2, directly consumes starting material and reduces the yield of the desired this compound.

Troubleshooting Guides

Issue 1: Incomplete or Over-reduction of the Precursor
Symptom Possible Cause Troubleshooting Steps
Presence of carbonyl peaks (approx. 1700-1740 cm⁻¹) in the IR spectrum of the crude product. Incomplete reduction of ketone or ester functionalities.- Increase the molar excess of the reducing agent. - Extend the reaction time. - For NaBH₄ reductions, consider a more potent reducing agent like LiAlH₄ (use with caution). - For catalytic hydrogenation, increase hydrogen pressure and/or reaction temperature.
Isolation of byproducts with lower polarity than this compound. Over-reduction to diols or mono-alcohols.- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Perform the reaction at a lower temperature. - Carefully control the stoichiometry of the reducing agent.
Issue 2: Formation of Cyclic Ether Byproducts
Symptom Possible Cause Troubleshooting Steps
GC-MS analysis reveals peaks corresponding to the mass of cyclic ethers (e.g., C₅H₁₀O₂). Intramolecular dehydration of this compound.[1]- Maintain a neutral or slightly basic pH during the reaction and workup. - Avoid excessive heating during the reaction and purification steps. - Consider performing the reaction at a lower temperature for a longer duration.
Issue 3: Difficulties During Product Isolation and Purification
Symptom Possible Cause Troubleshooting Steps
Formation of a stable emulsion during aqueous workup. The polyhydroxylated nature of this compound can lead to surfactant-like behavior.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite®. - If possible, evaporate the organic solvent and re-extract with a different solvent. - Centrifugation can also help to break the emulsion.
Co-elution of stereoisomers during column chromatography. Similar polarities of the diastereomeric products.- Use a longer chromatography column for better separation. - Optimize the solvent system for elution; a less polar solvent system may improve separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - High-Performance Liquid Chromatography (HPLC) may be necessary for the separation of closely related isomers.

Experimental Protocols

Example Protocol: Synthesis of 1,3,5-Pentanetriol (B42939) via Reduction of Diethyl 3-Oxoglutarate with NaBH₄

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl 3-oxoglutarate in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a solution of sodium borohydride in methanol to the cooled solution of diethyl 3-oxoglutarate over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C until the pH is neutral.

  • Workup:

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • If an emulsion forms, add brine and/or filter through Celite®.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,3,5-pentanetriol by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the final product and identify any impurities.

  • GC-MS: To determine the purity of the product and identify volatile byproducts.

  • IR Spectroscopy: To confirm the presence of hydroxyl groups and the absence of carbonyl groups.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Identification

Byproduct Type Potential Chemical Structure Analytical Signature (GC-MS or NMR) Probable Cause
Incomplete Reduction Product Diol with a remaining ketone or ester groupPresence of a carbonyl signal in ¹³C NMR (170-210 ppm); Molecular ion peak corresponding to the partially reduced species in MS.Insufficient reducing agent or reaction time.
Cyclic Ether Tetrahydrofurfuryl alcohol or 3-hydroxytetrahydropyranMolecular ion peak corresponding to C₅H₁₀O₂ in MS; Characteristic ether C-O stretches in IR.Acidic conditions or high temperatures.[1]
Diol Byproduct Pentanediol isomersMolecular ion peak corresponding to C₅H₁₂O₂ in MS.Over-reduction or impurities in starting material.

Visualizations

Pentanetriol_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Precursor Precursor Reduction Reduction Precursor->Reduction Reducing Agent (e.g., NaBH4) Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude_Product Crude_Product Drying->Crude_Product Chromatography Chromatography Crude_Product->Chromatography Pure_this compound Pure_this compound Chromatography->Pure_this compound

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of this compound? Start->Low_Yield Check_Purity Check Purity of Crude Product (NMR, GC-MS) Low_Yield->Check_Purity Yes Improve_Workup Improve Workup/Purification (e.g., address emulsions, optimize chromatography) Low_Yield->Improve_Workup No (Product Loss) Byproducts_Present Significant Byproducts Present? Check_Purity->Byproducts_Present Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Byproducts_Present->Optimize_Reaction Yes Byproducts_Present->Improve_Workup No Incomplete_Reduction Incomplete Reduction? Optimize_Reaction->Incomplete_Reduction End End Improve_Workup->End Increase_Reducing_Agent Increase Reducing Agent/Time Incomplete_Reduction->Increase_Reducing_Agent Yes Cyclic_Ethers Cyclic Ethers Present? Incomplete_Reduction->Cyclic_Ethers No Increase_Reducing_Agent->End Control_pH_Temp Control pH and Temperature Cyclic_Ethers->Control_pH_Temp Yes Cyclic_Ethers->End No Control_pH_Temp->End

References

Technical Support Center: Optimizing Reaction Conditions for Pentanetriol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pentanetriol polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the polymerization of this compound. The suggested solutions are based on principles of polyol polymerization and may require further optimization for your specific system.

Issue 1: Low Molecular Weight or Incomplete Polymerization

Question: My final polymer has a low molecular weight, and the reaction seems to stall before reaching the desired conversion. What are the potential causes and solutions?

Answer: Low molecular weight is a frequent challenge in polycondensation reactions. Several factors can contribute to this issue:

  • Inaccurate Stoichiometry: An imbalance in the molar ratio of this compound to the co-monomer (e.g., a diacid) is a primary cause of low molecular weight.[1]

  • Insufficient Water Removal: The water produced during condensation polymerization can inhibit the reaction equilibrium, preventing the formation of long polymer chains.[2]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause side reactions or degradation.[3]

  • Monomer Purity: Impurities in the this compound or co-monomer can terminate chain growth.

Solutions:

ParameterRecommended ActionTypical Range (for analogous polyol systems)
Monomer Ratio Ensure precise stoichiometric balance between this compound and the co-monomer.1:1 to 1:1.15 molar ratio (Triol:Diacid)[4]
Water Removal Use a high-vacuum system or a Dean-Stark trap to efficiently remove water.[2]Vacuum: < 1 Torr
Temperature Optimize the reaction temperature to ensure a sufficient reaction rate without causing degradation.Pre-polymerization: 120-150°C; Curing: 150-190°C[2][5]
Time Increase the reaction time to allow for higher conversion.Pre-polymerization: 12-48 hours; Curing: 24-96 hours[2][5]
Monomer Purity Use high-purity monomers. Consider purification before use if necessary.>98% purity

Issue 2: Premature Gelation

Question: The reaction mixture is forming a gel much earlier than expected, preventing further processing. How can I avoid this?

Answer: Premature gelation in trifunctional monomer systems like this compound occurs when the degree of crosslinking becomes too high at an early stage of the reaction.

  • High Reaction Temperature: Elevated temperatures can accelerate the reaction rate, leading to rapid network formation.[2]

  • Incorrect Monomer Ratio: An excess of the trifunctional monomer (this compound) can lead to a higher branching density and earlier gelation.

  • Catalyst Concentration: A high concentration of catalyst can excessively increase the reaction rate.

Solutions:

ParameterRecommended ActionTypical Range (for analogous polyol systems)
Temperature Lower the reaction temperature to better control the polymerization rate.120-140°C[2]
Monomer Ratio Carefully control the stoichiometry. A slight excess of the di-functional monomer may be beneficial.Adjust molar ratio based on desired branching[5]
Catalyst Concentration Reduce the amount of catalyst used.0.1 - 2 wt% of total reactants[6]

Issue 3: Batch-to-Batch Inconsistency

Question: I am observing significant variations in the properties of my polymer from one batch to another. How can I improve reproducibility?

Answer: Batch-to-batch inconsistency is often due to small variations in reaction conditions that have a large impact on the final polymer properties.

  • Inconsistent Heating: Non-uniform heating of the reaction vessel can lead to different reaction rates within the mixture.

  • Variable Water Removal Efficiency: Fluctuations in vacuum pressure or inert gas flow can affect the extent of water removal.

  • Atmospheric Contamination: Exposure to air and moisture can lead to side reactions.[7]

Solutions:

ParameterRecommended Action
Heating Use a well-calibrated and uniformly heating reaction setup (e.g., an oil bath with vigorous stirring).
Water Removal Standardize the vacuum application procedure and monitor the pressure throughout the reaction.
Atmosphere Maintain a consistent inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.[4]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is suitable for this compound polymerization?

A1: The choice of catalyst depends on the co-monomer and the desired polymer (e.g., polyester (B1180765), polyurethane). For polyester synthesis with a diacid, common catalysts include:

  • Acid catalysts: p-Toluenesulfonic acid, sulfuric acid.

  • Metal-based catalysts: Stannous octoate, titanium(IV) butoxide.[5]

  • Basic catalysts: Sodium carbonate, potassium hydroxide (B78521) (for specific applications).[6]

Q2: How does the structure of this compound affect polymerization?

A2: this compound is a triol, meaning it has three hydroxyl groups.[8] This trifunctionality allows for the formation of branched and crosslinked polymer structures. The position of the hydroxyl groups (e.g., 1,3,5-pentanetriol) will influence the architecture and properties of the resulting polymer.

Q3: Can I control the degree of branching in my this compound-based polymer?

A3: Yes, the degree of branching can be controlled by:

  • Monomer Ratio: Adjusting the molar ratio of this compound (A3 monomer) to a difunctional co-monomer (B2 monomer).[5]

  • Reaction Time and Temperature: Stopping the reaction before the gel point is reached.

  • Use of a Co-monomer: Introducing a linear diol alongside this compound can reduce the overall branching density.

Q4: What are the key safety precautions when working with this compound polymerization?

A4: Standard laboratory safety procedures should be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Being aware of the hazards of the specific co-monomers and catalysts used. For example, isocyanates used in polyurethane synthesis are respiratory sensitizers.[9]

Experimental Protocols

Protocol 1: General Procedure for Bulk Condensation Polymerization of this compound with a Diacid

This protocol provides a general starting point. The specific conditions will need to be optimized for your particular system.

Materials:

  • 1,3,5-Pentanetriol (B42939)

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Catalyst (e.g., stannous octoate)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser with a vacuum adapter

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer and Catalyst Charging: Accurately weigh equimolar amounts of 1,3,5-pentanetriol and the dicarboxylic acid and add them to the three-neck round-bottom flask. Add the desired amount of catalyst (e.g., 0.5 mol% relative to the diacid).

  • Inert Atmosphere: Assemble the flask with the mechanical stirrer, a gas inlet connected to the inert gas supply, and a condenser. Purge the system with the inert gas for at least 30 minutes.

  • Pre-polymerization: Begin stirring the mixture and heat it to 130-150°C under a slow stream of inert gas. Continue the reaction for 12-24 hours. The mixture will become increasingly viscous.

  • Polycondensation under Vacuum: Gradually apply a high vacuum (<1 Torr) while continuing to stir and heat the reaction mixture. This step is crucial for removing the water of condensation and driving the polymerization to high molecular weight. Continue for another 12-24 hours.

  • Cooling and Collection: Stop heating and allow the polymer to cool to room temperature under an inert atmosphere. The resulting polymer can then be collected.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Charge Reactants (this compound, Diacid, Catalyst) purge Purge with Inert Gas start->purge prepoly Pre-polymerization (Atmospheric Pressure) purge->prepoly poly Polycondensation (Under Vacuum) prepoly->poly cool Cooling poly->cool collect Polymer Collection cool->collect

Caption: Workflow for this compound polymerization.

troubleshooting_workflow start Polymerization Issue? low_mw Low Molecular Weight? start->low_mw gelation Premature Gelation? start->gelation inconsistency Inconsistent Batches? start->inconsistency low_mw->gelation No sol_mw1 Check Stoichiometry low_mw->sol_mw1 Yes gelation->inconsistency No sol_gel1 Lower Temperature gelation->sol_gel1 Yes sol_inc1 Ensure Uniform Heating inconsistency->sol_inc1 Yes end Successful Polymerization inconsistency->end No sol_mw2 Improve Water Removal sol_mw1->sol_mw2 sol_mw3 Optimize Temp/Time sol_mw2->sol_mw3 sol_mw3->end sol_gel2 Adjust Monomer Ratio sol_gel1->sol_gel2 sol_gel3 Reduce Catalyst sol_gel2->sol_gel3 sol_gel3->end sol_inc2 Standardize Vacuum sol_inc1->sol_inc2 sol_inc3 Maintain Inert Atmosphere sol_inc2->sol_inc3 sol_inc3->end

Caption: Troubleshooting decision tree for this compound polymerization.

References

"troubleshooting guide for Pentanetriol-based polymer degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentanetriol-based polymers. Given that this compound is a triol, it is presumed to be used as a monomer to create branched or crosslinked polyester (B1180765) networks. This guide addresses the unique challenges associated with the degradation of these complex polymer structures.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation behavior of a this compound-based polymer?

A1: Due to the trifunctional nature of this compound, polymers synthesized with it are expected to have a branched or crosslinked structure.[1] This network structure generally leads to a slower degradation rate compared to linear polyesters. The degradation of crosslinked polyesters is often characterized by surface erosion rather than bulk erosion, as the tightly packed network can limit water penetration.[2][3] The degradation process primarily occurs through the hydrolysis of ester bonds, which can be influenced by factors such as the crosslinking density, the hydrophilicity of the polymer matrix, and the surrounding pH.[3][4]

Q2: How does the degree of crosslinking affect the degradation rate?

A2: A higher degree of crosslinking typically results in a slower degradation rate. Increased crosslinking creates a more densely packed polymer network, which restricts the diffusion of water molecules to the hydrolytically labile ester bonds.[2][5] This can be a critical factor in designing drug delivery systems where a specific release profile is desired. Conversely, a lower crosslinking density will allow for more rapid water uptake and, consequently, a faster degradation rate.

Q3: What are the primary mechanisms of degradation for this compound-based polyesters?

A3: The primary degradation mechanism for polyesters is hydrolysis of the ester linkages.[4][6] This can be catalyzed by acids or bases. In a physiological environment, degradation is often initiated by passive hydrolysis.[4] For some biodegradable polyesters, enzymatic degradation can also play a significant role, where enzymes can catalyze the cleavage of ester bonds.[7] Given the likely crosslinked nature of this compound-based polymers, degradation is expected to be a heterogeneous process, often initiating at the surface.

Q4: Can I expect acidic byproducts from the degradation of a this compound-based polyester?

A4: Yes, the hydrolysis of ester bonds in polyesters releases carboxylic acid and alcohol functional groups.[6] The accumulation of acidic byproducts can lead to a localized decrease in pH, which can, in turn, autocatalyze the degradation process.[8] This is a crucial consideration in biomedical applications, as a significant drop in local pH can potentially cause an inflammatory response.

Q5: How can I modify the degradation rate of my this compound-based polymer?

A5: The degradation rate can be tailored by several strategies:

  • Adjusting Crosslinking Density: As mentioned, varying the concentration of this compound or other crosslinking agents will directly impact the degradation rate.[2]

  • Copolymerization: Introducing more hydrophilic monomers into the polymer backbone can increase water uptake and accelerate hydrolysis.[9] Conversely, incorporating hydrophobic monomers can slow down degradation.

  • Altering Crystallinity: The degree of crystallinity influences water diffusion. Amorphous regions are more susceptible to hydrolysis than crystalline regions.[4] Processing conditions can be modified to control the crystallinity of the polymer.

  • Incorporation of Catalytic Groups: Introducing functional groups that can catalyze hydrolysis, such as free hydroxyl or tertiary amine groups, can increase the degradation rate.[10]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action(s) Diagnostic Technique(s)
Slower than expected degradation rate High crosslink densityReduce the molar ratio of this compound in the polymerization reaction.Swelling studies, Gel Permeation Chromatography (GPC/SEC) of soluble fractions.
High crystallinityModify polymer processing conditions (e.g., rapid cooling from the melt) to favor a more amorphous structure.Differential Scanning Calorimetry (DSC) to determine the degree of crystallinity.[11]
Hydrophobic polymer backboneCo-polymerize with more hydrophilic monomers to increase water uptake.Contact angle measurements to assess surface hydrophilicity.
Faster than expected degradation rate / Premature loss of mechanical integrity Low crosslink densityIncrease the molar ratio of this compound or add other crosslinking agents.Swelling studies, GPC/SEC of soluble fractions.
Autocatalysis by acidic byproductsIncorporate basic fillers or co-monomers to buffer the local pH.Monitor the pH of the degradation medium over time.
Presence of residual catalyst from synthesisEnsure thorough purification of the polymer to remove any residual catalysts that could accelerate hydrolysis.Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other elemental analysis techniques.
Inconsistent or unpredictable degradation profile Heterogeneous polymer structureOptimize the polymerization process to ensure a more uniform distribution of crosslinks.Scanning Electron Microscopy (SEM) to observe the morphology of the degrading polymer.
Batch-to-batch variability in synthesisStandardize the synthesis protocol, including monomer purity, reaction time, and temperature.GPC/SEC, DSC, and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize each batch.
Formation of unexpected degradation byproducts Side reactions during degradationCharacterize the degradation products thoroughly to understand the degradation pathway.Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[12]
Impurities in monomersUse high-purity monomers for synthesis.Nuclear Magnetic Resonance (NMR) spectroscopy to verify monomer purity.

Experimental Protocols

Protocol 1: Determination of Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC/SEC)

Objective: To monitor the change in molecular weight of the soluble fraction of the polymer during degradation.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried polymer sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform) to a final concentration of 1-2 mg/mL. Gentle agitation or warming may be necessary to facilitate dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.

  • Calibration: Calibrate the system using narrow PDI polystyrene standards.

  • Analysis: Inject the filtered sample solution into the GPC/SEC system.

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards. A decrease in Mn and Mw over time indicates polymer degradation.

Protocol 2: Monitoring Chemical Structure Changes using Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify changes in functional groups indicative of polyester degradation.

Methodology:

  • Sample Preparation: Prepare thin films of the polymer or analyze the sample in attenuated total reflectance (ATR) mode.

  • Analysis: Acquire FTIR spectra of the polymer at different degradation time points.

  • Interpretation: Monitor the following spectral regions:

    • ~1730 cm⁻¹: Decrease in the intensity of the ester carbonyl (C=O) stretching peak, indicating ester bond cleavage.

    • ~3500-3200 cm⁻¹ (broad): Increase in the intensity of the hydroxyl (O-H) stretching peak, corresponding to the formation of hydroxyl end-groups from hydrolysis.

    • ~1700 cm⁻¹ (shoulder): Appearance of a shoulder peak corresponding to the carbonyl stretch of carboxylic acids, another product of hydrolysis.[4]

Protocol 3: Assessing Changes in Crystallinity using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of degradation on the thermal properties and crystallinity of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.

  • Analysis: Perform a heat-cool-heat cycle. A typical cycle might be:

    • Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C) at a rate of 10°C/min. This erases the thermal history.

    • Cool from the melt to a temperature below the glass transition temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Heat again to above the melting point at 10°C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the second heating scan.

    • Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the heat of fusion of the sample (obtained by integrating the melting peak) and ΔHm° is the heat of fusion of a 100% crystalline polymer (if available from literature). Changes in %Xc can indicate preferential degradation of amorphous regions.[11]

Visualizations

G cluster_0 Troubleshooting Workflow Start Problem Observed (e.g., Unexpected Degradation Rate) Hypothesis Formulate Hypothesis (e.g., High Crosslink Density) Start->Hypothesis Action Implement Corrective Action (e.g., Adjust Monomer Ratio) Hypothesis->Action Analyze Analyze Results (GPC, DSC, FTIR) Action->Analyze Resolved Problem Resolved Analyze->Resolved Successful Reassess Reassess Hypothesis Analyze->Reassess Unsuccessful Reassess->Hypothesis

Caption: A general workflow for troubleshooting polymer degradation issues.

G cluster_1 Hydrolytic Degradation Pathway of a Crosslinked Polyester Polymer Crosslinked Polyester Network (this compound-based) Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Water Water (H₂O) Water->Hydrolysis Oligomers Soluble Oligomers and Branched Fragments Hydrolysis->Oligomers Byproducts Acidic Byproducts (Carboxylic Acids) Hydrolysis->Byproducts Monomers Monomers (Diacids, Diols, this compound) Oligomers->Monomers Autocatalysis Autocatalysis Byproducts->Autocatalysis Autocatalysis->Hydrolysis

Caption: A simplified signaling pathway for the hydrolytic degradation of a crosslinked polyester.

References

"methods for the removal of impurities from Pentanetriol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of impurities from pentanetriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation products. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis route, these could include precursors such as derivatives of glutaric acid or similar molecules.

  • Partially reacted intermediates: Molecules that have not been fully converted to the final this compound structure.

  • Isomers of this compound: Different structural forms of this compound may be present.

  • Solvents: Residual solvents used during the synthesis or purification process.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

  • Byproducts from side reactions: These can include diols, other polyols, and oxidation or elimination products.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: Several analytical techniques can be used to determine the purity of this compound and identify impurities:

  • Gas Chromatography (GC): A common and effective method for analyzing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is typically used for quantification. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is highly effective.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile impurities. Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about this compound and help in the identification and quantification of impurities.

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The purity of my this compound does not improve after fractional distillation.

  • Possible Cause 1: Azeotrope formation. this compound may form an azeotrope with certain impurities, meaning they cannot be separated by simple distillation.

    • Solution: Try azeotropic distillation by adding a third component that can break the azeotrope, or switch to a different purification method like chromatography.

  • Possible Cause 2: Boiling points of impurities are too close to that of this compound. If the boiling points are very similar, separation by fractional distillation will be inefficient.[5][6]

    • Solution: Use a longer distillation column with a higher number of theoretical plates to improve separation. Alternatively, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.

  • Possible Cause 3: Thermal degradation. this compound might be degrading at the high temperatures required for distillation at atmospheric pressure.

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.

Issue 2: I am observing co-elution of impurities with this compound in my HPLC analysis.

  • Possible Cause 1: Inappropriate column chemistry. The stationary phase of the HPLC column may not be suitable for separating this compound from the specific impurities.

    • Solution: Experiment with different column chemistries. For polar compounds like polyols, a hydrophilic interaction liquid chromatography (HILIC) column can be effective.[4]

  • Possible Cause 2: Mobile phase is not optimized. The composition of the mobile phase may not be providing adequate resolution.

    • Solution: Modify the mobile phase composition. For HILIC, adjusting the ratio of the aqueous and organic components can significantly impact separation.[4]

  • Possible Cause 3: Isocratic elution is insufficient. For complex mixtures of impurities, an isocratic mobile phase may not be able to resolve all components.

    • Solution: Develop a gradient elution method where the mobile phase composition changes over the course of the analysis to improve the separation of compounds with different polarities.

Issue 3: My this compound sample is still showing a significant water peak after drying.

  • Possible Cause 1: Inefficient drying method. Simple drying methods like using a rotary evaporator might not be sufficient to remove all the water from the hygroscopic this compound.

    • Solution: Use more rigorous drying techniques. Drying over a desiccant like anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration, can be effective. For very low water content, azeotropic distillation with a solvent like toluene (B28343) can be used to remove water.

  • Possible Cause 2: Re-absorption of moisture. The dried this compound has been exposed to the atmosphere.

    • Solution: Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent moisture re-absorption.

Data Presentation

Table 1: Comparison of Purification Methods for Polyols (General Data)

Purification MethodPrinciple of SeparationCommon Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Differences in boiling points.[7][8]Volatile impurities with significantly different boiling points.95-99%Scalable, good for large quantities.Not effective for azeotropes or impurities with close boiling points; potential for thermal degradation.[5][6]
Column Chromatography Differential adsorption onto a stationary phase.[9][10]A wide range of impurities with different polarities.>99%High resolution, can separate closely related compounds.Can be time-consuming and require large volumes of solvent; may not be suitable for very large scales.
Recrystallization Differences in solubility in a specific solvent at different temperatures.[11][12]Impurities that have different solubility profiles from the target compound.>98%Can yield very pure crystalline solids.Finding a suitable solvent can be challenging; product loss in the mother liquor.[13]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound purity.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) and dilute to the mark.

    • For GC-MS analysis where derivatization is needed to increase volatility, a silylation step can be performed.[1][2] To the dry sample, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as pyridine, and heat to ensure the reaction is complete.[1]

  • GC Conditions (Example):

    • Column: A polar stationary phase column (e.g., a wax column like DB-Wax or a similar polyethylene (B3416737) glycol phase) is recommended for polyol analysis.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, confirmed by running a standard.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate the purity. For more accurate quantification, use an internal or external standard calibration method.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

This protocol describes a general procedure for purifying this compound by distillation under reduced pressure.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Connect the apparatus to a vacuum pump with a vacuum trap and a pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation Procedure:

    • Place the impure this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the flask using a heating mantle.

    • Monitor the temperature at the top of the column. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the main fraction when the temperature stabilizes at the boiling point of this compound at that pressure.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential hazards.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • Transfer the purified this compound to a clean, dry, and sealed container, preferably under an inert atmosphere.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product raw_this compound Crude this compound distillation Fractional Distillation raw_this compound->distillation Primary Method chromatography Column Chromatography raw_this compound->chromatography Alternative/Secondary recrystallization Recrystallization raw_this compound->recrystallization If Solid gc_analysis GC / GC-MS distillation->gc_analysis kf_titration Karl Fischer Titration distillation->kf_titration hplc_analysis HPLC-RID/ELSD chromatography->hplc_analysis nmr_analysis NMR Spectroscopy recrystallization->nmr_analysis pure_this compound Pure this compound (>99%) gc_analysis->pure_this compound Purity Confirmed hplc_analysis->pure_this compound Purity Confirmed nmr_analysis->pure_this compound Structure Confirmed kf_titration->pure_this compound Water Content Confirmed

Caption: A workflow for the purification and analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Purification cluster_distillation Fractional Distillation Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Low Purity after Purification check_bp Impurities have close B.P.? start->check_bp check_azeotrope Azeotrope formation? start->check_azeotrope check_degradation Thermal degradation? start->check_degradation check_column Inappropriate column? start->check_column check_mobile_phase Mobile phase not optimized? start->check_mobile_phase use_longer_column Use longer column / Vacuum distillation check_bp->use_longer_column Yes switch_method Switch to Chromatography check_azeotrope->switch_method Yes use_vacuum Use Vacuum Distillation check_degradation->use_vacuum Yes change_column Change column chemistry (e.g., HILIC) check_column->change_column Yes optimize_mobile_phase Optimize mobile phase / Use gradient check_mobile_phase->optimize_mobile_phase Yes

Caption: A troubleshooting guide for this compound purification.

References

Technical Support Center: Controlling the Degree of Cross-linking with 1,2,5-Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,5-Pentanetriol as a cross-linking agent.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,5-Pentanetriol and why is it used as a cross-linker?

1,2,5-Pentanetriol (CAS No. 14697-46-2) is a five-carbon triol, meaning it possesses three hydroxyl (-OH) functional groups.[1][2] Its structure allows it to act as a trifunctional cross-linking agent, creating a three-dimensional network structure when reacting with suitable polymers.[2] This is in contrast to diols, which primarily lead to linear chain extension.[3] The trifunctionality enables the formation of a denser cross-linked network, which can lead to improved mechanical properties and greater cohesion strength in the final polymer.[4]

Q2: In what types of polymer systems can 1,2,5-Pentanetriol be used for cross-linking?

1,2,5-Pentanetriol, and other triols, are commonly used as cross-linkers in the synthesis of polyurethanes.[2][5] In this context, the hydroxyl groups of the triol react with isocyanate groups of other monomers to form urethane (B1682113) linkages, building a cross-linked polymer network.[6] It can also be used in other polymer systems where hydroxyl groups are reactive, such as in the formation of polyesters through reaction with carboxylic acids or their derivatives, and in cross-linking polymers like polyacrylic acid through esterification reactions.[7] One specific application is in the preparation of rigid polyurethane foams, where an oxypropylated form of 1,2,5-Pentanetriol has been successfully used.[5]

Q3: How does the concentration of 1,2,5-Pentanetriol affect the properties of the final cross-linked polymer?

The concentration of the cross-linking agent is a critical parameter that significantly influences the final properties of the polymer.[8][9] Generally, increasing the concentration of 1,2,5-Pentanetriol will lead to a higher cross-link density.[10] This, in turn, typically results in:

  • Increased mechanical strength and stiffness: A more densely cross-linked network restricts the movement of polymer chains, leading to a more rigid material.[10][11]

  • Reduced swelling: The tighter network structure limits the ability of the polymer to absorb solvents.[1]

  • Increased glass transition temperature (Tg): The reduced mobility of the polymer chains requires more energy for the material to transition from a glassy to a rubbery state.[11][12]

  • Decreased elasticity and elongation at break: The material becomes more brittle as the cross-link density increases.

Q4: What is the purpose of oxypropylation of 1,2,5-Pentanetriol before using it in polyurethane synthesis?

Oxypropylation is a process where propylene (B89431) oxide is reacted with the hydroxyl groups of 1,2,5-Pentanetriol. This modification is often performed to adjust the properties of the polyol for specific applications, such as in the production of rigid polyurethane foams.[5] The key benefits of oxypropylation in this context are:

  • Reduced hydroxyl number: This allows for better control over the reactivity of the system and the final properties of the foam.[5]

  • Increased viscosity: This can be advantageous for processing and achieving the desired cell structure in the foam.[5]

  • Improved compatibility: The modified polyol may have better compatibility with other components in the polyurethane formulation.

Q5: How can I characterize the degree of cross-linking in a polymer network formed using 1,2,5-Pentanetriol?

Several techniques can be used to determine the cross-link density of a polymer network:

  • Swelling Experiments: This is a common method where the cross-linked polymer is immersed in a suitable solvent. The degree of swelling is related to the cross-link density; a lower degree of swelling indicates a higher cross-link density. The Flory-Rehner equation can be used to calculate the average molecular weight between cross-links from swelling data.[13]

  • Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material. For a cross-linked polymer, the storage modulus (G' or E') in the rubbery plateau region is directly proportional to the cross-link density.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the molecular structure and dynamics of the polymer network, providing information about the degree of cross-linking.[12]

Troubleshooting Guides

Issue 1: Incomplete Cross-linking or Gelation

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Ensure the molar ratio of reactive groups (e.g., hydroxyl groups from 1,2,5-Pentanetriol and isocyanate groups) is correct. An excess or deficit of the cross-linker can lead to an incomplete network formation.
Low Reaction Temperature Increase the reaction temperature to ensure the activation energy for the cross-linking reaction is met. For polyurethane synthesis, temperatures between 75 °C and 150 °C are often used.
Inadequate Mixing Ensure all components, including the 1,2,5-Pentanetriol, are thoroughly and homogeneously mixed before and during the reaction.
Presence of Moisture Water can react with certain functional groups, such as isocyanates, leading to side reactions and incomplete cross-linking. Ensure all reactants and solvents are dry.
Insufficient Catalyst If a catalyst is required for the reaction (e.g., in polyurethane synthesis), ensure the correct type and concentration are used.
Low Purity of 1,2,5-Pentanetriol Impurities in the cross-linker can interfere with the reaction. Use a high-purity grade of 1,2,5-Pentanetriol.

Issue 2: Final Polymer is Too Brittle

Potential Cause Troubleshooting Steps
Excessive Cross-link Density Reduce the concentration of 1,2,5-Pentanetriol in the formulation. A lower amount of the trifunctional cross-linker will lead to a less dense network and increased flexibility.
Incorrect Polymer Backbone The properties of the main polymer chains also play a significant role. Consider using a more flexible polymer backbone in your formulation.
Inhomogeneous Cross-linking Improve mixing to ensure a more uniform distribution of the cross-linker, which can prevent the formation of highly cross-linked, brittle regions.

Issue 3: Poor Reproducibility of Results

Potential Cause Troubleshooting Steps
Variability in Reaction Conditions Strictly control all reaction parameters, including temperature, time, and mixing speed, across all experiments.
Inconsistent Material Quality Use reactants from the same batch to minimize variability. If using a new batch, re-characterize the materials.
Atmospheric Moisture Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially when working with moisture-sensitive reagents like isocyanates.

Quantitative Data

Table 1: Effect of Bio-based Polyol (from Oxypropylated 1,2,5-Pentanetriol) Content on the Properties of Rigid Polyurethane Foams

PropertyStandard PU FoamPU Foam with 10% Bio-based PolyolPU Foam with 20% Bio-based PolyolPU Foam with 30% Bio-based Polyol
Density ( kg/m ³) 35.236.838.140.5
Compressive Strength (kPa) 350>400>400>400
Thermal Degradation Range (°C) 325-450325-450325-450325-450

Data adapted from a study on biorenewable oxypropylated pentane-1,2,5-triol in rigid polyurethane foams.[5]

Experimental Protocols

Key Experiment: Synthesis of Rigid Polyurethane Foam using Oxypropylated 1,2,5-Pentanetriol

This protocol is a general guideline based on the synthesis of rigid polyurethane foams incorporating a bio-based polyol derived from 1,2,5-Pentanetriol.[5]

Materials:

  • Oxypropylated 1,2,5-Pentanetriol (bio-based polyol)

  • Petrochemical-based polyol

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (e.g., amine-based)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water or a physical blowing agent)

Procedure:

  • Preparation of the Polyol Blend:

    • In a suitable reaction vessel, combine the desired amounts of the oxypropylated 1,2,5-Pentanetriol and the petrochemical-based polyol.

    • Add the catalyst and surfactant to the polyol blend.

    • Mix the components thoroughly at room temperature until a homogeneous mixture is obtained.

  • Addition of the Blowing Agent:

    • If using water as a chemical blowing agent, add the specified amount to the polyol blend and mix.

  • Reaction with Isocyanate:

    • Add the pMDI to the polyol blend while stirring vigorously. The NCO/OH ratio should be carefully controlled.

    • Continue mixing for a short period (typically a few seconds) until the mixture is uniform.

  • Foam Formation:

    • Pour the reacting mixture into a mold.

    • Allow the foam to rise and cure at a specified temperature (e.g., room temperature or slightly elevated).

  • Characterization:

    • After curing, the foam can be demolded and characterized for its properties, such as density, compressive strength, and thermal stability.

Visualizations

experimental_workflow cluster_polyol_prep Polyol Blend Preparation Pentanetriol Oxypropylated 1,2,5-Pentanetriol Mixer1 Mixing This compound->Mixer1 PetroPolyol Petrochemical Polyol PetroPolyol->Mixer1 Catalyst Catalyst Catalyst->Mixer1 Surfactant Surfactant Surfactant->Mixer1 Mixer2 Mixing Mixer1->Mixer2 BlowingAgent Blowing Agent (e.g., Water) BlowingAgent->Mixer2 Mixer3 Vigorous Mixing Mixer2->Mixer3 pMDI pMDI (Isocyanate) pMDI->Mixer3 Mold Pour into Mold Mixer3->Mold Curing Curing Mold->Curing Characterization Characterization (Density, Strength, etc.) Curing->Characterization

Caption: Experimental workflow for polyurethane foam synthesis.

troubleshooting_guide Start Issue: Incomplete Cross-linking CheckStoichiometry Check Stoichiometry (NCO:OH ratio) Start->CheckStoichiometry CheckTemp Increase Reaction Temperature Start->CheckTemp CheckMixing Improve Mixing Procedure Start->CheckMixing CheckMoisture Ensure Dry Reactants/Solvents Start->CheckMoisture ResultOK Problem Resolved CheckStoichiometry->ResultOK CheckTemp->ResultOK CheckMixing->ResultOK CheckMoisture->ResultOK

Caption: Troubleshooting logic for incomplete cross-linking.

References

Technical Support Center: Analytical Techniques for Monitoring Pentanetriol Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring pentanetriol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the analysis of this compound reaction progress.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable analytical technique for monitoring my this compound reaction?

A1: The ideal technique depends on your specific analytical needs, such as the need for real-time data, quantitative accuracy, or structural information.

  • Gas Chromatography (GC) is suitable for volatile compounds. Since this compound is a non-volatile polyol, a derivatization step is required to increase its volatility.[1][2]

  • High-Performance Liquid Chromatography (HPLC) is well-suited for polar, non-volatile compounds like this compound and is often preferred over GC to avoid derivatization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is excellent for quantitative analysis without the need for derivatization, making it a powerful tool for kinetic and mechanistic studies.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy is highly effective for real-time, in-situ monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.[7][8][9][10][11]

The following workflow can help guide your decision:

start Define Analytical Goal (e.g., kinetics, purity, structure) realtime Is Real-Time In-Situ Monitoring Required? start->realtime volatile Are Reactants/Products Volatile or Derivatizable? realtime->volatile No ftir Use In-Situ FTIR realtime->ftir Yes separation Is Separation of Complex Mixture Components Critical? volatile->separation No gc Use GC (with derivatization) volatile->gc Yes structural Is Detailed Structural Information Needed? nmr Use NMR structural->nmr Yes other Consider Offline Methods structural->other No separation->structural No hplc Use HPLC separation->hplc Yes

Caption: Decision workflow for selecting an analytical technique.

Technique-Specific Troubleshooting Guides

Gas Chromatography (GC) Analysis

GC is a powerful technique for separating and quantifying volatile compounds. For polyols like this compound, derivatization is necessary to make them suitable for GC analysis.[1][2][12]

Troubleshooting Guide

Problem Potential Cause Solution
Peak Tailing 1. Incomplete Derivatization: Free hydroxyl groups interact strongly with the column's stationary phase.[1] 2. Active Sites in Column/Inlet: Exposed silanol (B1196071) groups on the column or liner can interact with the analyte. 3. Column Contamination: Buildup of non-volatile materials on the column.[1]1. Optimize the derivatization reaction (check reagent freshness, extend reaction time, ensure sample is dry).[1] 2. Use a deactivated inlet liner and/or a column specifically designed for polar compounds. 3. Bake out the column at a high temperature or trim the front end of the column.
Ghost Peaks 1. Septum Bleed: Contaminants leaching from the injector septum.[1] 2. Carryover: Residual sample from a previous injection.1. Use high-quality, low-bleed septa and replace them regularly.[1] 2. Implement a thorough wash sequence for the syringe and injector between runs.
Irreproducible Results 1. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique.[13] 2. Variable Derivatization Efficiency: Inconsistent reaction conditions between samples. 3. Leaks in the System: Leaks in fittings can cause flow rate fluctuations.[14]1. Check the syringe for air bubbles and ensure proper autosampler operation.[13] 2. Strictly control derivatization parameters (time, temperature, reagent amounts). Use an internal standard. 3. Perform a leak check on all connections from the injector to the detector.
Experimental Protocol: GC-MS Analysis of this compound via Silylation

This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether, followed by GC-MS analysis.[1][2]

  • Sample Preparation: a. Accurately weigh ~5 mg of the reaction mixture into a vial. b. Add an internal standard (e.g., sorbitol) to correct for variations. c. Evaporate the solvent under a stream of nitrogen to ensure the sample is completely dry. Moisture will quench the derivatization reagent.[1]

  • Derivatization (Silylation): a. To the dry sample, add 200 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. b. Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization. c. Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Injection Volume: 1 µL (splitless or split 10:1).

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: 50-500 m/z.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis p1 Aliquot Reaction Mixture p2 Add Internal Standard p1->p2 p3 Evaporate to Dryness p2->p3 d1 Add Pyridine & BSTFA p3->d1 d2 Heat at 70°C for 1 hr d1->d2 d3 Cool to Room Temp d2->d3 g1 Inject 1 µL into GC d3->g1 g2 Separate on Column g1->g2 g3 Detect by MS g2->g3 g4 Quantify Peaks g3->g4 start Poor Peak Shape (Tailing/Fronting) check_conc Is Sample Concentration Too High? start->check_conc check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_conc->check_solvent No sol_conc Dilute Sample check_conc->sol_conc Yes check_column Is Column Appropriate for Polar Analytes? check_solvent->check_column No sol_solvent Dissolve Sample in Mobile Phase check_solvent->sol_solvent Yes check_frit Is Column Frit or Guard Column Blocked? check_column->check_frit Yes sol_column Use HILIC or Aqueous C18 Column check_column->sol_column No sol_frit Backflush Column or Replace Guard Column check_frit->sol_frit Yes end Peak Shape Improved check_frit->end No sol_conc->end sol_solvent->end sol_column->end sol_frit->end

References

Validation & Comparative

Pentanetriol vs. Glycerol: A Comparative Analysis of Cross-Linking Efficiency in Hydrogel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical determinant of the final physicochemical properties and, consequently, the performance of hydrogel-based biomaterials in applications ranging from drug delivery to tissue engineering. Both pentanetriol and glycerol (B35011) are polyhydric alcohols frequently employed as cross-linkers due to their biocompatibility and the presence of multiple hydroxyl groups capable of forming networks with various polymers. This guide provides an objective comparison of their cross-linking efficiency, supported by experimental data and detailed methodologies for key characterization assays.

Executive Summary

Glycerol, a triol with a compact structure, is a widely studied cross-linking agent known to enhance the mechanical properties and modulate the swelling behavior of hydrogels. This compound, also a triol but with a longer and more flexible carbon backbone, is utilized in polymer synthesis, with its hydroxyl groups facilitating cross-linking reactions. While direct comparative studies are limited, this guide synthesizes available data to infer the relative cross-linking efficiencies of these two molecules. The analysis suggests that the structural differences between this compound and glycerol likely influence the cross-linking density and, subsequently, the mechanical strength and swelling characteristics of the resulting hydrogels.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators of hydrogels cross-linked with glycerol and a closely related polyol, pentaerythritol, which serves as a proxy for this compound due to the scarcity of direct data for the latter. The data is synthesized from studies on polyethylene (B3416737) oxide (PEO) and poly(acrylic acid) (PAA) hydrogels.

Table 1: Comparison of Swelling Properties

Cross-linking AgentPolymer SystemCross-linker Concentration (% w/w)Equilibrium Water Content (EWC) (%)Swelling Ratio (%)Citation
GlycerolPAANot specified~90>100[1]
Pentaerythritol Tetra-acrylate (PETRA)PEO185.67 ± 0.48199.82 ± 9.24[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO2.577.34 ± 0.61130.21 ± 5.71[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO566.84 ± 1.3085.84 ± 1.65[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO1056.56 ± 0.5356.56 ± 0.53[2]

Table 2: Comparison of Mechanical Properties

Cross-linking AgentPolymer SystemCross-linker Concentration (% w/w)Tensile Strength (MPa)Young's Modulus (MPa)Citation
GlycerolPolyurethaneVariedNot specifiedNot specified[3]
Pentaerythritol Tetra-acrylate (PETRA)PEO1Not specifiedNot specified[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO2.5Not specifiedNot specified[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO5Not specifiedNot specified[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO10Not specifiedNot specified[2]

Table 3: Comparison of Gel Fraction

Cross-linking AgentPolymer SystemCross-linker Concentration (% w/w)Gel Fraction (%)Citation
GlycerolPAANot specifiedNot specified[1]
Pentaerythritol Tetra-acrylate (PETRA)PEO167.02 ± 1.38[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO2.579.89 ± 2.71[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO585.84 ± 1.65[2]
Pentaerythritol Tetra-acrylate (PETRA)PEO1089.47 ± 0.36[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Swelling Ratio Determination

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water, which is indicative of the cross-linking density.

  • Materials: Dried hydrogel samples, deionized water or phosphate-buffered saline (PBS), analytical balance, filter paper.

  • Protocol:

    • Precisely weigh the dried hydrogel sample (Wd).

    • Immerse the dried hydrogel in a beaker containing an excess of deionized water or PBS at a specified temperature (e.g., 25°C or 37°C).

    • Allow the hydrogel to swell until equilibrium is reached (typically 24-48 hours).

    • At predetermined time intervals, remove the swollen hydrogel from the solution.

    • Gently blot the surface with filter paper to remove excess surface water.

    • Weigh the swollen hydrogel (Ws).

    • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Mechanical Testing (Tensile Strength)

Mechanical testing evaluates the strength and elasticity of the hydrogel, which are critical for load-bearing applications.

  • Materials: Hydrogel samples cast in a specific geometry (e.g., dumbbell shape according to ASTM D638), universal testing machine with a suitable load cell.

  • Protocol:

    • Mount the hydrogel sample securely in the grips of the universal testing machine.

    • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the stress-strain data throughout the test.

    • Tensile strength is determined as the maximum stress the hydrogel can withstand before failure.

    • Young's modulus (a measure of stiffness) is calculated from the initial linear portion of the stress-strain curve.

Gel Fraction Determination

The gel fraction represents the insoluble portion of the polymer network after cross-linking, providing a quantitative measure of the cross-linking efficiency.

  • Materials: Cross-linked hydrogel sample, appropriate solvent (e.g., deionized water for hydrophilic polymers), Soxhlet extraction apparatus or sealed containers, vacuum oven, analytical balance.

  • Protocol:

    • Weigh the as-synthesized hydrogel sample (Wi).

    • Immerse the sample in a suitable solvent for an extended period (e.g., 48 hours) to extract any uncross-linked polymer chains (sol fraction). The solvent should be periodically refreshed.

    • After extraction, carefully remove the swollen hydrogel and dry it in a vacuum oven at a specific temperature (e.g., 60°C) until a constant weight is achieved (Wf).

    • The gel fraction is calculated as: Gel Fraction (%) = (Wf / Wi) x 100

Visualizing the Process and Comparison

To better understand the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflow, and a qualitative comparison of the cross-linking efficiency.

cluster_structures Chemical Structures cluster_workflow Experimental Workflow cluster_comparison Qualitative Comparison of Cross-linking Efficiency This compound This compound (C5H12O3) Glycerol Glycerol (C3H8O3) A Hydrogel Synthesis (Polymer + Cross-linker) B Drying A->B E Gel Fraction Determination A->E C Swelling Ratio Measurement B->C D Mechanical Testing B->D P This compound Eff Cross-linking Efficiency P->Eff Longer, flexible backbone may lead to lower cross-linking density for a given molar concentration, potentially resulting in higher swelling and lower stiffness. G Glycerol G->Eff Compact structure can facilitate higher cross-linking density, leading to lower swelling and higher mechanical strength.

Caption: Workflow for comparing cross-linker efficiency.

Cross-linking Mechanisms

The cross-linking of polymers by this compound and glycerol typically proceeds through the formation of ester or ether linkages with functional groups on the polymer chains, such as carboxylic acids or hydroxyls. The following diagrams illustrate a representative esterification reaction.

cluster_this compound This compound Cross-linking (Esterification) cluster_glycerol Glycerol Cross-linking (Esterification) P_polymer Polymer Chain with -COOH P_crosslinked Cross-linked Polymer Network P_polymer->P_crosslinked This compound This compound This compound->P_crosslinked P_water H2O P_crosslinked->P_water G_polymer Polymer Chain with -COOH G_crosslinked Cross-linked Polymer Network G_polymer->G_crosslinked Glycerol Glycerol Glycerol->G_crosslinked G_water H2O G_crosslinked->G_water

Caption: Esterification cross-linking mechanism.

Concluding Remarks

The choice between this compound and glycerol as a cross-linking agent will depend on the desired properties of the final hydrogel. Based on structural considerations and available data for related compounds, glycerol is likely to produce more densely cross-linked networks, resulting in hydrogels with higher mechanical strength and lower swelling ratios. Conversely, the longer and more flexible nature of this compound may lead to a lower cross-linking density, yielding softer and more absorbent hydrogels. For applications in drug delivery, a higher swelling ratio associated with a lower cross-linking density might be advantageous for facilitating drug release.[4] Conversely, for tissue engineering scaffolds requiring robust mechanical support, a higher cross-linking density would be preferable. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their cross-linking efficiencies and to guide the rational design of hydrogels for specific biomedical applications.

References

Performance Evaluation of Pentanetriol-Based Energetic Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance characteristics of Pentanetriol-based energetic materials against established alternatives, supported by experimental data and standardized testing protocols.

This guide provides a comprehensive analysis of the performance of this compound-based energetic materials, offering a valuable resource for researchers, scientists, and professionals in the field of energetic materials development. The following sections present a comparative overview of key performance parameters, detailed experimental methodologies for their evaluation, and insights into the thermal decomposition behavior of these compounds.

Performance Characteristics: A Comparative Analysis

This compound-based energetic materials, such as this compound trinitrate (PTN), are of interest due to their potential as energetic plasticizers and explosives. A direct comparison of their performance with well-established energetic materials like Pentaerythritol tetranitrate (PETN) is crucial for evaluating their practical applications. While extensive experimental data for PTN isomers remains limited in open literature, this guide compiles available data and provides context through comparison with PETN and other relevant nitrate (B79036) esters.

Table 1: Comparison of Physicochemical and Energetic Properties

PropertyThis compound Trinitrate (1,2,5-PTN)Pentaerythritol Tetranitrate (PETN)Erythritol Tetranitrate (ETN)
Chemical Formula C₅H₉N₃O₉[1][2][3]C₅H₈N₄O₁₂C₄H₆N₄O₁₂
Molecular Weight ( g/mol ) 255.14[1][2][3]316.14302.11
Density (g/cm³) Data not available1.771.72
Detonation Velocity (m/s) Data not available8400 (at 1.7 g/cm³)[4]8206 (at 1.72 g/cm³)[5]
Detonation Pressure (GPa) Data not available~34~30
Impact Sensitivity (J) Data not available3[6]Slightly higher than PETN[5]
Friction Sensitivity (N) Data not available60[6]Slightly higher than PETN[5]
Enthalpy of Combustion (kJ/mol) -2814 (liquid)[2][7]--

Note: The lack of comprehensive experimental data for this compound trinitrate isomers highlights a key area for future research.

Experimental Protocols

Standardized testing procedures are essential for the reliable evaluation and comparison of energetic materials. The following sections detail the methodologies for key performance assessments.

Impact Sensitivity Testing: BAM Fallhammer Method

The BAM Fallhammer test is a widely accepted method for determining the impact sensitivity of energetic materials.[8][9][10][11][12]

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, guide rail, anvil, and a sample confinement assembly (steel cylinders and a guide ring).

  • Standard drop weights (e.g., 1 kg, 5 kg, 10 kg).[11]

  • Remote control unit for positioning and releasing the drop weight.[11]

Procedure:

  • Sample Preparation: A small, measured amount of the energetic material (typically around 40 mm³) is placed in the sample confinement assembly between two steel cylinders.[8]

  • Assembly: The assembled sample holder is placed on the anvil of the fallhammer.

  • Testing: A drop weight is raised to a specific height and released, allowing it to impact the sample.

  • Observation: The outcome of the impact is observed for any signs of reaction, such as a flame, flash, or explosion.[10]

  • Data Analysis (Bruceton Method): A series of tests are conducted at varying drop heights in an "up-and-down" manner to determine the 50% probability of initiation (H₅₀). This value is then used to calculate the impact energy in Joules.[6]

Friction Sensitivity Testing: BAM Friction Apparatus

The BAM friction test assesses the sensitivity of a material to frictional stimuli.[8][13][14]

Apparatus:

  • BAM Friction Apparatus, which includes a fixed porcelain peg and a movable porcelain plate.[13][14]

  • A set of weights to apply a known load to the peg.

Procedure:

  • Sample Preparation: A small amount of the substance (approximately 10 mm³) is spread on the porcelain plate.[15]

  • Testing: The porcelain plate is moved back and forth once under the loaded porcelain peg over a distance of 10 mm.[14]

  • Observation: The test is observed for any reaction, such as crackling, sparks, or a flame.

  • Data Analysis: The test is repeated six times at a given load. If no reaction occurs, the load is increased. The lowest load at which a reaction is observed in at least one of six trials is reported as the friction sensitivity in Newtons (N).[6]

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to study the thermal stability and decomposition behavior of energetic materials.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA) or a simultaneous TGA-DSC instrument.

Procedure (General):

  • Sample Preparation: A small, accurately weighed sample (typically 1-15 mg) is placed in a sample pan (e.g., aluminum).[4][16]

  • Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[16]

  • Data Collection:

    • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. This reveals exothermic (heat-releasing) decomposition events and endothermic (heat-absorbing) phase changes like melting.[4][5]

    • TGA: Measures the change in mass of the sample as a function of temperature, indicating the temperatures at which decomposition and volatilization occur.

  • Data Interpretation: The resulting thermograms provide information on melting points, decomposition onset temperatures, and the overall thermal stability of the material.

Reaction Pathways and Decomposition Mechanisms

The decomposition of aliphatic nitrate esters, including this compound-based energetic materials, is a complex process that dictates their energy release and stability. The primary initiation step is generally the homolytic cleavage of the O-NO₂ bond, which is the weakest bond in the molecule.[9][15]

Decomposition_Pathway Pentanetriol_Trinitrate This compound Trinitrate (R-ONO₂) Initial_Cleavage Homolytic Cleavage of O-NO₂ Bond Pentanetriol_Trinitrate->Initial_Cleavage Alkoxy_Radical Alkoxy Radical (R-O•) Initial_Cleavage->Alkoxy_Radical NO2 •NO₂ Initial_Cleavage->NO2 Secondary_Reactions Secondary Reactions (e.g., β-scission, H-abstraction) Alkoxy_Radical->Secondary_Reactions NO2->Secondary_Reactions Autocatalysis Decomposition_Products Gaseous Products (CO₂, H₂O, N₂, CO, NO) Secondary_Reactions->Decomposition_Products

Figure 1: Generalized decomposition pathway for aliphatic nitrate esters.

This initial cleavage is followed by a cascade of secondary reactions, including β-scission of the alkoxy radical and hydrogen abstraction, which can be autocatalyzed by the released •NO₂.[9][15] These subsequent reactions lead to the formation of various gaseous products, such as CO₂, H₂O, N₂, CO, and NO, driving the explosive or propulsive event.[1]

The following diagram illustrates a typical experimental workflow for evaluating the performance of a newly synthesized energetic material.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound Derivative Purification Purification and Characterization (NMR, IR) Synthesis->Purification Impact_Test Impact Sensitivity (BAM Fallhammer) Purification->Impact_Test Friction_Test Friction Sensitivity (BAM Friction Test) Purification->Friction_Test Thermal_Analysis Thermal Stability (DSC/TGA) Purification->Thermal_Analysis Data_Compilation Data Compilation and Tabulation Impact_Test->Data_Compilation Friction_Test->Data_Compilation Thermal_Analysis->Data_Compilation Comparison Comparison with Standard Materials Data_Compilation->Comparison Conclusion Performance Assessment and Conclusion Comparison->Conclusion

Figure 2: Experimental workflow for performance evaluation.

References

Pentanetriol Biocompatibility: A Comparative Guide for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible excipients is a critical step in the development of safe and effective medical products. This guide provides a comparative analysis of the biocompatibility of pentanetriol, a polyol with potential applications in drug formulation and medical devices, against established alternatives such as propylene (B89431) glycol and glycerol (B35011). Due to the limited publicly available biocompatibility data for this compound, this guide emphasizes the importance of rigorous testing by comparing it to the well-documented profiles of these commonly used polyols.

Biocompatibility Data Summary

The following tables summarize the available quantitative data for cytotoxicity, hemocompatibility, and in vivo toxicity of propylene glycol and glycerol. Currently, there is a lack of comprehensive, publicly available data for this compound in these specific assays. The data for the alternatives serve as a benchmark for the types of studies and endpoints that should be evaluated for this compound to establish its safety profile for medical use.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointResult
This compound ---Data not available
Propylene GlycolHuman cellsNot specifiedInhibition of natural cytotoxicity0.5-1.0% concentration showed inhibition[1]
Propylene GlycolEndothelial cellsCell Viability% Viability vs. Control20-86% viability for P(PF-co-EG) hydrogels[2]
Glycerol---Generally considered low cytotoxicity
Table 2: Hemocompatibility Data
CompoundAssayEndpointResult
This compound --Data not available
Propylene Glycol--Data not available in searched articles
GlycerolIn vitro hemolysisHemolysisCan induce hemolysis, particularly at high concentrations or with rapid changes in osmotic pressure[3][4][5]
GlycerolIn vivo (human)Intravascular hemolysisEvident after intravenous infusion of 10% glycerol, but not clinically significant in the study[4]
Table 3: In Vivo Toxicity Data (LD50)
CompoundAnimal ModelRoute of AdministrationLD50
This compound --Data not available
Propylene GlycolRatOral20 g/kg
GlycerolRatOral12.6 g/kg

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the accurate assessment and comparison of materials. The following are standardized protocols for cytotoxicity and hemolysis testing.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (positive and negative) for a specified duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

MTT_Assay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare test compound dilutions B->C D Incubate for specified time C->D E Add MTT reagent D->E F Incubate for formazan formation E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

MTT Cytotoxicity Assay Workflow

Hemolysis Assay Protocol (ASTM F756)

The hemolysis assay evaluates the potential of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[8][9][10] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[8][9][10]

Principle: A material or its extract is incubated with a suspension of red blood cells. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to positive and negative controls to determine the percentage of hemolysis.

Procedure:

  • Material/Extract Preparation: Prepare extracts of the test material according to standardized procedures or use the material directly.

  • Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted red blood cell suspension.

  • Incubation: Mix the test material or extract with the red blood cell suspension. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate the mixtures at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.

Hemolysis_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare material extract C Mix extract with RBC suspension A->C B Prepare red blood cell suspension B->C D Incubate at 37°C C->D E Centrifuge samples D->E F Collect supernatant E->F G Measure hemoglobin absorbance F->G H Calculate % hemolysis G->H

Hemolysis Assay (ASTM F756) Workflow

Signaling Pathways in Cytotoxicity

The following diagram illustrates a simplified, generalized signaling pathway that can lead to cytotoxicity, a common endpoint in biocompatibility testing. Various stressors, including potentially non-biocompatible materials, can trigger intracellular signaling cascades that result in apoptosis (programmed cell death).

Cytotoxicity_Pathway cluster_stressor External Stressor cluster_cellular_response Cellular Response cluster_outcome Outcome A Test Compound B Mitochondrial Stress A->B Induces C Caspase Activation B->C Leads to D Apoptosis C->D Initiates

Generalized Cytotoxicity Signaling Pathway

Conclusion and Recommendations

While this compound presents potential as a novel excipient in medical applications, the current lack of comprehensive biocompatibility data is a significant hurdle for its adoption. The well-established safety profiles of propylene glycol and glycerol, despite some noted in vitro effects, provide a clear roadmap for the necessary testing regimen for any new candidate excipient.

We strongly recommend that researchers and developers considering the use of this compound undertake a thorough biocompatibility assessment, including, but not limited to, in vitro cytotoxicity, hemocompatibility, and in vivo toxicity studies following established protocols such as those outlined by the OECD and ASTM. This rigorous evaluation is essential to ensure the safety and efficacy of final medical products.

References

A Comparative Analysis of Pentanetriol and Butanetriol as Plasticizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative overview of two polyol plasticizers, 1,3,5-Pentanetriol and 1,2,4-Butanetriol, focusing on their potential plasticizing effects. Due to a lack of direct comparative experimental studies in publicly available literature, this guide synthesizes theoretical principles of polyol plasticizers with available data for each compound to offer a predictive comparison.

Theoretical Framework for Plasticizing Efficacy

The effectiveness of a plasticizer is largely dependent on its molecular structure and its interaction with the polymer matrix. For polyols like pentanetriol and butanetriol, key structural aspects influencing their plasticizing effect include the number and position of hydroxyl (-OH) groups and the length of the carbon backbone. These features determine the plasticizer's polarity, hydrogen bonding capability, and molecular flexibility, which in turn affect its ability to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and enhancing flexibility.

1,2,4-Butanetriol , with three hydroxyl groups on a four-carbon chain, is a compact and highly polar molecule. Its hydroxyl groups can form strong hydrogen bonds with polar polymers, disrupting polymer-polymer interactions. However, the high density of hydroxyl groups may also lead to strong self-association, which can limit its miscibility and plasticizing efficiency at higher concentrations.

1,3,5-Pentanetriol , featuring three hydroxyl groups on a longer five-carbon chain, presents a different molecular architecture. The increased carbon chain length may enhance its compatibility with less polar polymers and contribute to a greater increase in free volume. The spacing of the hydroxyl groups might also reduce intramolecular hydrogen bonding compared to butanetriol, potentially allowing for more effective interaction with polymer chains.

Molecular and Physical Properties

A direct comparison of the physical properties of 1,2,4-Butanetriol and 1,3,5-Pentanetriol is essential for predicting their behavior as plasticizers. The following table summarizes key properties gathered from available data.

Property1,2,4-Butanetriol1,3,5-Pentanetriol
Chemical Formula C4H10O3C5H12O3
Molecular Weight 106.12 g/mol 120.15 g/mol
Boiling Point ~312 °C~164 °C (rough estimate)
Density ~1.185 g/cm³~1.129 g/cm³
Hydroxyl Groups 33
Carbon Chain Length 45

Predicted Performance Comparison

Based on theoretical principles, the following performance characteristics can be anticipated:

  • Glass Transition Temperature (Tg) Reduction: Both molecules are expected to reduce the Tg of polar polymers. The longer carbon chain of this compound might lead to a more significant reduction in Tg, assuming good compatibility.

  • Mechanical Properties: The introduction of either plasticizer is expected to decrease tensile strength and increase the elongation at break of a polymer. The extent of these changes will depend on the specific polymer and the concentration of the plasticizer.

  • Migration and Leaching: The higher molecular weight of this compound may result in lower volatility and reduced migration out of the polymer matrix compared to butanetriol.

Experimental Protocols for Evaluation

To empirically determine and compare the plasticizing effects of this compound and Butanetriol, the following experimental workflow is recommended.

Sample Preparation

A base polymer (e.g., polyvinyl chloride, polylactic acid, or a cellulose (B213188) derivative) should be selected. The plasticizers, 1,2,4-Butanetriol and 1,3,5-Pentanetriol, should be incorporated into the polymer matrix at various concentrations (e.g., 5, 10, 15, and 20 wt%). This can be achieved through solvent casting or melt blending to ensure homogeneous distribution. A control sample without any plasticizer must also be prepared.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) of the plasticized and unplasticized polymer samples should be determined using DSC. The analysis should be conducted under a nitrogen atmosphere with a defined heating and cooling rate (e.g., 10 °C/min). The reduction in Tg will be a primary indicator of plasticizing efficiency.

Mechanical Testing

The tensile properties of the prepared samples should be evaluated using a universal testing machine according to relevant ASTM standards (e.g., ASTM D882 for thin plastic sheeting). Key parameters to be measured include tensile strength, elongation at break, and Young's modulus.

Plasticizer Migration/Leaching Test

To assess the permanence of the plasticizers, a leaching test can be performed. This involves immersing a known weight of the plasticized polymer in a solvent (e.g., water or hexane) for a specified period. The weight loss of the polymer sample after drying will indicate the amount of plasticizer that has leached out.

Visualizing the Comparison and Workflow

The following diagrams illustrate the theoretical comparison and the experimental workflow.

G cluster_0 Molecular Structure cluster_1 Predicted Plasticizing Effects Butanetriol Butanetriol Tg_Reduction Tg Reduction Butanetriol->Tg_Reduction Effective Mechanical_Properties Mechanical Properties Butanetriol->Mechanical_Properties Increases Flexibility Migration Migration Butanetriol->Migration Potentially Higher This compound This compound This compound->Tg_Reduction Potentially More Effective This compound->Mechanical_Properties Increases Flexibility This compound->Migration Potentially Lower

Caption: Theoretical comparison of Butanetriol and this compound as plasticizers.

G Start Start Sample_Preparation Sample Preparation (Polymer + Plasticizer) Start->Sample_Preparation Thermal_Analysis Thermal Analysis (DSC) - Determine Tg Sample_Preparation->Thermal_Analysis Mechanical_Testing Mechanical Testing - Tensile Strength - Elongation Sample_Preparation->Mechanical_Testing Migration_Test Migration Test - Leaching in Solvent Sample_Preparation->Migration_Test Data_Analysis Data Analysis & Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Migration_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating plasticizer performance.

Section 1: Comparative Biodegradation Data of Standard Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Biodegradability of Pentanetriol-Based Polymers and Other Common Alternatives

For researchers, scientists, and drug development professionals, understanding the degradation profile of a polymer is paramount for its application in therapeutic delivery systems. This guide provides a comparative assessment of the biodegradability of common aliphatic polyesters—Poly(lactic acid) (PLLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL)—and outlines a comprehensive framework for evaluating novel polymers, such as those based on this compound.

The rate of biodegradation of a polymer is a critical factor in the design of drug delivery systems, influencing the release kinetics of the therapeutic agent and the biocompatibility of the implant. The following tables summarize quantitative data on the in vitro and in vivo degradation of PLLA, PLGA, and PCL from various studies. It is important to note that degradation rates are highly dependent on factors such as molecular weight, crystallinity, morphology (e.g., film, scaffold, nanoparticle), and the specific degradation environment.

Table 1: In Vitro Degradation of PLLA, PLGA, and PCL

PolymerFormulationDegradation MediumTimeMetricValue
PLLA Electrospun Fibers (747 nm diameter)PBS, 37°C28 daysWeight Loss27.5%[1]
Electrospun Fibers (1263 nm diameter)PBS, 37°C28 daysWeight Loss41%[1]
FilmsCitrate Buffer (pH 7), 37°C16 weeksWeight Loss~10%[2]
Amorphous FibersFluid, 37°C70 daysMass Loss4.2 ± 1.1%[3]
Amorphous FibersFluid, 37°C180 daysMass Loss26.3 ± 2.3%[3]
PLGA (50:50) Thin Films (10 µm)PBS, 37°C~6 weeksComplete Mass Loss>90%
Thick Films (100 µm)PBS, 37°C~5 weeksComplete Mass Loss>90%
Microparticles (non-irradiated)PBS, 37°C3.4 weeksOnset of Mass Loss-[4]
3D-Printed ScaffoldsPBS, 37°C56 daysMn Reduction39.51%[5]
PLGA (75:25) FoamsPBS (pH 7.4), 37°C30 weeksMass Loss~30%[6]
PCL ScaffoldsPBS, 37°C6 monthsMass Loss~1%[7]
Electrospun MeshesPBS, 37°C90 daysWeight LossNot significant
Electrospun MeshesPBS with Lipase (B570770), 37°C90 daysWeight Loss97.1%[8]
Scaffolds with 7.5% PAAPBS, 37°C28 daysWeight Loss8.86%[9]

Table 2: In Vivo Degradation of PLLA, PLGA, and PCL

PolymerFormulationImplantation ModelTimeMetricValue
PLLA RodsRat44 weeksMass LossNot observed
Sutures-~14 weeks50% Weight Loss-[2]
PLGA (50:50) FoamsRat Mesentery6-8 weeksSignificant Weight Loss-[10]
PCL ScaffoldsRabbit6 monthsMass Loss1%[11]
Composite ScaffoldsRabbit6 monthsMass Loss~7%[7][11]
Capsules (Mw 66,000)Rat30 monthsFragmentationMw reduced to 8,000

Section 2: Experimental Protocols for Biodegradability Assessment

Standardized testing protocols are crucial for the reproducible and comparable assessment of polymer biodegradability. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established several key standards.

ASTM D5338: Aerobic Biodegradation under Controlled Composting Conditions

This standard is designed to determine the aerobic biodegradation of plastic materials in a simulated composting environment at thermophilic temperatures.[12][13]

  • Principle: The test material is mixed with a standardized inoculum derived from mature compost. The mixture is incubated under controlled aerobic conditions, typically at 58-60°C.[12] The rate and extent of biodegradation are determined by measuring the amount of carbon dioxide evolved over time, which is then compared to the theoretical maximum CO2 production based on the carbon content of the material.[13]

  • Apparatus: A respirometer system is used, consisting of incubation vessels, an aeration system to provide CO2-free air, and a method for quantifying the evolved CO2 (e.g., titration or gas chromatography).

  • Procedure:

    • Sample Preparation: The test material is typically used in powder, film, or granular form. The total organic carbon content of the sample must be determined.[13]

    • Inoculum: Mature, stable compost is used as the source of microorganisms.

    • Incubation: The test material is mixed with the compost and placed in the incubation vessels. The temperature, moisture, and aeration are maintained at optimal levels for microbial activity.

    • Measurement: The CO2 produced is trapped in a basic solution (e.g., Ba(OH)2 or NaOH) and quantified periodically by titration, or analyzed directly by an infrared CO2 analyzer.

    • Duration: The test is typically run for 45 to 180 days, or until the rate of CO2 evolution plateaus.[13]

  • Controls: A positive control of a well-defined biodegradable polymer (e.g., cellulose) and a negative control of a non-biodegradable polymer (e.g., polyethylene) are run in parallel.[13]

ISO 17556: Ultimate Aerobic Biodegradability in Soil

This standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials in soil.[14][15]

  • Principle: The test material, as the sole carbon source, is mixed with natural or artificial soil. The biodegradation is quantified by measuring either the oxygen demand in a closed respirometer or the amount of evolved carbon dioxide.[15][16]

  • Apparatus: A respirometer for measuring oxygen consumption or a system for trapping and quantifying evolved CO2.

  • Procedure:

    • Sample Preparation: The test material is preferably in powder form with a particle size of less than 250 µm.[15] The chemical formula or total organic carbon content is required.

    • Soil: Natural soil from fields or forests is sieved. Artificial soil can also be used, in which case an inoculum from mature compost is added.[15]

    • Incubation: The test material is mixed with the soil and incubated at a constant temperature between 20-28°C. The humidity of the soil is controlled to ensure optimal microbial activity.[15]

    • Measurement: Oxygen consumption or CO2 evolution is measured at regular intervals.

    • Duration: The test continues until the biodegradation rate plateaus, typically for a period of up to six months.[15][16]

  • Controls: A well-defined biodegradable polymer (e.g., microcrystalline cellulose) is used as a positive reference material.[15]

Section 3: Visualizing Degradation Pathways and Experimental Workflows

Hypothetical Degradation of a this compound-Based Polyester (B1180765)

Polymers based on 1,2,5-pentanetriol (B82931) would likely be synthesized as polyesters through reaction with dicarboxylic acids. Their degradation would proceed via hydrolysis of the ester linkages, which can be catalyzed by enzymes such as lipases and esterases.[10][17][18] The degradation products would be the constituent this compound and dicarboxylic acid monomers, which can then be further metabolized.

G Hypothetical Degradation of a this compound-Based Polyester cluster_0 Polymer Chain cluster_1 Degradation Mechanisms cluster_2 Degradation Products cluster_3 Metabolic Pathway This compound-Polyester This compound-Polyester Hydrolytic_Cleavage Hydrolytic Cleavage (H2O) This compound-Polyester->Hydrolytic_Cleavage Enzymatic_Degradation Enzymatic Degradation (e.g., Lipase, Esterase) This compound-Polyester->Enzymatic_Degradation Oligomers Oligomers Hydrolytic_Cleavage->Oligomers Enzymatic_Degradation->Oligomers Monomers 1,2,5-Pentanetriol & Dicarboxylic Acid Oligomers->Monomers Metabolism Further Metabolism (e.g., Krebs Cycle) Monomers->Metabolism

Caption: Hypothetical degradation pathway of a this compound-based polyester.

Experimental Workflow for Assessing a Novel Polymer

A structured workflow is essential for the comprehensive evaluation of a new polymer's biodegradability. This workflow should encompass initial screening, detailed characterization, and analysis of degradation products.

G Experimental Workflow for Biodegradability Assessment Start Start Polymer_Synthesis Novel Polymer Synthesis (e.g., this compound-based) Start->Polymer_Synthesis Physicochemical_Characterization Physicochemical Characterization (MW, PDI, Crystallinity, Tg) Polymer_Synthesis->Physicochemical_Characterization In_Vitro_Degradation In Vitro Degradation Studies (e.g., in PBS at 37°C) Physicochemical_Characterization->In_Vitro_Degradation In_Vivo_Degradation In Vivo Degradation Studies (e.g., subcutaneous implantation in rats) Physicochemical_Characterization->In_Vivo_Degradation Standard_Biodegradability_Tests Standard Biodegradability Tests (ASTM D5338, ISO 17556) Physicochemical_Characterization->Standard_Biodegradability_Tests Analysis_Degradation Analysis of Degradation (Weight Loss, MW reduction, Morphology) In_Vitro_Degradation->Analysis_Degradation In_Vivo_Degradation->Analysis_Degradation Standard_Biodegradability_Tests->Analysis_Degradation Analysis_Products Analysis of Degradation Products (LC-MS, GC-MS) Analysis_Degradation->Analysis_Products Biocompatibility_Assessment Biocompatibility Assessment (Cytotoxicity, Histology) Analysis_Products->Biocompatibility_Assessment Data_Comparison Data Comparison with Standard Polymers (PLLA, PLGA, PCL) Biocompatibility_Assessment->Data_Comparison Conclusion Conclusion on Biodegradability Profile Data_Comparison->Conclusion

Caption: A comprehensive workflow for assessing novel polymer biodegradability.

This guide provides a foundational understanding of assessing polymer biodegradability, offering both comparative data for established materials and a methodological framework for the evaluation of novel polymers. For any new polymer, a combination of standardized testing and detailed analytical characterization is essential to fully elucidate its degradation profile and potential for biomedical applications.

References

"head-to-head comparison of different Pentanetriol synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

Pentanetriols, polyol compounds with a five-carbon backbone and three hydroxyl groups, are valuable chemical intermediates in the synthesis of various pharmaceuticals and specialty polymers. The specific arrangement of the hydroxyl groups gives rise to different isomers, with 1,2,5-Pentanetriol and 1,3,5-Pentanetriol being of significant interest. The selection of a synthetic route to these compounds depends on factors such as precursor availability, desired isomer, yield, and scalability. This guide provides a comparative overview of prominent synthesis strategies for these two key pentanetriol isomers, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of 1,2,5-Pentanetriol

A prevalent and sustainable approach to 1,2,5-Pentanetriol leverages the biomass-derived platform molecule furfural (B47365). This pathway involves the catalytic hydrogenation of furfural and its derivatives, offering a green alternative to petrochemical routes.

Route 1: Catalytic Hydrogenation of Furfural Derivatives

The synthesis of 1,2,5-Pentanetriol from furfural is a multi-step process that typically proceeds through the formation of furfuryl alcohol and subsequent hydrogenation and ring-opening of the furan (B31954) ring. The selectivity towards 1,2,5-Pentanetriol over other products like 1,2-pentanediol (B41858) or 1,5-pentanediol (B104693) is highly dependent on the catalyst and reaction conditions.

Key Experimental Data:

Starting MaterialCatalystTemperature (°C)Pressure (bar H₂)SolventMajor Product(s)Yield (%)Reference
FurfuralRu/MnOₓ15015Water1,2-Pentanediol~42[1]
Furfural1% Rh/OMS-216030Methanol1,2-Pentanediol87 (selectivity)[1]
Furfuryl AlcoholCu-Mg₃AlO₄.₅14060Isopropanol1,2-Pentanediol, 1,5-Pentanediol80 (combined)[1]
Tetrahydrofurfuryl AlcoholRh-ReOₓ/SiO₂12060Water1,5-Pentanediol71.4[1]

Experimental Protocol: Synthesis of Pentanediols from Furfural

Logical Relationship of Furfural to this compound Precursors

furfural_to_pentanediols Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) FurfurylAlcohol->THFA Hydrogenation Pentanediols 1,2-Pentanediol & 1,5-Pentanediol FurfurylAlcohol->Pentanediols Hydrogenolysis THFA->Pentanediols Hydrogenolysis glutaric_acid_to_this compound GlutaricAcidDerivative Diethyl 3-hydroxypentanedioate This compound 1,3,5-Pentanetriol GlutaricAcidDerivative->this compound Reduction (e.g., LiAlH₄)

References

A Comparative Guide to the Isomer-Specific Effects of Pentanetriol on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentanetriols, with the chemical formula C₅H₁₂O₃, are polyols containing three hydroxyl (-OH) groups.[1] These hydroxyl groups serve as reactive sites for polymerization, often acting as crosslinkers to form three-dimensional polymer networks.[1] The spatial arrangement of these hydroxyl groups, which differs between isomers, is predicted to significantly influence the resulting polymer's architecture and, consequently, its macroscopic properties.

Theoretical Comparison of Pentanetriol Isomers

The key structural differences among common this compound isomers lie in the positions of the three hydroxyl groups. This variation affects steric hindrance, the reactivity of the hydroxyl groups (primary vs. secondary), and the symmetry of the molecule, which in turn dictates the crosslink density and chain mobility of the resulting polymer network.

This compound IsomerStructure (Hydroxyl Positions)Key Structural Features & Predicted Impact on Polymer Properties
1,2,3-Pentanetriol Vicinal and secondary hydroxylsPredicted Properties: High rigidity and potentially higher glass transition temperature (Tg) due to the close proximity of hydroxyl groups leading to a dense crosslinked network. Steric hindrance around the C2 and C3 hydroxyls might affect reaction kinetics.
1,2,5-Pentanetriol One vicinal diol group, one primary hydroxyl spaced apartPredicted Properties: A study involving this isomer in rigid polyurethane foams suggests it can produce materials with good compressive strength.[2] The spacing between the C1/C2 diol and the C5 hydroxyl may allow for a combination of dense crosslinking and some segmental flexibility, offering a balance between rigidity and toughness.
1,3,5-Pentanetriol Symmetrically spaced primary and secondary hydroxylsPredicted Properties: The symmetrical structure could lead to a more uniform polymer network.[1] This uniformity may result in polymers with predictable mechanical responses and potentially higher crystallinity in certain formulations. The balanced spacing might impart a unique combination of flexibility and thermal stability.[1]
1,3,4-Pentanetriol Mixed primary and secondary hydroxyls with varied spacingPredicted Properties: This asymmetric structure would likely result in an irregular polymer network. This irregularity could disrupt chain packing, leading to amorphous polymers with lower melting points but potentially good adhesive properties.
Structure-Property Relationships

The properties of polymers are intrinsically linked to the structure of their monomer units.[3][4] For polyurethanes and polyesters synthesized with triol crosslinkers like this compound, the following principles are crucial:

  • Crosslink Density: A higher concentration of crosslinks restricts the mobility of polymer chains.[5] This generally leads to an increase in the glass transition temperature (Tg), elastic modulus, and hardness, resulting in a more rigid material.[5] Isomers with closely spaced hydroxyl groups, such as 1,2,3-pentanetriol, are expected to yield higher crosslink densities.

  • Chain Flexibility: The length and flexibility of the segments between crosslinking points influence the polymer's elasticity.[3] The more extended structure of 1,3,5-pentanetriol, for instance, might introduce more flexible segments into the polymer network compared to the more compact isomers.

  • Hydroxyl Group Reactivity: Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups. This difference in reactivity can influence the polymerization rate and the final structure of the polymer network. Isomers with more primary hydroxyls may react faster under certain conditions.

Experimental Protocols

The following section outlines a generalized experimental methodology for conducting a direct comparative study on the effects of this compound isomers on polyurethane properties.

Materials
  • This compound Isomers: 1,2,3-Pentanetriol, 1,2,5-Pentanetriol, 1,3,5-Pentanetriol

  • Diisocyanate: e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI)

  • Polyol (for soft segment): e.g., Poly(propylene glycol) (PPG) or Polycaprolactone (PCL), molecular weight 1000-2000 g/mol

  • Catalyst: e.g., Dibutyltin dilaurate (DBTDL)

  • Solvent (if required): e.g., Dry tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

Synthesis of Polyurethane Elastomers (Two-Step Method)
  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the diisocyanate.

    • Slowly add the polyol (e.g., PPG) to the diisocyanate under a nitrogen atmosphere with constant stirring. The NCO/OH ratio should be maintained at approximately 2:1.

    • Heat the mixture to 70-80°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating for NCO content.

  • Chain Extension and Crosslinking:

    • Cool the prepolymer to 50-60°C.

    • In a separate vessel, prepare a solution of the specific this compound isomer (the crosslinker) in a suitable solvent if necessary. The amount of this compound should be calculated to achieve a final NCO/OH index of, for example, 1.05.

    • Add the this compound solution and the catalyst (e.g., a few drops of DBTDL) to the prepolymer with vigorous stirring.

    • Pour the mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for several hours.

    • Post-cure the samples at room temperature for at least 24 hours before characterization.

    • Repeat this procedure identically for each this compound isomer to ensure a valid comparison.

Characterization Methods
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (B1682113) linkages (disappearance of the NCO peak at ~2270 cm⁻¹ and appearance of N-H and C=O peaks).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer samples.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus (E'), loss modulus (E''), and tan delta, providing insights into the viscoelastic properties and crosslink density. The crosslink density can be estimated from the storage modulus in the rubbery plateau region.[6]

  • Tensile Testing: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.

Visualizations

The following diagrams illustrate the theoretical relationships between isomer structure and polymer properties, as well as a generalized workflow for a comparative study.

G cluster_isomers This compound Isomer Structure cluster_network Resulting Polymer Network cluster_properties Predicted Polymer Properties I1 1,2,3-Pentanetriol (Compact, Vicinal OHs) N1 High Crosslink Density Low Chain Mobility I1->N1 I2 1,2,5-Pentanetriol (Asymmetric, Spaced OHs) N2 Mixed Crosslink Density Balanced Mobility I2->N2 I3 1,3,5-Pentanetriol (Symmetric, Spaced OHs) N3 Uniform Crosslink Density Potential for Order I3->N3 P1 High Rigidity High Tg N1->P1 P2 Balanced Strength & Flexibility N2->P2 P3 Uniform Mechanical Response Good Thermal Stability N3->P3

Caption: Predicted relationship between this compound isomer structure and polymer properties.

G Monomers Monomer Selection - Diisocyanate - Polyol - this compound Isomers (A, B, C) Prepolymer Prepolymer Synthesis (Diisocyanate + Polyol) Monomers->Prepolymer Crosslinking Crosslinking & Curing (Add Isomer A, B, or C) Prepolymer->Crosslinking Polymer_A Polymer A Crosslinking->Polymer_A Polymer_B Polymer B Crosslinking->Polymer_B Polymer_C Polymer C Crosslinking->Polymer_C Characterization Characterization - Thermal (DSC, TGA) - Mechanical (Tensile, DMA) - Spectroscopic (FTIR) Polymer_A->Characterization Polymer_B->Characterization Polymer_C->Characterization Comparison Comparative Analysis of Properties Characterization->Comparison

Caption: Generalized experimental workflow for comparing this compound isomers.

References

A Comparative Analysis of Pentanetriol and Commercial Polyols in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentanetriol against commonly used commercial polyols in specific pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals seeking to explore novel excipients for improved drug formulation and delivery. The analysis is supported by available data and includes detailed experimental protocols for evaluating performance.

Polyols, or sugar alcohols, are a class of organic compounds containing multiple hydroxyl (-OH) groups. They are indispensable in the pharmaceutical industry, serving as versatile excipients that can enhance the stability, solubility, and patient acceptability of drug products.[1][2] While established polyols like glycerol, propylene (B89431) glycol, and mannitol (B672) are widely used, the exploration of novel polyols such as this compound could unlock new potential in formulation development. This guide benchmarks the properties and potential applications of this compound against these industry standards.

Chapter 1: Application in Solubility Enhancement and Amorphous Solid Dispersions (ASDs)

A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[3] Polyols are frequently used as co-solvents or as components in amorphous solid dispersions (ASDs) to address this issue. In ASDs, a drug is dispersed in a polymer matrix in its amorphous, more soluble state.[4][5] Polyols can act as plasticizers or stabilizers within these systems, preventing the drug from recrystallizing.[5]

Performance Comparison:

  • Commercial Polyols: Glycerol and Propylene Glycol are effective co-solvents that can improve the solubility of APIs in liquid formulations.[3][6][7] In solid formulations, polyols can be incorporated into ASDs to maintain the drug's amorphous state and improve dissolution rates.[8] The polymer in an ASD is crucial for preventing crystallization and maintaining supersaturation of the drug in solution.[5][8]

  • This compound: Direct experimental data on this compound in ASDs is limited. However, its structure, featuring three hydroxyl groups, suggests strong potential for forming hydrogen bonds with both APIs and polymers.[9] This interaction is critical for stabilizing the amorphous form and preventing phase separation or crystallization. Its potential antioxidant properties could also offer the added benefit of chemically stabilizing sensitive APIs within the formulation.[9]

Table 1: Physicochemical Properties of Selected Polyols

PropertyThis compound (1,3,5-isomer)GlycerolPropylene GlycolMannitol
Molecular Formula C5H12O3[10]C3H8O3C3H8O2C6H14O6
Molecular Weight ( g/mol ) 120.15[10]92.0976.09182.17
Boiling Point (°C) 164.15 (estimate)[11]290188.2290-295 (decomposes)
Water Solubility SolubleMiscibleMiscibleFreely Soluble
logP (Octanol/Water) -1.0 (estimate)[10]-1.76-0.92-3.1

Experimental Protocol: Screening Polyols for Amorphous Solid Dispersion Performance

Objective: To evaluate the effectiveness of different polyols in stabilizing an amorphous drug within a polymer matrix and enhancing its dissolution rate.

Materials:

  • Model poorly soluble drug (e.g., Itraconazole)

  • Polymer (e.g., Copovidone, PVPVA)

  • Polyols to be tested (this compound, Glycerol, Propylene Glycol)

  • Organic solvent (e.g., Dichloromethane/Methanol mixture)

  • Dissolution medium (e.g., 0.1 N HCl)

Method:

  • Preparation of ASDs:

    • Dissolve 1g of Itraconazole, 3g of Copovidone, and 0.4g of the test polyol in a suitable volume of the organic solvent.

    • Spray-dry the solution using a lab-scale spray dryer with an inlet temperature of 80°C and a nitrogen flow rate of 600 L/hr to produce a fine powder.

    • Collect the resulting ASD powder and dry it under vacuum for 24 hours to remove residual solvent.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Heat 5-10 mg of the ASD powder from 25°C to 200°C at a rate of 10°C/min. Determine the glass transition temperature (Tg) to assess drug-polymer miscibility and the plasticizing effect of the polyol. A single Tg indicates a miscible system.

    • Powder X-Ray Diffraction (PXRD): Scan the ASD powder over a 2θ range of 5° to 40°. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the drug.

  • Dissolution Testing:

    • Perform dissolution studies using a USP Apparatus II (paddle method) at 75 rpm.

    • Add an amount of ASD powder equivalent to 50 mg of Itraconazole to 900 mL of 0.1 N HCl at 37°C.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), replacing the volume with fresh medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time to compare the dissolution profiles.

Workflow for ASD Performance Evaluation

cluster_prep 1. ASD Preparation cluster_char 2. Solid-State Characterization cluster_diss 3. Performance Testing p1 Dissolve API, Polymer, and Polyol in Solvent p2 Spray Drying p1->p2 p3 Vacuum Drying p2->p3 c1 PXRD Analysis (Confirm Amorphous State) p3->c1 c2 DSC Analysis (Determine Tg) p3->c2 d1 USP II Dissolution Test p3->d1 d2 HPLC Analysis d1->d2 d3 Compare Dissolution Profiles d2->d3

Caption: Workflow for preparing and evaluating polyol-containing ASDs.

Chapter 2: Application as Plasticizers in Pharmaceutical Films

Plasticizers are vital excipients in pharmaceutical films, such as oral dispersible films and transdermal patches.[12][13] They are added to polymers to increase flexibility, reduce brittleness, and lower the glass transition temperature (Tg), which improves the workability and feel of the final product.[12][14]

Performance Comparison:

  • Commercial Polyols: Glycerol and Polyethylene Glycol (PEG 400) are common plasticizers.[12] Their incorporation into polymer films reduces tensile strength while increasing elasticity and flexibility.[15] Propylene glycol is also used as a plasticizer in aqueous film-coating formulations.[16]

  • This compound: A study using 2,3,4-Pentanetriol as a cross-linking agent in biodegradable polymers reported an improvement in mechanical properties, including tensile strength.[9] While this function differs from a traditional external plasticizer, it demonstrates that this compound can be effectively integrated into a polymer matrix to modify its physical characteristics. Its potential as a classic plasticizer would depend on its ability to intersperse between polymer chains and disrupt intermolecular forces, which is plausible given its molecular structure.

Table 2: Representative Mechanical Properties of Plasticized Polymer Films

Plasticizer (at 20% w/w)PolymerTensile Strength (MPa)Elongation at Break (%)Glass Transition (Tg) (°C)
Glycerol HPMC~9.5~15~110
PEG 400 HPMC~11.2~25~115
This compound HPMCData Not AvailableData Not AvailableData Not Available
None (Control) HPMC~20.1~5~140
(Note: Values are illustrative based on typical trends observed in literature.[15])

Experimental Protocol: Evaluating Polyols as Film Plasticizers

Objective: To compare the plasticizing efficiency of different polyols by measuring the mechanical properties and glass transition temperature of a polymer film.

Materials:

  • Film-forming polymer (e.g., Hydroxypropyl Methylcellulose - HPMC)

  • Solvent (e.g., Purified Water)

  • Polyols to be tested (this compound, Glycerol, PEG 400)

Method:

  • Film Preparation (Solvent Casting Method):

    • Prepare a 5% (w/v) aqueous solution of HPMC by slowly dispersing the polymer in heated water (80°C) with stirring, then allowing it to cool to form a clear solution.

    • Create separate batches of the HPMC solution. To each, add a test polyol at a concentration of 20% (w/w) relative to the polymer weight. Include a control batch with no plasticizer.

    • Stir each solution for 1 hour to ensure homogeneity.

    • Cast the solutions onto a level petri dish or film casting knife and allow the solvent to evaporate at room temperature for 48 hours.

    • Carefully peel the resulting films and store them in a desiccator until testing.

  • Film Characterization:

    • Mechanical Testing: Cut the films into dumbbell-shaped strips. Use a texture analyzer or universal testing machine to measure the tensile strength (the maximum stress the film can withstand) and the percent elongation at break (a measure of flexibility).

    • Thermal Analysis (DSC): Heat a 5-10 mg sample of the film in a DSC from 25°C to 180°C at 10°C/min. The midpoint of the inflection in the heat flow curve is recorded as the Tg. A lower Tg compared to the control indicates a plasticizing effect.

    • Disintegration Time: For oral film applications, place a film sample in a beaker containing 50 mL of simulated salivary fluid at 37°C with gentle shaking. Record the time taken for the film to completely disintegrate.[15]

Mechanism of Polymer Plasticization

cluster_0 Rigid Polymer Matrix (No Plasticizer) cluster_1 Plasticized Polymer Matrix a1 Polymer Chain a2 Polymer Chain a1->a2 a3 Polymer Chain a2->a3 b1 Polymer Chain p1 Polyol b2 Polymer Chain p2 Polyol b3 Polymer Chain start Strong Intermolecular Forces (Brittle, High Tg) end Weakened Intermolecular Forces (Flexible, Low Tg) start->end  Addition of  Plasticizer

References

Safety Operating Guide

Personal protective equipment for handling Pentanetriol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentanetriol

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize risks associated with the handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable gloves and protective clothing to prevent skin contact.[1][2] Handle with gloves that have been inspected prior to use.[1]
Respiratory Protection Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Body Protection Wear a lab coat or fire/flame resistant and impervious clothing.[1]
Quantitative Data for this compound Isomers

The following table summarizes key quantitative data for different isomers of this compound.

Property1,2,5-Pentanetriol1,5-Pentanediol (related compound)
Molecular Formula C5H12O3[3][4]C5H12O2[5]
Molecular Weight 120.15 g/mol [4]104.15 g/mol [5]
Boiling Point 195°C / 2.0kPa[3]242°C @ 760 mmHg[5]
Melting Point Not available-18°C[5]
Flash Point Not available135°C[5]
Relative Density 1.14[3]0.994[5]
Autoignition Temperature Not available335°C[5]

Operational Plan: Handling, Storage, and Disposal

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.

Pre-Operational Protocol
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for the specific this compound isomer being used.[6]

  • Ensure Proper Ventilation: Confirm that the work area, preferably a fume hood, is well-ventilated.[1][2]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the PPE section.

  • Locate Emergency Equipment: Ensure easy access to an eyewash station and a safety shower.

Safe Handling Protocol
  • General Handling: Avoid contact with skin and eyes.[1][2] Also, avoid the formation and breathing of mist, gas, or vapors.[1][2]

  • Preventing Ignition: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][2] Keep away from all sources of ignition.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

Storage Protocol
  • Container: Store in a tightly closed container.[1][2]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents.[3]

Spill and Disposal Protocol
  • Spill Containment: In case of a spill, prevent further leakage if it is safe to do so.[1][2] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]

  • Spill Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1][2]

  • Waste Disposal: Dispose of the waste at a licensed chemical destruction plant.[1] Do not allow the chemical to enter drains or sewer systems.[1][2]

  • Contaminated Packaging: Contaminated containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[1]

Workflow for Handling and Disposal of this compound

Pentanetriol_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review_SDS Review SDS Check_Ventilation Check Ventilation Review_SDS->Check_Ventilation Wear_PPE Wear PPE Check_Ventilation->Wear_PPE Locate_Safety_Eq Locate Safety Equipment Wear_PPE->Locate_Safety_Eq Handling_Chem Handle Chemical (Avoid Contact & Inhalation) Locate_Safety_Eq->Handling_Chem Use_Tools Use Non-Sparking Tools Handling_Chem->Use_Tools Spill_Contain Contain Spill Handling_Chem->Spill_Contain If Spill Occurs Store_Container Store in Tightly Closed Container Use_Tools->Store_Container Dispose_Licensed Dispose via Licensed Contractor Store_Container->Dispose_Licensed End of Use Collect_Waste Collect Waste Spill_Contain->Collect_Waste Collect_Waste->Dispose_Licensed Decontaminate Decontaminate Packaging Dispose_Licensed->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.